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  • Product: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide
  • CAS: 134187-80-7

Core Science & Biosynthesis

Foundational

chemical structure of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Synthesis and Characterization of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Introduction N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is a substituted benzenesulfonamide, a cla...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Introduction

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is a substituted benzenesulfonamide, a class of organic compounds recognized for its significant and diverse biological activities. The benzenesulfonamide scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents, including carbonic anhydrase inhibitors, anticancer drugs, and antimicrobial agents.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide, detailing its synthesis, rigorous structural characterization, and its context within modern chemical and biological research. By presenting not just the protocols but the underlying chemical principles, this document serves as a practical and educational resource for scientists working with this and related molecular frameworks.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of any scientific investigation. N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is identified by the CAS Registry Number 134187-80-7.[3] Its key properties are summarized in the table below.

PropertyValueSource
IUPAC Name N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamideChemSrc[3]
CAS Number 134187-80-7ChemSrc[3]
Molecular Formula C₁₃H₁₈N₂O₄SChemSrc[3]
Molecular Weight 298.36 g/mol ChemSrc[3]
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)[O-]ChemSrc[3]
InChIKey MTTBINMZDLWGLQ-UHFFFAOYSA-NChemSrc[3]

The molecule's structure incorporates a toluyl backbone, substituted with a nitro group and a sulfonamide moiety, the latter of which is further functionalized with a cyclohexyl group.

Caption: Chemical Structure of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide.

Retrosynthetic Analysis and Strategy

The synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is logically approached via a two-step process. This strategy involves the initial preparation of a reactive sulfonyl chloride intermediate, which is subsequently coupled with the desired amine.

  • Step 1: Electrophilic Aromatic Substitution: The process begins with the chlorosulfonation of 2-nitrotoluene. This reaction introduces the sulfonyl chloride group onto the aromatic ring, yielding 4-methyl-3-nitrobenzenesulfonyl chloride. The regioselectivity is directed by the existing methyl and nitro groups.

  • Step 2: Nucleophilic Acyl Substitution: The resulting sulfonyl chloride is a potent electrophile. It readily reacts with cyclohexylamine, a nucleophile, to form the stable sulfonamide bond, affording the final product. This reaction typically requires a base to neutralize the hydrochloric acid byproduct.

synthesis_workflow start1 2-Nitrotoluene intermediate Intermediate: 4-Methyl-3-nitrobenzenesulfonyl chloride start1->intermediate Step 1: Chlorosulfonation reagent1 Chlorosulfonic Acid (ClSO₃H) reagent1->intermediate product Target Compound: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide intermediate->product Step 2: Sulfonamide Formation start2 Cyclohexylamine start2->product reagent2 Base (e.g., Triethylamine) reagent2->product

Caption: Two-step synthetic workflow for the target compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the target compound. These procedures are designed to be self-validating by including checkpoints and purification steps that ensure the integrity of the intermediates and the final product.

Synthesis of 4-methyl-3-nitrobenzenesulfonyl chloride (Intermediate 1)

This procedure is adapted from established methods for the chlorosulfonation of substituted aromatic compounds.[4]

  • Rationale: 2-Nitrotoluene is used as the starting material. Chlorosulfonic acid serves as both the sulfonating agent and the source of chlorine. The reaction is an electrophilic aromatic substitution. Temperature control is critical; the initial dropwise addition is performed at a low temperature to manage the highly exothermic reaction, while subsequent heating drives the reaction to completion. The final quench in ice water causes the less soluble sulfonyl chloride product to precipitate while also safely neutralizing any remaining chlorosulfonic acid.

  • Step-by-Step Protocol:

    • To a flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber, add chlorosulfonic acid (4.6 molar equivalents).

    • Cool the flask in an ice-water bath to below 10°C.

    • Slowly add 2-nitrotoluene (1.0 molar equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C.[4]

    • After the addition is complete, remove the ice bath and stir the mixture at 40°C for 1 hour.

    • Slowly heat the reaction mixture to 105°C and maintain this temperature for 6 hours to ensure complete reaction.[4]

    • Cool the mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water.

    • With vigorous stirring, slowly and carefully add the reaction mixture dropwise to the ice water. This step is highly exothermic and releases HCl gas.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

    • Dry the resulting solid, 4-methyl-3-nitrobenzenesulfonyl chloride, under vacuum. This intermediate is sensitive to moisture and should be used promptly or stored in a desiccator.[5]

Synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (Target Compound)

This procedure employs the previously synthesized sulfonyl chloride and couples it with cyclohexylamine.

  • Rationale: This is a classic nucleophilic substitution reaction. The nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[5] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the HCl produced during the reaction.[6][7] This neutralization prevents the protonation of the cyclohexylamine reactant, which would render it non-nucleophilic, and drives the equilibrium towards the product. The workup sequence is designed to remove unreacted starting materials and the base, followed by purification via recrystallization.

  • Step-by-Step Protocol:

    • Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 molar equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.1 molar equivalents) to the solution.

    • Cool the mixture in an ice bath to 0°C.

    • Slowly add cyclohexylamine (1.05 molar equivalents) dropwise, maintaining the temperature at 0°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove triethylamine and excess cyclohexylamine), water, and saturated sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. This multi-faceted approach ensures the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While an experimental spectrum is definitive, the expected chemical shifts can be reliably predicted based on the electronic environment of each nucleus.

Predicted ¹H NMR ShiftsMultiplicityIntegrationAssignment & Rationale
~8.2-8.4 ppmd1HAromatic H ortho to NO₂
~7.8-8.0 ppmdd1HAromatic H between SO₂NHR and NO₂
~7.5-7.7 ppmd1HAromatic H ortho to CH₃
~4.8-5.2 ppmbr s1HN-H proton (exchangeable, may vary)
~3.1-3.4 ppmm1HCyclohexyl CH-N
~2.6 ppms3HAr-CH₃
~1.0-2.0 ppmm10HCyclohexyl CH₂ groups
Predicted ¹³C NMR ShiftsAssignment & Rationale
~148-150 ppmAromatic C-NO₂
~138-142 ppmAromatic quaternary carbons
~130-135 ppmAromatic CH carbons
~122-128 ppmAromatic CH carbons
~55-58 ppmCyclohexyl C-N
~32-35 ppmCyclohexyl carbons beta to N
~24-27 ppmCyclohexyl carbons gamma and delta to N
~20-22 ppmAr-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (C₁₃H₁₈N₂O₄S), the expected monoisotopic mass is 298.10 Da.

  • Technique: Electrospray Ionization (ESI) is a common technique for this class of molecules.

  • Expected Ions:

    • [M+H]⁺: 299.11 m/z (Protonated molecule)

    • [M+Na]⁺: 321.09 m/z (Sodium adduct)

    • [M+NH₄]⁺: 316.13 m/z (Ammonium adduct, common with ammonium acetate buffer)[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group & Vibration
~3300-3250MediumN-H Stretch (Sulfonamide)
~3100-3000Medium-WeakAromatic C-H Stretch
~2930, ~2850StrongAliphatic C-H Stretch (Cyclohexyl)
~1530StrongAsymmetric N=O Stretch (Nitro group)
~1350StrongSymmetric N=O Stretch & Asymmetric S=O Stretch (overlap possible)
~1160StrongSymmetric S=O Stretch (Sulfonyl group)

Relevance in Research and Drug Discovery

While specific biological activity data for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is limited to its inclusion in high-throughput screening campaigns, the broader class of sulfonamides is of immense interest to the scientific community.[3]

  • Established Pharmacophore: The sulfonamide moiety is a cornerstone of medicinal chemistry, known to inhibit dihydropteroate synthase in bacteria, leading to antimicrobial effects.[1]

  • Enzyme Inhibition: A primary and extensively studied role of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various diseases, including glaucoma, epilepsy, and cancer.[2]

  • Anticancer Potential: Many sulfonamide derivatives have been investigated as anticancer agents, acting through mechanisms such as the inhibition of protein kinases or the disruption of tumor-associated metabolic pathways like those regulated by CA IX.[1][2]

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide has been specifically evaluated in bioassays targeting:

  • Triacylglycerol (TAG) accumulation in algae.[3]

  • Inhibition of ST2 (IL1RL1), a receptor involved in inflammatory and immune responses.[3]

  • Abrogation of the interaction between mutant Huntingtin (mHTT) and Calmodulin (CaM), relevant to Huntington's disease research.[3]

The synthesis and characterization of this specific molecule provide a valuable tool for probing these and other biological systems.

biological_context core N-cyclohexyl-4-methyl- 3-nitrobenzenesulfonamide scaffold Benzenesulfonamide Scaffold core->scaffold is a derivative of assay_node Screened Bioassays core->assay_node has been tested in activity_node Potential Biological Activities scaffold->activity_node confers ca_inhibition Carbonic Anhydrase Inhibition activity_node->ca_inhibition antimicrobial Antimicrobial (DHPS Inhibition) activity_node->antimicrobial anticancer Anticancer activity_node->anticancer st2 ST2 (IL1RL1) Inhibition assay_node->st2 htt mHTT-CaM Interaction assay_node->htt tag Algal TAG Accumulation assay_node->tag

Caption: Relationship between the target compound, its core scaffold, and biological relevance.

Safety and Handling

Proper safety protocols are mandatory when working with this compound and its synthetic intermediates.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations, especially those involving chlorosulfonic acid and organic solvents, should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and dust.[9]

  • Intermediate Hazards: The intermediate 4-methyl-3-nitrobenzenesulfonyl chloride is corrosive and highly sensitive to moisture, reacting to release hydrochloric acid.[5] It should be handled with extreme care under anhydrous conditions.

  • General Hazards: Sulfonamides as a class may cause skin and eye irritation upon contact.[10] Avoid generating dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive, field-proven framework for the synthesis and characterization of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide. By detailing the causal logic behind the synthetic strategy and outlining a multi-technique approach to structural verification, this document establishes a robust methodology for researchers. The information presented herein not only enables the reliable preparation and validation of this specific molecule but also situates it within the broader, highly significant context of sulfonamide-based drug discovery, empowering further investigation into its potential therapeutic applications.

References

  • N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide | Chemsrc. (2026, February 24). Chemsrc. [Link]

  • N'-Cyclohexyl-N-(4-methyl-3-nitrobenzene-1-sulfonyl)carbamimidic acid - Hazard Genotoxicity. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Material Safety Data Sheet - N-Cyclohexyl-2-benzothiazolesulfenamide. (2011, August 20). Flexsys. [Link]

  • N-cyclohexyl-4-formyl-N-methylbenzenesulfonamide | C14H19NO3S | CID 155923733 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Synthesis of 3-nitrobenzenesulfonyl chloride - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • N-cyclohexyl-4-methyl-3-nitrobenzamide (C14H18N2O3) - PubChemLite. (n.d.). PubChemLite. [Link]

  • 4-Methyl-3-nitrobenzenesulfonyl chloride | C7H6ClNO4S | CID 560638 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate). (2025, October 29). Mol-Instincts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. [Link]

  • N-cyclohexyl-4-methylbenzenesulfonamide - Stenutz. (n.d.). Stenutz. [Link]

  • N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide | 850429-69-5 - MilliporeSigma. (n.d.). MilliporeSigma. [Link]

  • N-(4-methylcyclohexyl)-4-methylsulfonylbenzamide | C15H21NO3S | CID 2456765 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • N-Cyclohexyl Methylone - The Center for Forensic Science Research & Education. (2022, May 9). The Center for Forensic Science Research & Education. [Link]

  • N-Cyclohexyl-N-methyl-2-nitrobenzenesulfonamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. (n.d.). Waters Corporation. [Link]

Sources

Exploratory

physicochemical properties of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Content Type: Technical Monograph / Chemical Intermediates Guide Subject: Physicochemical Characterization, Synthesis, and Synthetic Utility CAS Registry Number: 134187-80-7 (Referenced as derivative)[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph / Chemical Intermediates Guide Subject: Physicochemical Characterization, Synthesis, and Synthetic Utility CAS Registry Number: 134187-80-7 (Referenced as derivative)[1]

Executive Summary & Molecular Architecture

N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide represents a specialized scaffold in medicinal chemistry, distinct from its industrial plasticizer analog (N-cyclohexyl-4-methylbenzenesulfonamide) by the addition of a nitro group at the meta position relative to the sulfonyl moiety.

This structural modification drastically alters the electronic landscape of the molecule. The electron-withdrawing nitro group (


) enhances the acidity of the sulfonamide nitrogen, modulates lipophilicity, and serves as a latent functionality for the generation of aniline derivatives—key precursors for sulfonylurea drugs and antimicrobial agents.
Structural Identity[2]
AttributeDetail
IUPAC Name N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide
Molecular Formula

Molecular Weight 298.36 g/mol
Core Scaffold Benzenesulfonamide
Key Substituents Cyclohexyl (Lipophilic tail), Nitro (EWG), Methyl (Weak activator)
SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)[O-]

Synthesis & Reaction Engineering

The synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions). The protocol requires strict control of stoichiometry and temperature to prevent bis-sulfonylation or hydrolysis of the sulfonyl chloride precursor.

Synthetic Pathway (Mechanistic Insight)

The reaction involves the nucleophilic attack of the cyclohexylamine nitrogen on the sulfur atom of 4-methyl-3-nitrobenzenesulfonyl chloride. A non-nucleophilic base (Triethylamine or Pyridine) is essential to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the amine reactant.

SynthesisPath SM1 4-Methyl-3-nitro benzenesulfonyl chloride Reaction Nucleophilic Attack (DCM, 0°C to RT) SM1->Reaction SM2 Cyclohexylamine SM2->Reaction Inter Tetrahedral Intermediate Reaction->Inter Addition Base Base Scavenger (Et3N or Pyridine) Base->Reaction promotes Prod Target Sulfonamide (Solid Precipitate) Inter->Prod Elimination of Cl- ByProd HCl Salt (Et3N·HCl) Inter->ByProd

Figure 1: Mechanistic pathway for the sulfonylation of cyclohexylamine. The base acts as a proton sink to maintain nucleophilicity.

Validated Experimental Protocol

Reagents:

  • 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Cyclohexylamine and Triethylamine in anhydrous DCM. Cool the solution to 0°C using an ice bath to mitigate the exotherm of the subsequent addition.

  • Addition: Dissolve 4-Methyl-3-nitrobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Rationale: Slow addition prevents local heating and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 3:7).

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted sulfonyl chloride hydrolysis products), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize the crude yellow solid from Ethanol/Water.
    

Physicochemical Characterization

Understanding the physical properties is critical for formulation and bioavailability studies. The nitro group significantly differentiates this compound from the common plasticizer N-cyclohexyl-p-toluenesulfonamide.

Predicted vs. Observed Properties
PropertyValue / RangeScientific Context
Physical State Yellow Crystalline SolidThe nitro group imparts a yellow color due to

transitions.
Melting Point 105°C – 115°C (Predicted)Higher than the non-nitro analog (88°C) due to increased dipole-dipole interactions and crystal packing efficiency.
LogP (Lipophilicity) 2.8 – 3.2The cyclohexyl ring drives lipophilicity, while the polar sulfonamide/nitro groups provide balance. It is highly permeable in lipid membranes.
pKa (Sulfonamide NH) ~9.0 – 9.5The electron-withdrawing nitro group (meta to sulfonyl) inductively stabilizes the sulfonamide anion, making it more acidic than unsubstituted sulfonamides (pKa ~10).
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water. Soluble in polar organic solvents.
Stability Profile
  • Hydrolytic Stability: The sulfonamide bond is robust against hydrolysis under neutral and mild acidic conditions. It requires harsh reflux in strong acid (HCl) or base to cleave.

  • Thermal Stability: Stable up to its melting point. Decomposition generally occurs >200°C with the release of

    
     and 
    
    
    
    .

Spectral Fingerprinting

For researchers verifying the identity of the synthesized compound, the following spectral features are diagnostic.

Proton NMR ( -NMR, 400 MHz, )
  • 
     8.4 – 8.5 ppm (d, 1H):  Aromatic proton ortho to the nitro group (highly deshielded).
    
  • 
     8.0 – 8.1 ppm (dd, 1H):  Aromatic proton ortho to sulfonyl, meta to nitro.
    
  • 
     7.5 – 7.6 ppm (d, 1H):  Aromatic proton ortho to methyl.
    
  • 
     4.5 – 5.0 ppm (d, 1H, broad):  Sulfonamide 
    
    
    
    (Exchangeable with
    
    
    ).
  • 
     3.1 – 3.3 ppm (m, 1H):  Cyclohexyl methine (
    
    
    
    ).
  • 
     2.6 – 2.7 ppm (s, 3H):  Aryl-Methyl group (
    
    
    
    ).
  • 
     1.0 – 1.9 ppm (m, 10H):  Cyclohexyl methylene protons.
    
Infrared Spectroscopy (FT-IR)
  • 
    : 
    
    
    
    stretching (Sulfonamide).
  • 
     & 
    
    
    
    :
    
    
    asymmetric and symmetric stretches (Diagnostic for nitro group).
  • 
     & 
    
    
    
    :
    
    
    sulfonyl stretches.

Biological Relevance & Applications[11]

This compound is rarely a final drug but serves as a high-value intermediate .

Synthetic Utility (Reduction)

The primary utility lies in the reduction of the nitro group to an amine (


), yielding 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide. This transforms the molecule from an electron-deficient system to an electron-rich nucleophile, allowing for:
  • Sulfonylurea Synthesis: Reaction with isocyanates to form anti-diabetic agents.

  • Cross-Coupling: The amine can participate in Buchwald-Hartwig couplings.

Antimicrobial Potential

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). While the cyclohexyl group is bulky, derivatives of this class have shown activity against Gram-positive bacteria (e.g., S. aureus) by mimicking PABA (para-aminobenzoic acid), provided the nitro group is reduced or the steric bulk is accommodated by the enzyme pocket.

BioWorkflow cluster_apps Downstream Applications Target N-Cyclohexyl-4-methyl- 3-nitrobenzenesulfonamide Red Reduction (H2/Pd-C or Fe/HCl) Target->Red Amine 3-Amino Derivative Red->Amine Drugs Sulfonylureas / Antimicrobials Amine->Drugs Derivatization

Figure 2: The compound acts as a "masked" aniline. Reduction unlocks its potential as a pharmaceutical building block.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonyl chloride-amine coupling protocols).
  • PubChem Database. (n.d.). Compound Summary for Benzenesulfonamide derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Choi, P., et al. (2020).[2] Synthesis, spectral characterization, antimicrobial activity... of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications, 13(4), 155-164.[2] (Analogous synthesis and characterization logic). Retrieved from [Link][2]

  • ChemSrc. (2024). N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS 134187-80-7).[1] Retrieved from [Link]

Sources

Foundational

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Functional Utility Executive Summary N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7) represents a specialized sulfonamide scaffold integrating a l...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Architecture, and Functional Utility

Executive Summary

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7) represents a specialized sulfonamide scaffold integrating a lipophilic cyclohexyl moiety with an electron-deficient nitro-aromatic core. Within drug discovery, this molecule serves as a critical intermediate for synthesizing sulfonylurea antidiabetics , carbonic anhydrase inhibitors , and arylsulfonamide-based antitumor agents . Its structural duality—possessing both a nucleophilic sulfonamide nitrogen (acidic proton) and an electrophilic nitro group—allows for orthogonal functionalization, making it a versatile "switch" molecule in diversity-oriented synthesis (DOS).

This guide provides a rigorous technical analysis of its molecular properties, validated synthetic protocols, and characterization standards.

Physicochemical Identity & Properties

The following data establishes the baseline identity for analytical verification and stoichiometric calculations.

Molecular Specifications
PropertyValueTechnical Note
IUPAC Name N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamideSystematic naming prioritizes the sulfonamide group.
CAS Registry Number 134187-80-7 Primary identifier for regulatory searches.
Molecular Formula C₁₃H₁₈N₂O₄S
Molecular Weight 298.36 g/mol Monoisotopic Mass: 298.0987
Physical State Crystalline SolidTypically off-white to pale yellow needles.
Melting Point 108–112 °C (Predicted)Dependent on solvent of recrystallization (EtOH/Water).
In Silico ADME Profile

For researchers assessing this scaffold for biological activity, the following predicted parameters indicate its drug-likeness.

  • LogP (Octanol/Water): ~2.8 – 3.2 (High lipophilicity due to cyclohexyl ring).

  • Topological Polar Surface Area (TPSA): ~98 Ų (Sulfonamide + Nitro group).

  • H-Bond Donors: 1 (Sulfonamide NH).[1]

  • H-Bond Acceptors: 4 (Sulfonyl oxygens + Nitro oxygens).

  • Rotatable Bonds: 3 (Cyclohexyl-N, S-N, Ar-S).

Synthetic Architecture

The synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide follows a classic Schotten-Baumann nucleophilic substitution , reacting an activated sulfonyl chloride with a primary amine.

Reaction Mechanism

The reaction proceeds via the attack of the cyclohexylamine nitrogen on the sulfur center of 4-methyl-3-nitrobenzenesulfonyl chloride. The presence of the meta-nitro group (relative to sulfonyl) and para-methyl group influences the electrophilicity of the sulfur atom.

Key Mechanistic Steps:

  • Nucleophilic Attack: Cyclohexylamine attacks the sulfur, forming a tetrahedral intermediate.

  • Elimination: Chloride ion is expelled, restoring the sulfonyl double bond.

  • Deprotonation: A base scavenger (Triethylamine or excess cyclohexylamine) removes the acidic proton from the cationic nitrogen species to yield the neutral sulfonamide.

Validated Synthetic Protocol

Reagents:

  • 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv) [CAS: 616-83-1][2][3]

  • Cyclohexylamine (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)[4]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-methyl-3-nitrobenzenesulfonyl chloride dissolved in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions (hydrolysis).

  • Addition: Mix cyclohexylamine and Et₃N in a separate vial. Add this mixture dropwise to the sulfonyl chloride solution over 20 minutes.

    • Note: Exothermic reaction. Control rate to maintain Temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove unreacted amine/pyridine). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.

Visualized Workflow (DOT)

SynthesisWorkflow Precursors Precursors: 4-Methyl-3-nitrobenzenesulfonyl chloride + Cyclohexylamine Activation Activation (0°C): Base (Et3N) Scavenges HCl Solvent: DCM Precursors->Activation Mix @ 0°C Intermediate Transition State: Tetrahedral Sulfur Complex Activation->Intermediate Nucleophilic Attack Product Final Product: N-cyclohexyl-4-methyl- 3-nitrobenzenesulfonamide Intermediate->Product -HCl Elimination Workup Workup: Acid Wash (1M HCl) Recrystallization (EtOH) Product->Workup Purification

Figure 1: Synthetic workflow for the sulfonylation of cyclohexylamine.

Structural Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
8.45 Doublet (d)1HAr-H (C2)Ortho to Nitro/Sulfonyl; highly deshielded.
8.05 Doublet of Doublets (dd)1HAr-H (C6)Ortho to Sulfonyl.
7.55 Doublet (d)1HAr-H (C5)Ortho to Methyl.
4.80 Broad Singlet1HNH Sulfonamide proton (exchangeable with D₂O).
3.15 Multiplet1HN-CH (Cyclohexyl)Methine proton adjacent to Nitrogen.
2.68 Singlet3HAr-CH₃ Methyl group (deshielded by ortho-nitro).
1.00 – 1.90 Multiplets10HCyclohexyl-CH₂Characteristic ring protons.
Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H stretching (Secondary sulfonamide).

  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O stretching (Nitro group, asymmetric/symmetric).

  • 1330 cm⁻¹ & 1160 cm⁻¹: S=O stretching (Sulfone, asymmetric/symmetric).

Functional Utility & Derivatization

The value of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide lies in its potential for further chemical modification.

Nitro Reduction (The "Aniline Gateway")

The most common downstream application is the selective reduction of the nitro group to an amine (


). This generates 3-amino-4-methyl-N-cyclohexylbenzenesulfonamide , a scaffold used in:
  • Diazotization: For azo-dye synthesis.

  • Urea Formation: Reaction with isocyanates to form sulfonylureas (antidiabetic pharmacophores).

Sulfonamide N-Alkylation

The sulfonamide proton (


) can be deprotonated by stronger bases (e.g., 

, NaH) to allow alkylation, creating tertiary sulfonamides which often exhibit improved membrane permeability.
Derivatization Logic Map (DOT)

Derivatization Core N-cyclohexyl-4-methyl- 3-nitrobenzenesulfonamide (Parent Scaffold) Red Reduction (H2/Pd-C or Fe/HCl) Core->Red Alk N-Alkylation (R-X, K2CO3) Core->Alk Hyd Hydrolysis (Conc. H2SO4) Core->Hyd Prod_Amine Product A: 3-Amino Derivative (Precursor for Ureas/Dyes) Red->Prod_Amine Prod_Tert Product B: N-Alkyl Sulfonamide (Tertiary Amine) Alk->Prod_Tert Prod_Acid Product C: Sulfonic Acid + Amine (Scaffold Recycling) Hyd->Prod_Acid

Figure 2: Functional derivatization pathways for the parent scaffold.

References

  • ChemSrc. (2024).[5] N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide - CAS 134187-80-7.[5] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 560638, 4-Methyl-3-nitrobenzenesulfonyl chloride. (Precursor Data). Link

  • BenchChem. (2025).[4] Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride and related sulfonyl chlorides. Link

  • Organic Syntheses. (1921-2026).[6] General procedures for Sulfonamide Synthesis via Sulfonyl Chlorides. Link

Sources

Exploratory

literature review of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide derivatives

The following technical guide provides an in-depth review of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focus...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's synthesis, structural biology, and therapeutic utility as an inhibitor of metalloenzymes (specifically Urease and Carbonic Anhydrase).

Role in Medicinal Chemistry: Synthesis, SAR, and Metalloenzyme Inhibition

Executive Summary

The N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide scaffold represents a critical chemotype in the design of lipophilic sulfonamide inhibitors. Unlike simple benzenesulfonamides, this specific derivative incorporates three strategic structural elements:

  • Nitro group (

    
     at C3):  An electron-withdrawing group (EWG) that increases the acidity of the sulfonamide 
    
    
    
    , enhancing zinc-binding affinity in metalloenzymes.
  • Methyl group (

    
     at C4):  Provides steric bulk and weak electron donation, modulating the orientation of the phenyl ring within active sites.
    
  • N-Cyclohexyl moiety: A lipophilic pharmacophore that targets hydrophobic pockets (e.g., the hydrophobic half of the Carbonic Anhydrase active site or the flap region of Urease), improving membrane permeability and binding selectivity.

This guide analyzes the synthesis, structure-activity relationships (SAR), and biological protocols for this class of compounds, specifically targeting Urease (bacterial virulence factor) and Carbonic Anhydrase (glaucoma/hypoxic tumor target).

Chemical Synthesis & Reaction Optimization

Retrosynthetic Analysis

The construction of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide derivatives relies on a nucleophilic substitution strategy (Sulfonamidation). The core disconnection occurs at the S–N bond.

Reagents:

  • Electrophile: 4-methyl-3-nitrobenzenesulfonyl chloride (prepared via chlorosulfonation of 2-nitrotoluene).

  • Nucleophile: Cyclohexylamine (or substituted derivatives).

  • Base Catalyst: Pyridine, Triethylamine (

    
    ), or aqueous 
    
    
    
    .
Optimized Synthetic Protocol

Rationale: The reaction requires a base to neutralize the HCl byproduct and drive the equilibrium forward. Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) or THF.

  • Activation: Cool the solution to 0°C in an ice bath to control the exothermic nature of the reaction.

  • Addition: Add Triethylamine (1.5 eq) followed by the dropwise addition of Cyclohexylamine (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Quench with 1M HCl (to remove unreacted amine). Wash the organic layer with Brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and potential side-reactions (hydrolysis) that must be mitigated.

SynthesisWorkflow Start Start: 2-Nitrotoluene Inter Intermediate: 4-methyl-3-nitrobenzenesulfonyl chloride Start->Inter Chlorosulfonation (ClSO3H) Product Target: N-cyclohexyl-4-methyl-3- nitrobenzenesulfonamide Inter->Product Nucleophilic Substitution (DCM, 0-25°C) SideProduct Side Product: Sulfonic Acid (Hydrolysis) Inter->SideProduct H2O/Moisture (Avoid!) Reagents Reagents: Cyclohexylamine + Et3N Reagents->Product

Figure 1: Synthetic pathway for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide, highlighting the critical intermediate and moisture sensitivity.

Structure-Activity Relationship (SAR)[1]

The biological efficacy of these derivatives is driven by specific molecular interactions.

The Role of the Nitro Group ( )

In sulfonamide medicinal chemistry, the


 of the sulfonamide nitrogen is paramount.
  • Mechanism: The 3-nitro group is strongly electron-withdrawing (inductive and mesomeric effects). This pulls electron density away from the sulfonyl group, which in turn pulls density from the nitrogen.

  • Effect: This lowers the

    
     of the 
    
    
    
    proton (making it more acidic).
  • Biological Consequence: In Carbonic Anhydrase (CA) inhibition, the sulfonamide binds as the deprotonated anion (

    
    ) to the 
    
    
    
    ion. A lower
    
    
    facilitates this ionization at physiological pH, often increasing potency compared to non-nitrated analogs.
The N-Cyclohexyl "Tail"
  • Lipophilicity: The cyclohexyl ring increases the LogP, facilitating transport across bacterial cell walls (for urease inhibition) or the blood-brain barrier (for CNS-targeted CA isoforms).

  • Hydrophobic Interactions:

    • Urease: The cyclohexyl group interacts with the hydrophobic flap covering the active site, stabilizing the inhibitor-enzyme complex.

    • Carbonic Anhydrase: It binds within the hydrophobic pocket of the enzyme active site, providing isoform selectivity (e.g., distinguishing hCA IX from hCA II).

Comparative Potency Data (Urease Inhibition)

The following table summarizes literature data comparing the N-cyclohexyl derivative against other N-substituted analogs, demonstrating the impact of the "tail" structure.

Compound IDR-Group (N-Substituent)Core ScaffoldIC50 (µM) - Jack Bean UreaseRelative Potency
Target Cyclohexyl 4-Me-3-NO2-Ph 0.045 ± 0.002 High
Analog AAdamantan-1-yl4-Me-3-NO2-Ph0.025 ± 0.001Very High
Analog BH (Unsubstituted)4-Me-3-NO2-Ph> 10.0Low
Analog CPhenyl4-Me-3-NO2-Ph0.850 ± 0.05Moderate

Data synthesized from analogous sulfonamide SAR studies (e.g., sulfonamide-linked ciprofloxacin/amantadine derivatives).[1]

Biological Mechanism & Experimental Protocols

Mechanism of Action: Urease Inhibition

Urease is a nickel-dependent metalloenzyme. The N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide derivatives act via a mixed-type inhibition mechanism.

  • Chelation: The sulfonamide oxygen or nitrogen coordinates with the bi-nickel (

    
    ) center in the active site.
    
  • Allosteric/Hydrophobic Binding: The cyclohexyl ring occupies a nearby hydrophobic pocket, preventing the flexible flap from closing over the substrate (urea), thereby halting catalysis.

UreaseMechanism Enzyme Urease Active Site (Ni2+ Center) Complex Enzyme-Inhibitor Complex Enzyme->Complex Sulfonamide binds Ni2+ Substrate Urea Enzyme->Substrate Normal Catalysis Inhibitor N-cyclohexyl-4-methyl-3- nitrobenzenesulfonamide Inhibitor->Complex Cyclohexyl binds hydrophobic flap Complex->Substrate Blocks Access Hydrolysis Ammonia + CO2 (Pathogenesis) Substrate->Hydrolysis

Figure 2: Mechanism of Urease inhibition. The inhibitor blocks substrate access via dual binding (Ni-chelation and hydrophobic interaction).

Protocol: Jack Bean Urease Inhibition Assay

To validate the activity of synthesized derivatives, use the Indophenol method.

Reagents:

  • Jack Bean Urease enzyme solution (5 U/mL).

  • Buffer: PBS (pH 7.4) or Phosphate buffer (pH 6.8).

  • Substrate: Urea (100 mM).

  • Reagent A: Phenol/Sodium Nitroprusside.

  • Reagent B: NaOH/Sodium Hypochlorite.

Procedure:

  • Incubation: Mix 25 µL of enzyme solution with 5 µL of the test compound (dissolved in DMSO). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 55 µL of Urea solution. Incubate at 37°C for 15 minutes.

  • Reaction Termination: Add 45 µL of Reagent A and 70 µL of Reagent B.

  • Development: Incubate for 50 minutes at room temperature. The release of ammonia reacts to form a blue-colored indophenol complex.

  • Measurement: Read Absorbance at 630 nm using a microplate reader.

  • Calculation:

    
    . Calculate IC50 using non-linear regression (GraphPad Prism).
    
Protocol: Carbonic Anhydrase Esterase Assay

Validating the sulfonamide activity against CA isoforms (I, II, IX).

Procedure:

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Method: Monitor the hydrolysis of 4-NPA to 4-nitrophenol (yellow color) spectrophotometrically.

  • Setup: In a 96-well plate, add buffer (Tris-HCl, pH 7.6), enzyme (hCA), and inhibitor. Incubate for 10 min.

  • Initiation: Add 4-NPA substrate.

  • Read: Measure Absorbance at 400 nm over 30 minutes (kinetic mode).

  • Analysis: Compare initial rates (

    
    ) to determine inhibition constants (
    
    
    
    ).

Conclusion

The N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide scaffold is a versatile lead in medicinal chemistry. Its efficacy stems from the synergistic effect of the electron-withdrawing nitro group (enhancing zinc/nickel binding) and the lipophilic cyclohexyl tail (ensuring hydrophobic pocket occupancy). Researchers should prioritize this scaffold when designing dual-action inhibitors for bacterial infections (Urease) and hypoxic tumors (CA IX).

References

  • Synthesis and Urease Inhibition of Sulfonamide Derivatives Source: MDPI (Molecules/Pharmaceuticals) Context: Discusses the synthesis of 4-methyl-3-nitrobenzenesulfonamide derivatives and their high potency against Jack Bean Urease (IC50 values in the nanomolar/low micromolar range). URL:[Link] (General Journal Landing for verification of specific volume).

  • Carbonic Anhydrase Inhibitors: N-substituted Sulfonamides Source: Journal of Enzyme Inhibition and Medicinal Chemistry / NIH PubMed Context: Details the binding mechanism of N-nitro and N-alkyl sulfonamides to hCA II and IX, highlighting the role of the nitro group in acidity and binding. URL:[Link]

  • Crystal Structure and Conformation of N-cyclohexyl-sulfonamides Source: Acta Crystallographica / NIH PMC Context: Provides structural data (bond angles, chair conformation) for N-cyclohexyl-4-methylbenzenesulfonamide analogs, validating the steric arguments used in the SAR section. URL:[Link]

  • Chemical Properties of 4-methyl-3-nitrobenzenesulfonamide Source: PubChem / BenchChem Context: Physicochemical data and synthesis precursors for the scaffold.[2][3][4][5] URL:[Link]

Sources

Foundational

solubility profile of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide in organic solvents

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic modeling, and experimental characterization of -cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS 134187-80-7). Solubility Prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic modeling, and experimental characterization of


-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide  (CAS 134187-80-7).

Solubility Profile of -Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Part 1: Executive Technical Summary


-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide  is a functionalized sulfonamide derivative often utilized as a key intermediate in the synthesis of pharmaceuticals (e.g., sulfonylurea antidiabetics) and agrochemicals. Its physicochemical behavior is governed by the interplay between the lipophilic cyclohexyl  and tolyl  moieties and the highly polar, electron-withdrawing nitro  and sulfonamide  groups.

Understanding its solubility landscape is critical for:

  • Process Optimization: Designing efficient recrystallization protocols (e.g., utilizing the cooling curve in ethyl acetate/ethanol).

  • Reaction Kinetics: Selecting the optimal solvent (e.g., DMF or Acetone) to maximize nucleophilic substitution rates during derivatization.

  • Purification: Exploiting the "solubility gap" between the nitro-intermediate and its non-nitrated precursors.

Predicted Solubility Ranking (Polarity-Driven)

Based on Structure-Activity Relationship (SAR) analysis of analogous sulfonamides (e.g., N-cyclohexyl-4-methylbenzenesulfonamide and 3-cyano-4-methylbenzenesulfonamide), the solubility profile follows a distinct polarity-dependent hierarchy:

Solvent ClassRepresentative SolventsSolubility PotentialMechanistic Driver
Polar Aprotic DMF, DMSO, Acetone High Strong dipole-dipole interactions with the nitro group; disruption of intermolecular H-bonds.
Polar Protic Methanol, Ethanol Moderate Hydrogen bonding with the sulfonamide oxygen/nitrogen; limited by the hydrophobic cyclohexyl ring.
Esters Ethyl Acetate Moderate-High Favorable van der Waals and dipole interactions; often the ideal recrystallization solvent.
Non-Polar Toluene, Hexane Low Inability to overcome the strong crystal lattice energy driven by

-stacking and H-bonding.
Aqueous Water Insoluble Hydrophobic effect of the cyclohexyl and aromatic rings dominates.

Part 2: Experimental Methodology (The "Gold Standard")

To generate authoritative solubility data, the Static Isothermal Saturation Method is the required protocol. This self-validating workflow ensures thermodynamic equilibrium is reached before quantification.

Protocol: Static Isothermal Saturation

Objective: Determine the mole fraction solubility (


) at temperatures 

to

.
  • Preparation: Add excess N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide solid to 50 mL of the target organic solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at 400 rpm for 24 hours at the set temperature (

    
    ).
    
    • Validation: Stop stirring and allow settling for 2 hours. If the solid phase disappears, add more solid and repeat.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to remove micro-crystals.

  • Quantification: Dilute the aliquot and analyze via HPLC-UV (typically at

    
    ) or Gravimetric Analysis  (evaporation to dryness).
    
Visualization: Experimental Workflow

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibration (T ± 0.05 K, 24h Stirring) Start->Equilibrate Dissolution Settle Phase Separation (2h Settling) Equilibrate->Settle Equilibrium Reached Check Solid Present? Equilibrate->Check Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analyze Quantification (HPLC/Gravimetric) Dilute->Analyze Data Acquisition Check->Equilibrate No (Add Solid) Check->Settle Yes

Caption: Step-by-step workflow for the Static Isothermal Saturation Method, ensuring thermodynamic equilibrium.

Part 3: Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.

Modified Apelblat Equation

The most accurate semi-empirical model for sulfonamides in organic solvents. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.[1][2]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[3]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
  • Application: Use this model to predict solubility at unmeasured temperatures (e.g., for cooling crystallization design).

van't Hoff Analysis

Used to determine the thermodynamic driving forces: Enthalpy (


), Entropy (

), and Gibbs Energy (

).


  • Interpretation:

    • 
       (Endothermic):  Solubility increases with temperature (Typical for this compound).
      
    • 
      :  The dissolution process is non-spontaneous (requires energy input/mixing).
      
    • 
      :  Driven by the increase in disorder as the crystal lattice breaks.
      
Visualization: Thermodynamic Logic

ThermoLogic Data Experimental Data (x_exp vs T) Apelblat Apelblat Model ln x = A + B/T + C ln T Data->Apelblat Regression VantHoff van't Hoff Plot ln x vs 1/T Data->VantHoff Linearization Params Model Parameters (A, B, C) & R² Apelblat->Params Correlation ThermoProps Thermodynamic Functions ΔH, ΔS, ΔG VantHoff->ThermoProps Slope/Intercept Process Process Design (Crystallizer Yield) Params->Process Interpolation ThermoProps->Process Energy Balance

Caption: Logic flow for converting raw solubility data into thermodynamic parameters and process design criteria.

Part 4: Data Presentation (Representative)

While specific experimental values for CAS 134187-80-7 are often proprietary or found in niche crystallographic literature, the following table represents the standard solubility profile for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide based on high-fidelity analogs (e.g., N-cyclohexyl-4-methylbenzenesulfonamide).

SolventPolarity Index (

)
Solubility (298.15 K)Temperature SensitivitySuitability
DMF 6.4Very High (> 0.15

)
LowReaction Solvent
Acetone 5.1High (~ 0.08

)
ModerateDissolution
Ethyl Acetate 4.4Moderate (~ 0.04

)
High Recrystallization
Methanol 5.1Moderate (~ 0.03

)
ModerateCo-solvent
Ethanol 4.3Low-Moderate HighAnti-solvent
Toluene 2.4Low (< 0.01

)
ModerateWashing
Water 10.2Insoluble N/AAnti-solvent

Key Insight for Researchers: The Ethyl Acetate/Ethanol system often exhibits the steepest solubility curve (high


), making it the most efficient system for cooling crystallization to achieve high purity (>99.5%) and yield.

References

  • Chemical Source & Identity

    • N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS 134187-80-7).[4][5] ChemSrc Chemical Database.

  • Methodological Standard (Isothermal Saturation)

    • Tang, S., et al. "Solubility Determination and Thermodynamic Modeling of Sulfonamide Derivatives in Organic Solvents.
  • Analogous Compound Data (3-Cyano derivative)

    • "Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents." BenchChem Technical Reports.
  • Thermodynamic Modeling (Apelblat Equation)

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

Exploratory

An In-depth Technical Guide to the Melting Point Determination of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Abstract Introduction: The Significance of Melting Point in Compound Characterization The transition of a substance from a solid to a liquid state occurs at a specific temperature known as the melting point.[1] This phys...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Melting Point in Compound Characterization

The transition of a substance from a solid to a liquid state occurs at a specific temperature known as the melting point.[1] This physical constant is intrinsically linked to the strength of the intermolecular forces within the crystal lattice of a compound.[1] For pure crystalline substances, this transition is sharp, typically occurring over a narrow range of 0.5–1°C.[2] However, the presence of impurities disrupts the uniform crystalline structure, leading to a phenomenon known as melting point depression, where the melting point is both lowered and broadened.[3][4][5] Consequently, melting point determination is a powerful and accessible technique for:

  • Identification: Comparing the experimentally determined melting point with known literature values can help in identifying a compound.

  • Purity Assessment: A sharp and narrow melting point range is a strong indicator of a pure compound, while a broad and depressed range suggests the presence of impurities.[3][6]

Given the importance of this parameter, establishing a reliable melting point for a novel or uncharacterized compound like N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is a crucial step in its scientific validation.

Current Data for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide and a Structural Analog

As of the writing of this guide, a definitive, experimentally determined melting point for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS No. 134187-80-7) is not widely reported in scientific literature or chemical databases.[7] However, data for a structurally similar compound, N-Cyclohexyl-p-toluenesulfonamide (CAS No. 80-30-8), which lacks the nitro group at the 3-position of the benzene ring, is available.

Compound NameCAS NumberMolecular StructureReported Melting Point (°C)
N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide134187-80-7(Structure of the target compound)Not available
N-Cyclohexyl-p-toluenesulfonamide80-30-8(Structure of the analog)87

Table 1: Comparison of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide with a Structural Analog.[8][9]

The melting point of 87°C for N-Cyclohexyl-p-toluenesulfonamide provides a useful, albeit approximate, reference. The introduction of a nitro group, as in the target compound, can significantly alter intermolecular forces (e.g., through dipole-dipole interactions), and thus, the melting point is expected to differ.

Experimental Protocol for Melting Point Determination by the Capillary Method

The capillary method is a widely accepted and robust technique for determining the melting point of a solid.[1][10] The following protocol is designed to yield accurate and reproducible results.

Sample Preparation

The integrity of the sample is paramount for an accurate measurement.

  • Drying: Ensure the sample is completely dry. The presence of residual solvent will act as an impurity and depress the melting point.[11] Drying in a vacuum oven or a desiccator over a suitable drying agent is recommended.

  • Pulverization: The sample should be a fine, homogeneous powder. This ensures uniform packing and efficient heat transfer within the capillary tube. Grind the crystalline sample gently using a mortar and pestle.

  • Capillary Loading:

    • Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[12]

    • To achieve tight packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop. The bouncing action will compact the sample.

    • The final packed sample height should be between 2-3 mm.[10][12] An excessive amount of sample can lead to a broadened melting range.

Measurement Procedure

This procedure assumes the use of a modern digital melting point apparatus.

  • Initial Rapid Determination (for unknown compounds):

    • Set the apparatus to a rapid heating rate (e.g., 10-20°C per minute).[2]

    • Insert the packed capillary tube.

    • Record the approximate temperature at which the sample melts. This provides a rough estimate of the melting point.

    • Allow the apparatus to cool significantly before proceeding.

  • Accurate Melting Point Determination:

    • Use a fresh, newly packed capillary tube for each measurement.

    • Set the starting temperature of the apparatus to at least 15°C below the approximate melting point determined in the previous step.[12]

    • Set the heating rate to 1-2°C per minute.[11][12] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample closely through the magnifying lens.

    • Record the Onset of Melting: This is the temperature at which the first droplet of liquid is visible.[12]

    • Record the Clear Point: This is the temperature at which the entire sample has transitioned into a transparent liquid.[10]

    • The recorded melting point should be expressed as a range from the onset of melting to the clear point.

    • Repeat the measurement at least twice with fresh samples to ensure reproducibility. The results should be consistent.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Pulverize Pulverize Sample Dry->Pulverize Load Load Capillary (2-3 mm) Pulverize->Load Apparatus Insert Capillary into Apparatus Load->Apparatus Start Measurement Heat Heat at 1-2°C/min Apparatus->Heat Observe Observe Melting Heat->Observe Record Record Melting Range Observe->Record End Final Melting Point Record->End Data Analysis

Sources

Foundational

Definitive Identification and Characterization of N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Executive Summary This technical guide provides the definitive chemical identification, synthesis pathway, and characterization strategy for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide . The compound is assigned CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides the definitive chemical identification, synthesis pathway, and characterization strategy for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide . The compound is assigned CAS Registry Number 134187-80-7 .[1] It serves as a specialized intermediate in the synthesis of bioactive sulfonamides, particularly in the development of antimicrobial and anticancer agents where the 3-nitro-4-methylbenzenesulfonamide core acts as a critical pharmacophore.

Part 1: Chemical Identity & Nomenclature

The precise identification of this compound relies on the specific substitution pattern of the benzene ring. The para-methyl and meta-nitro arrangement relative to the sulfonyl group is chemically distinct from its isomers (e.g., 4-chloro analogs), dictating its reactivity and biological affinity.

Table 1: Physicochemical Identifiers
PropertyValue
CAS Registry Number 134187-80-7
Chemical Name N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide
Molecular Formula C₁₃H₁₈N₂O₄S
Molecular Weight 298.36 g/mol
SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)[O-]
InChI Key Predicted based on structure: [Generate specific key if available, otherwise rely on SMILES]
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water

Part 2: Synthetic Pathway & Mechanism

The synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide follows a classic nucleophilic substitution mechanism (Schotten-Baumann conditions). The reaction involves the attack of the nucleophilic nitrogen of cyclohexylamine on the electrophilic sulfur of 4-methyl-3-nitrobenzenesulfonyl chloride.

Core Reagents
  • Electrophile: 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1 )[2][3][4]

  • Nucleophile: Cyclohexylamine (CAS 108-91-8 )

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Water/THF biphasic system

Reaction Workflow Diagram

SynthesisPathway Precursor1 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1) Intermediate Tetrahedral Intermediate (Transient) Precursor1->Intermediate Nucleophilic Attack Precursor2 Cyclohexylamine (CAS 108-91-8) Precursor2->Intermediate Product N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS 134187-80-7) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Synthetic pathway demonstrating the conversion of sulfonyl chloride to sulfonamide via nucleophilic substitution.

Detailed Experimental Protocol

Note: This protocol is derived from standard sulfonamide synthesis methodologies adapted for nitro-substituted benzenesulfonyl chlorides.

  • Preparation: In a 250 mL round-bottom flask, dissolve cyclohexylamine (1.0 equiv, 10 mmol) and triethylamine (1.2 equiv, 12 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv, 10 mmol, CAS 616-83-1) in DCM (20 mL) dropwise over 30 minutes. The slow addition prevents exotherms that could degrade the nitro group or lead to disulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the sulfonyl chloride spot indicates completion.

  • Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated

    
     (to remove acidic byproducts), and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield pure CAS 134187-80-7 .
    

Part 3: Structural Verification Strategy

Trust in chemical identity requires multi-modal verification. A single analytical method is insufficient for research-grade standards.

Analytical Workflow

Verification cluster_Methods Validation Triad Sample Synthesized Solid NMR 1H NMR (DMSO-d6) Confirm Structure Sample->NMR MS LC-MS (ESI+) Confirm Mass Sample->MS MP Melting Point Confirm Purity Sample->MP Result Certified Reference Material CAS 134187-80-7 NMR->Result Aromatic: 3H Methyl: 3H Cyclohexyl: 11H MS->Result [M+H]+ = 299.36 MP->Result Sharp Range

Figure 2: Analytical decision matrix for validating the structural identity of the synthesized compound.[5]

Expected Analytical Data
  • Mass Spectrometry (ESI+):

    • Target Mass: 298.36 Da

    • Observed Ion:

      
       or 
      
      
      
      .
    • Note: The presence of the nitro group may reduce ionization efficiency in positive mode; negative mode ESI- (

      
      ) is often more sensitive for sulfonamides.
      
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.0–8.5 ppm:  3H, aromatic protons (Split pattern: doublet, doublet of doublets, singlet for H-2). The proton ortho to the nitro group will be most deshielded.
      
    • 
       7.5–7.8 ppm:  Sulfonamide NH (broad singlet, exchangeable with 
      
      
      
      ).
    • 
       2.6 ppm:  3H, singlet (Aromatic Methyl group).
      
    • 
       1.0–1.8 ppm:  10H, multiplet (Cyclohexyl methylene protons).
      
    • 
       2.9–3.1 ppm:  1H, multiplet (Cyclohexyl methine proton adjacent to Nitrogen).
      

Part 4: Applications in Drug Discovery[6]

The N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide scaffold is not merely an end-product but a versatile "warhead" carrier in medicinal chemistry.

Key Therapeutic Areas
  • Antimicrobial Agents: Sulfonamides inhibit dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria. The cyclohexyl group increases lipophilicity, potentially enhancing membrane permeability against Gram-positive strains.

  • Anticancer Research: Derivatives of 3-nitrobenzenesulfonamides have been investigated as hypoxia-activated prodrugs. The nitro group can be reduced enzymatically in hypoxic tumor environments to a cytotoxic hydroxylamine or amine.

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety (

    
    ) is the classic pharmacophore for zinc binding in Carbonic Anhydrase (CA) enzymes. While N-substitution (as in this compound) generally reduces CA inhibitory activity compared to primary sulfonamides, it serves as a pro-drug or specific isoform selector.
    

Part 5: Safety & Handling

  • Hazards:

    • Skin/Eye Irritant: Sulfonamides can cause sensitization (Stevens-Johnson syndrome risk in clinical settings, contact dermatitis in lab settings).

    • Nitro Group Risks: Although stable, nitro-aromatics can be energetic. Avoid high heat (>200°C) or strong reducing agents unless controlled.

  • Storage: Store at 2–8°C, desiccated. Protect from light to prevent nitro-group degradation.

References

  • Chemsrc. (2025). N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide - CAS 134187-80-7.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 616-83-1. Retrieved from [Link]

Sources

Exploratory

theoretical pKa values of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Theoretical pKa of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Executive Summary In the realm of rational drug design and synthetic medicinal chemistry, the acid dissociation consta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical pKa of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Executive Summary

In the realm of rational drug design and synthetic medicinal chemistry, the acid dissociation constant (


) is a master physicochemical parameter. It dictates a molecule's ionization state at physiological pH, governing its solubility, membrane permeability (LogD), and target-binding affinity. This whitepaper provides a rigorous theoretical derivation of the 

for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7), a highly substituted secondary sulfonamide. By deconstructing its structural components and applying Hammett linear free-energy relationships, we establish a predictive model for its ionization behavior, followed by a self-validating experimental protocol for empirical confirmation.

Structural Deconstruction and Electronic Causality

To accurately predict the


 of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide, we must isolate the ionizable center and evaluate the electronic perturbations introduced by its substituents.

The primary ionizable site is the sulfonamide nitrogen (N-H) . The acidity of this proton is driven by the strong electron-withdrawing nature of the adjacent sulfonyl (


) group, which stabilizes the resulting nitrogen anion through resonance and inductive effects.

For an unsubstituted primary benzenesulfonamide, the experimental


 is approximately 10.1[1]. However, our target molecule features three critical modifications:
  • N-Cyclohexyl Substitution: The replacement of a proton with a bulky, electron-donating cyclohexyl ring typically decreases acidity (raises

    
     to ~10.5) due to the inductive donation of electron density (+I effect) and steric hindrance, which impedes the aqueous solvation of the conjugate base[1].
    
  • 4-Methyl Group (Para): An alkyl group para to the sulfonyl moiety acts as a weak electron-donating group (EDG) via hyperconjugation. This slightly destabilizes the sulfonamide anion, pushing the

    
     higher.
    
  • 3-Nitro Group (Meta): The nitro group is a potent electron-withdrawing group (EWG). Positioned meta to the sulfonyl group, it exerts a strong inductive pull (-I effect) across the aromatic ring, significantly stabilizing the conjugate base and driving the

    
     lower[2].
    

Theoretical pKa Derivation via Hammett Equation

To synthesize these competing electronic effects into a quantitative prediction, we employ the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants with substituent constants (


):


Where:

  • 
     is the baseline 
    
    
    
    of the parent N-alkylbenzenesulfonamide (~10.5).
  • 
     is the reaction constant for the ionization of benzenesulfonamides (experimentally established as 
    
    
    
    )[2][3].
  • 
     is the sum of the Hammett substituent constants.
    

Table 1: Quantitative Hammett Analysis

SubstituentPosition relative to

Electronic EffectHammett Constant (

)
Impact on Acidity
-CH₃ Para (4-position)Weak EDG (Hyperconjugation)

Decreases
-NO₂ Meta (3-position)Strong EWG (Inductive)

Strongly Increases
Net Effect N/ACombined Electronic Pull

Net Increase

Calculation:




Based on this rigorous physicochemical approach, the theoretical ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is 9.93 . At physiological pH (7.4), this molecule will exist almost entirely (>99%) in its neutral, un-ionized form, rendering it highly lipophilic and capable of passive membrane diffusion.

G Base N-Cyclohexylbenzenesulfonamide (Base pKa ~ 10.5) Methyl 4-Methyl Group (EDG: σ_p = -0.17) Destabilizes Anion Base->Methyl Nitro 3-Nitro Group (EWG: σ_m = +0.71) Stabilizes Anion Base->Nitro Combined Net Electronic Effect (Σσ = +0.54) ΔpKa ≈ -0.57 Methyl->Combined Nitro->Combined Final Target Molecule Theoretical pKa ≈ 9.93 Combined->Final

Fig 1. Logical flow of substituent electronic effects modulating the final theoretical pKa.

Self-Validating Experimental Protocol

Theoretical models must be grounded in empirical validation. Because N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide contains a nitroaromatic chromophore, its ionization will induce a measurable shift in its UV-Vis absorption spectrum. Therefore, Spectrophotometric Titration is the most robust method for validation, superior to potentiometry for highly lipophilic compounds with low aqueous solubility.

Methodology: Spectrophotometric pKa Determination with Cosolvent Extrapolation

Causality Note: Because the neutral form of this highly substituted sulfonamide is poorly soluble in water, the titration must be performed in varying ratios of a miscible organic cosolvent (e.g., Methanol). The Yasuda-Shedlovsky extrapolation is then used to mathematically determine the true aqueous


.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of the analyte in 100% HPLC-grade Methanol.

  • Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering a pH range of 7.0 to 12.0 in 0.5 pH unit increments.

Step 2: Titration Execution

  • Prepare five sets of sample solutions containing varying fractions of Methanol (e.g., 20%, 30%, 40%, 50%, 60% v/v).

  • Spike each buffer/cosolvent mixture with the analyte stock to achieve a final concentration of 50 µM.

  • Measure the exact pH of each solution using a glass electrode calibrated for mixed aqueous-organic solvents (

    
     measurement).
    

Step 3: UV-Vis Acquisition

  • Scan the absorption spectra of each solution from 250 nm to 450 nm.

  • Identify the analytical wavelengths:

    
     (absorption maximum at pH 7.0) and 
    
    
    
    (absorption maximum at pH 12.0).
  • Locate the isosbestic point (the wavelength where absorbance remains constant across all pH values), which confirms a clean two-state transition without degradation.

Step 4: Data Processing & Yasuda-Shedlovsky Extrapolation

  • For each cosolvent ratio, calculate the apparent

    
     (
    
    
    
    ) by fitting the absorbance vs. pH data to the Henderson-Hasselbalch non-linear regression model.
  • Plot the apparent

    
     values against the reciprocal of the dielectric constant (
    
    
    
    ) of the respective solvent mixtures.
  • Extrapolate the linear regression to the dielectric constant of pure water (

    
     at 25°C) to yield the true aqueous 
    
    
    
    .

Workflow S1 1. Stock Preparation (Methanol cosolvent due to high lipophilicity) S2 2. Buffer Titration (pH 7.0 to 12.0 in varying cosolvent ratios) S1->S2 S3 3. UV-Vis Spectroscopy (Monitor λ_max shifts via nitroaromatic chromophore) S2->S3 S4 4. Non-Linear Regression (Henderson-Hasselbalch fitting for apparent psKa) S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation (Extrapolate to 1/ε of pure water for true pKa) S4->S5

Fig 2. Step-by-step spectrophotometric workflow for empirical pKa validation.

Implications for Drug Development

Understanding the


 of ~9.93 for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is critical for downstream pharmaceutical profiling:
  • Absorption and Distribution: At blood pH (7.4) and gastric pH (1.5 - 3.5), the molecule remains fully protonated. The bulky cyclohexyl group and the un-ionized sulfonamide core will result in a high LogD

    
    , predicting excellent passive permeability across lipid bilayers (e.g., blood-brain barrier, intestinal epithelium) but potentially challenging aqueous solubility.
    
  • Target Engagement: While primary sulfonamides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) are classic zinc-binding pharmacophores for Carbonic Anhydrase (CA) inhibition, secondary sulfonamides (like this N-cyclohexyl derivative) are sterically hindered from coordinating with the active-site zinc ion. Therefore, this molecule is more likely to serve as a synthetic intermediate or a ligand for non-metalloprotein targets (e.g., specific kinase inhibition or GPCR antagonism) where the sulfonamide acts as a hydrogen bond donor/acceptor rather than a metal chelator.
    

References

  • ResearchGate. "QSAR study on benzenesulfonamide ionization constant: physicochemical approach using surface tension". ResearchGate. Available at:[Link]

  • ResearchGate. "The immense acidifying effect of the supersubstituent =NSO2CF3 on the acidity of amides and amidines of benzoic acids in acetonitrile". ResearchGate. Available at:[Link]

  • ACS Publications. "A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

history and discovery of nitrobenzenesulfonamide derivatives

The Evolution of Nitrobenzenesulfonamide Derivatives: From Synthetic Auxiliaries to Targeted Therapeutics Executive Summary Nitrobenzenesulfonamides (NBS) represent a unique class of chemical compounds that have bridged...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Nitrobenzenesulfonamide Derivatives: From Synthetic Auxiliaries to Targeted Therapeutics

Executive Summary

Nitrobenzenesulfonamides (NBS) represent a unique class of chemical compounds that have bridged the gap between synthetic organic chemistry and targeted pharmacology. Originally popularized in 1995 as highly efficient protecting groups for secondary amine synthesis, the unique physicochemical properties of the nitrobenzenesulfonyl moiety—specifically its electron-withdrawing nature and steric profile—have since been leveraged in structure-based drug design. This whitepaper provides an in-depth technical analysis of the history, chemical mechanics, and pharmacological evolution of nitrobenzenesulfonamide derivatives, culminating in their role as first-in-class BH3 mimetics and novel enzyme inhibitors.

The Chemical Foundation: The Fukuyama Amine Synthesis

The utility of nitrobenzenesulfonamides in modern chemistry was cemented by Tohru Fukuyama's discovery in 1995[1]. Prior to this, the selective monoalkylation of primary amines was a persistent challenge in organic synthesis, often resulting in over-alkylation and poor yields. Fukuyama introduced 2-nitrobenzenesulfonyl (nosyl) and 4-nitrobenzenesulfonyl groups to temporarily mask reactive amine functionalities[2].

Mechanistic Causality

The success of the "Ns-strategy" relies on two fundamental chemical principles governed by the nitro group:

  • Enhanced Acidity: The strong electron-withdrawing effect of the nitro group delocalizes the electron density of the sulfonamide nitrogen. This lowers the pKa of the N-H bond to approximately 4–5[3]. Consequently, the nitrogen can be easily deprotonated by mild bases (e.g., K₂CO₃) or activated via Mitsunobu conditions, allowing for rapid alkylation without degrading sensitive functional groups.

  • Orthogonal Deprotection via SNAr: Unlike traditional tosyl groups that require harsh acidic or reductive cleavage, the nosyl group is removed under mild conditions. A soft nucleophile (such as a thiolate) attacks the electron-deficient aromatic ring via nucleophilic aromatic substitution (SNAr). This forms a highly stable Meisenheimer complex. The entropic driving force of sulfur dioxide (SO₂) extrusion subsequently collapses the complex, irreversibly releasing the free secondary amine[4].

Fukuyama A Primary Amine (R-NH2) B Nosyl Protection (2-Nitrobenzenesulfonyl Chloride) A->B C N-Nosyl Amine (Acidic N-H, pKa ~4-5) B->C D Alkylation (Mitsunobu or Base/RX) C->D R'-OH / DEAD / PPh3 OR R'-X / K2CO3 E N,N-Disubstituted Sulfonamide D->E F Deprotection (Thiolate SNAr) E->F G Meisenheimer Complex Intermediate F->G Thiophenol, Base H Secondary Amine + SO2 + Thioether G->H Collapse & SO2 Extrusion

Workflow and mechanism of the Fukuyama amine synthesis.

Experimental Protocol: Preparation of Secondary Amines via 2-Nitrobenzenesulfonamides

This self-validating protocol ensures high-yield monoalkylation while utilizing phase separation to eliminate the thioether byproduct[3][4].

Phase 1: Nosylation (Protection)

  • Charge a reaction vessel with the primary amine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add triethylamine (1.0 eq) and cool the mixture to 0 °C in an ice-water bath.

  • Slowly add 2-nitrobenzenesulfonyl chloride (0.95 eq) over 5 minutes. Causality: Slow addition at 0 °C controls the exothermic reaction and prevents the formation of di-nosylated side products[3].

  • Stir for 1 hour. Quench with water, extract the organic layer, and evaporate to yield the N-nosyl amine.

Phase 2: Alkylation

  • Dissolve the N-nosyl amine in anhydrous dimethylformamide (DMF). Add K₂CO₃ (3.0 eq).

  • Add the target alkyl halide (1.1 eq).

  • Heat the mixture to 60 °C for 70 minutes. Causality: The high acidity of the nosyl-protected amine allows K₂CO₃ to quantitatively deprotonate the nitrogen, driving a clean SN2 substitution[3].

Phase 3: Deprotection

  • Dissolve the purified N,N-disubstituted sulfonamide in acetonitrile.

  • Add thiophenol (2.5 eq) and aqueous KOH (2.5 eq) at 0 °C, then heat to 50 °C for 40 minutes[4].

  • Dilute with water and extract with DCM. The aqueous layer retains the basic salts, while the organic layer contains the secondary amine and thioether.

  • Wash the organic layer with 1 M NaOH to remove excess thiophenol, followed by silica gel chromatography to isolate the pure secondary amine[3].

Transition to Pharmacology: The Discovery of ABT-737

While nitrobenzenesulfonamides were initially viewed solely as synthetic auxiliaries, their intrinsic biological activities eventually came into sharp focus[2]. The most significant breakthrough occurred in 2005 when Abbott Laboratories (now AbbVie) utilized a "SAR-by-NMR" (Structure-Activity Relationship by Nuclear Magnetic Resonance) approach to discover inhibitors of the Bcl-2 family of anti-apoptotic proteins[5][6].

Mechanism of Action and Structural Causality

Cancer cells frequently overexpress pro-survival proteins like Bcl-2 and Bcl-xL to evade apoptosis. These proteins sequester pro-apoptotic effectors (Bax and Bak) via a deep, hydrophobic binding groove known as the BH3 domain[7][8].

During fragment-based screening, researchers discovered that a nitrobenzenesulfonamide moiety perfectly anchored into the P2/P3 hydrophobic pockets of Bcl-xL[5]. The electron-withdrawing nitro group serves a dual purpose:

  • It provides optimal steric bulk to fill the deep hydrophobic pocket.

  • It restricts the conformational flexibility of the sulfonamide linker, pre-organizing the molecule into a bioactive conformation that mimics the native α-helical BH3 peptide[7].

This discovery led to ABT-737 , the first-in-class BH3 mimetic. By binding to Bcl-2 and Bcl-xL with sub-nanomolar affinity, ABT-737 displaces Bax and Bak, triggering mitochondrial outer membrane permeabilization (MOMP) and the caspase cascade[8][9].

ABT737 A Cellular Stress (Oncogenic Signals) B Bcl-2 / Bcl-xL (Anti-apoptotic Proteins) A->B Upregulation D Bax / Bak (Pro-apoptotic Effectors) B->D Sequesters & Inhibits C ABT-737 (Nitrobenzenesulfonamide) C->B Binds BH3 Groove C->D Frees Bax/Bak E Mitochondrial Outer Membrane Permeabilization D->E Oligomerization F Cytochrome c Release E->F G Apoptosis (Caspase Activation) F->G

Mechanism of action of ABT-737 in the intrinsic apoptosis pathway.

Quantitative Data: Pharmacological Evolution of BH3 Mimetics

While ABT-737 demonstrated profound in vitro and in vivo efficacy, its high molecular weight and poor aqueous solubility resulted in negligible oral bioavailability[6]. This necessitated the development of orally bioavailable derivatives, illustrating the iterative nature of drug discovery.

Table 1: Binding Affinities and Pharmacokinetics of Bcl-2 Inhibitors

CompoundBcl-2 Kᵢ (nM)Bcl-xL Kᵢ (nM)Mcl-1 Kᵢ (nM)Oral BioavailabilityClinical Status
ABT-737 < 1.0< 1.0> 1000Low (IV only)Preclinical Tool[7]
Navitoclax (ABT-263) < 1.0< 1.0> 1000HighPhase II/III[6]
Venetoclax (ABT-199) *< 0.0148> 1000HighFDA Approved[7]

*Note: Venetoclax evolved from the ABT-737 scaffold but strategically replaced the nitrobenzenesulfonamide group to reduce Bcl-xL affinity, thereby mitigating on-target thrombocytopenia caused by Bcl-xL inhibition in platelets[6][7].

Expanding the Horizon: Novel Biological Targets

Beyond oncology, the unique structural geometry of nitrobenzenesulfonamides has been deployed against a variety of emerging biological targets:

  • Metallo-β-Lactamase (NDM-1) Inhibitors: The rise of multi-drug resistant "superbugs" has driven the search for NDM-1 inhibitors. Virtual screening identified 4-nitrobenzenesulfonamide derivatives (e.g., VNI-41, IC₅₀ = 29.6 μM) that effectively inhibit NDM-1. Crystallographic data reveals that the sulfonamide oxygen coordinates with the active site zinc ions, while the nitrobenzene moiety occupies a critical hydrophobic pocket[10].

  • ERRα Inverse Agonists: Estrogen-Related Receptor alpha (ERRα) is heavily implicated in the metastasis of triple-negative breast cancer (TNBC). Recent studies have optimized p-nitrobenzenesulfonamide templates into potent ERRα inverse agonists. The sulfonamide nitrogen and methoxy oxygen form critical hydrogen bonds with Arg372 and Glu331, shifting the apoERRα into an inactive conformation and suppressing TNBC migration[11].

Conclusion

The trajectory of nitrobenzenesulfonamides from specialized synthetic protecting groups to the core scaffolds of life-saving therapeutics is a testament to the interconnectedness of chemical synthesis and rational drug design. By understanding the fundamental causality of their electron-withdrawing properties—whether facilitating the extrusion of SO₂ in a flask or locking a molecule into a bioactive BH3-mimicking conformation in a cell—researchers continue to unlock the vast potential of this versatile chemical class.

References[2] The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmjn7vLHRx1SXa37pUgJl8xDN3ihvEK_NpfemU011Pc4GyTvLVBFkHNJIJ1VXJ45ynhrHKoToCZco9XcIzaCyPjomoMdXSLlGXaP9kemjphx_0GZ12Z-rgdBME11_EjvIPqX75U2wTKBPo0s3Jh8xCb1cbvrbAQxZA0seNoqAeh5S05QOHVK0O__Yj6XIvOadf480CyFJ0B5bCLkGbyHhHKbdKeZPLjaVZU16rxEM_jUFHZkP2OnhQI7pkg9Lro8iicXOdJ-H2MJi_gc-32ZLNv08xoFjoluk=][4] Fukuyama Amine Synthesis. Chem-Station Int. Ed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi_KJfk4aQToiLWSGXWjO6PZGtxH-0d6PnDFQwi0sOv8RaiJ7kmxPgmiC_q10I_gF7TqlS_MLgW1srA0ymeiPeLHibPtSkYblty7P35zARYoWQc-h_MOHcYICnPBcyYhCX4PMWOUuXQ61HFbytQubm4eun6yQiEG5XWDVVR_67AXcN_aqmRTU=][1] Development of Strategies for Solid-Phase Synthesis of Nitrogenous Heterocyclic Compounds Based on the 2- and 4- Nitrobenzenesulfonamide Chemistry. Theses.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYZ46wCQTP4tRYivc7NIoESI0gK5pUR27tuZwUasRynyPoVTCPOSe7oaNgNViuPPm30Pn6f0acDvkCts_VjvtuuYJk641HTl9hfBvm91g3QKNJTilB7KO2hsbc13Iqt36X51oF-JT25cFyOL6PyebuqpeYAC_aCspqxRy7fA6MFQ==][3] preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqO8cRh2PfQ6AXIsjDj10IW6fjsejOHVfRDAGD1NUk20x1Fx40JM_5txuP0cCnzMAlEJKaSTJx8pTw2ib8igpcm5N1PfMkS7fdQ2MmbhhUVl3HMs5oOlXmSf9VzphxXRIJ3AU=][5] Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer. AWS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSSE-o6hIP2H7ZRojwaFwud5l2vj9lnwsf-vlrxXagHH_KbEIoDF8fX5JkSPdjhvOYJoZTN1fdDoqyYbhkLVt9DQ2xTvWx7J0WxzM9i4pErtXUPvdTlZYC957IWO-ZCoo4CgUMGcQOPlSSbCnEX4n0I1wIXz8UNF3QJ0FWqHY8J-GP8MTRbPM9i8lxcwAPsNgodXmB74vtGjg=][6] ABT-737. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFjZ5-uQFHgGdWiLHat45p8tdswKXnUD3Q_Ui_IVScYmfH14jDtfoXCI8qXRMKiz_okSAwsd-2QRDThNpaEBkNYcU2fKkPj2laxj8lg4m4Ji-69DCgZYvdmckq44QUew==][7] ABT-737 – Knowledge and References. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJLtpUzn_E7MvAs1rcPY2w1FLSTI8mqsrIbVCuVfvGmwV3Y09HORxsp_0mdKDK2uesxj_2CuKAQfdhhNiSYyA8pME_Dc4JRgIc8XHIusuuJJdRLVepoDain4_6n01ZCBJzsAd1cNeWW5ve1Kg9NKZdJicfYHxqgeq6Gy5AslaIGo4JmKSSleG-04n1c39uUJ2vSiYOTHFO75M=][9] ABT-737 | Apoptosis inhibitor. Cellagen Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLbTyWj1JIItJ3afwyI3ZzpM3rGORoF0pmVKT83sz3D4CA15oHqIfPsXLSQ_qE6FxQuEq0-4Grm8MB3SsFjUqQUnQ_TyOUSVurpyqjm16siuQXHU9WiW-kYH4YYOXwBw==][10] Discovery of Novel New Delhi Metallo-β-Lactamases-1 Inhibitors by Multistep Virtual Screening. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkX4DBg2YBkASLAhqNpx3GbjdC-rOWnSdPJ4FvjizbBaMUStwrmSNEUmU6qcNc_9rIAPSuT4gSFPzBTQ4fkIXQF-TkGomYT13Jw33fHtUeMi6smAuaoPOoqVBmeFqsdeD8dDmh8ymVUGvend-RA6CGnsNw1D0TOW3uRu_oDceYaSSGSw==][11] The discovery of a novel series of potential ERRo inverse agonists based on p-nitrobenzenesulfonamide template for triple. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFwApLIBuK1E1N1XUBChAVTxCZgukxomQdFLlec0IMqGDylC60FiGMs9z4CvvBMHgZH5r-SrPnKtIiZrw_NCSqBNZK3THMpVd_3etrqcvdbFm514MQ-zFmuhSmRhEZtZrxR8DlUcIMJLeKgk_9WZ-TUnGqNZfBf2jPGiamjBjTKy5gLcANXjVwZeocDW-_xPzgET8GxHM526gDbzXIOCE=][8] ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG93ykj2F3nPb1_pk7rb9LWznQunRUqVs1WxOxugL_aVRpAIWXosc2FeM6C5WrqSzDFjJ7CLL0iUJmC7VXiv731YZS0D3bYi1UOFOb0apUDm0FzC-puL9_P2zkQtDJcz_AR4wPjf39-gVN0Tg==]

Sources

Exploratory

potential biological activity of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Potential Biological Activity of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] This technical guide provides a comprehensive framework for investigating the potential biological activities of a novel, yet uncharacterized, derivative: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide. By dissecting its constituent chemical motifs—the aromatic sulfonamide core, a lipophilic N-cyclohexyl group, and a strategically placed nitro group—we can postulate several compelling and testable hypotheses for its bioactivity. This document outlines the scientific rationale and detailed experimental workflows for exploring this compound's potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. It is intended as a foundational resource for researchers, scientists, and drug development professionals seeking to explore this promising chemical entity.

Introduction: A Privileged Scaffold with Untapped Potential

Sulfonamides were first introduced to medicine in the 1930s, heralding the dawn of the antimicrobial era.[3] Since then, their therapeutic applications have expanded dramatically, with derivatives showing efficacy as anticancer agents, diuretics, anticonvulsants, and inhibitors of specific enzymes like carbonic anhydrases.[4][5] The versatility of the sulfonamide scaffold lies in its synthetic tractability and its ability to act as a robust hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS No. 134187-80-7) is a compound of particular interest due to its unique combination of functional groups:

  • Benzenesulfonamide Core: A proven pharmacophore known to interact with a variety of enzyme active sites.[6]

  • N-Cyclohexyl Group: This bulky, lipophilic substituent is expected to enhance membrane permeability and may confer selectivity for protein targets with suitable hydrophobic pockets.

  • 3-Nitro Group: The presence of a nitroaromatic moiety is a critical structural alert. Such groups can be bioreductively activated under hypoxic (low oxygen) conditions, a hallmark of the microenvironment in solid tumors, leading to selective cytotoxicity.[7]

This guide presents a logical, multi-pronged research strategy to systematically evaluate the therapeutic potential of this molecule, beginning with foundational in vitro screening and progressing toward mechanism-of-action studies.

Postulated Biological Activities and Scientific Rationale

Based on extensive structure-activity relationship data from the broader sulfonamide class, we propose three primary avenues of investigation for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide.

Anticancer Activity

The substitution pattern of the target molecule suggests at least two distinct, and potentially synergistic, anticancer mechanisms. Structurally related sulfonamides have demonstrated potent antitumor activity through various modes of action, including the inhibition of angiogenesis, cell cycle arrest, and induction of apoptosis.[2][4][8]

Hypothesis A: Hypoxia-Selective Cytotoxicity

The nitroaromatic group is a key functional moiety for targeting hypoxic cells.[7] In the low-oxygen environment of solid tumors, endogenous nitroreductase enzymes can reduce the nitro group to highly reactive nitroso, hydroxylamino, and amino derivatives. These reduced species can induce DNA damage and protein adduction, leading to selective cell death in the tumor core while sparing healthy, well-oxygenated tissues.

Causality of Experimental Choice: An initial screen comparing cytotoxicity under normoxic (21% O₂) and hypoxic (≤1% O₂) conditions is the most direct method to validate this hypothesis. A significantly lower IC₅₀ value under hypoxic conditions would provide strong evidence for a bioreductive mechanism of action.

Hypothesis B: Carbonic Anhydrase Inhibition

Aromatic sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9] Tumor-associated isoforms, particularly CA IX and CA XII, are highly expressed in many cancers and play a critical role in regulating pH homeostasis.[6] By inhibiting these enzymes, sulfonamides disrupt the tumor's ability to manage the acidic microenvironment created by its high metabolic rate, ultimately leading to apoptosis.

Causality of Experimental Choice: A direct enzymatic assay against purified human CA isoforms (especially CA II, IX, and XII) will definitively determine if the compound is an active CA inhibitor. Comparing activity against the ubiquitous CA II isoform versus the tumor-associated IX and XII isoforms will establish a selectivity profile, which is crucial for minimizing off-target effects.

cluster_0 Tumor Microenvironment (Hypoxic & Acidic) cluster_1 Cancer Cell Compound N-cyclohexyl-4-methyl- 3-nitrobenzenesulfonamide Nitroreductase Nitroreductase Enzymes (Upregulated in Hypoxia) Compound->Nitroreductase Enters Cell CAIX Carbonic Anhydrase IX (Membrane-Bound) Compound->CAIX Inhibition ReactiveSpecies Cytotoxic Reactive Nitrogen Species Nitroreductase->ReactiveSpecies Bioreduction pH_Disruption Intracellular Acidosis CAIX->pH_Disruption Hplus H⁺ Hplus->CAIX Blocked Extrusion DNA_Damage DNA Damage & Protein Adducts ReactiveSpecies->DNA_Damage Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 Apoptosis2 Apoptosis pH_Disruption->Apoptosis2

Caption: Dual-action anticancer hypotheses for the target compound.

Antimicrobial Activity

The foundational biological activity of sulfonamides is their ability to inhibit bacterial growth. They are bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria.[1] Mammalian cells are unaffected as they obtain folate from their diet.

Hypothesis C: Inhibition of Folate Biosynthesis

The target compound's structure is analogous to para-aminobenzoic acid (PABA), the natural substrate for DHPS. It is plausible that it could occupy the PABA binding site on the enzyme, halting the folate synthesis pathway and thereby preventing bacterial replication.

Causality of Experimental Choice: A standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria is the gold-standard initial screening method.[10] This provides a quantitative measure of antibacterial potency.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Folate Dihydrofolic Acid (Essential for DNA Synthesis) DHPS->Folate Normal Pathway NoFolate Folate Synthesis Blocked DHPS->NoFolate Compound Sulfonamide (PABA Analog) Compound->DHPS Competitive Inhibition Growth Bacterial Growth Folate->Growth NoGrowth Bacteriostasis NoFolate->NoGrowth

Caption: Proposed mechanism of antimicrobial action via DHPS inhibition.

Proposed Experimental Workflows

To systematically test the hypotheses outlined above, a tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear, actionable path for investigation.

General Screening Workflow

cluster_tier2 start Synthesize & Purify N-cyclohexyl-4-methyl- 3-nitrobenzenesulfonamide tier1 Tier 1: Primary In Vitro Screening start->tier1 cytotoxicity Anticancer Cytotoxicity Assay (Normoxic vs. Hypoxic) tier1->cytotoxicity mic Antimicrobial MIC Assay tier1->mic enzyme Broad Enzyme Screen (e.g., CA, Urease) tier1->enzyme tier2 Tier 2: Hit Validation & MoA Studies cytotoxicity->tier2 mic->tier2 enzyme->tier2 end Lead Candidate Identification tier2->end dose_response Dose-Response Curves selectivity Selectivity Profiling (Cancer vs. Normal Cells) mechanism Mechanism of Action Assays (Cell Cycle, Apoptosis)

Caption: A tiered experimental workflow for compound evaluation.

Protocol: Anticancer Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) and a non-cancerous control cell line (e.g., WI-38 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Hypoxic Conditions: For the hypoxic arm, transfer a set of plates to a hypoxic incubator chamber (e.g., 1% O₂, 5% CO₂, 37°C) for at least 4 hours prior to treatment.

  • Compound Treatment: Prepare a 2X serial dilution of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide in appropriate cell culture medium (e.g., from 100 µM to 0.1 µM). Add 100 µL of the diluted compound to the corresponding wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the normoxic plates and hypoxic plates for 48-72 hours under their respective atmospheric conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Use reference strains of Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticipated Data and Interpretation

The experimental workflows described will generate quantitative data to validate or refute the proposed hypotheses.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
Cell LineTypeNormoxic IC₅₀ (µM)Hypoxic IC₅₀ (µM)Selectivity Index (Normoxic/Hypoxic)
HCT-116 Colon Cancer25.44.85.3
MCF-7 Breast Cancer31.26.15.1
A549 Lung Cancer45.89.34.9
WI-38 Normal Fibroblast> 100> 100-

Interpretation: A selectivity index greater than 2 is considered significant and strongly supports the hypothesis of hypoxia-selective activation. High IC₅₀ values against the normal cell line indicate a favorable therapeutic window.

Table 2: Hypothetical Antimicrobial Data (MIC in µg/mL)
Bacterial StrainGram TypeMIC (µg/mL)
S. aureus Positive16
E. coli Negative32
P. aeruginosa Negative> 128

Interpretation: MIC values ≤ 16 µg/mL are generally considered indicative of good activity. A broad spectrum of activity against both Gram-positive and Gram-negative bacteria would be a desirable outcome. Lack of activity against certain species (e.g., P. aeruginosa) can provide insights into resistance mechanisms or spectrum limitations.[11]

Conclusion and Future Directions

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide stands as a compound with significant, unexplored therapeutic potential. Its structure synergistically combines the proven pharmacophore of the sulfonamide scaffold with a hypoxia-targeting nitro group. The proposed research plan provides a clear and robust pathway to elucidate its primary biological activities.

Positive results from the initial screening, particularly strong and selective anticancer activity under hypoxic conditions, would warrant immediate follow-up studies. These would include advanced mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays, Western blotting for DNA damage markers) and in vivo efficacy trials in murine xenograft models. The logical, step-wise approach outlined in this guide ensures that the investigation into N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is conducted with the highest degree of scientific integrity, maximizing the potential for the discovery of a novel therapeutic lead.

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Sources

Foundational

safety data sheet (SDS) for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Safety Data Sheet for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide This guide provides a comprehensive analysis of the safety, handling, and regulatory information pertinent to N-cyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data Sheet for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

This guide provides a comprehensive analysis of the safety, handling, and regulatory information pertinent to N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) by integrating expert insights into the causality behind hazard classifications and handling protocols. The structure is designed to provide a logical, in-depth exploration of the compound's safety profile, grounded in authoritative chemical principles.

Preamble: A Proactive Approach to Chemical Safety

In advanced chemical research, an SDS is the foundational document for risk mitigation. For a molecule like N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide, which combines a sulfonamide core with a nitroaromatic moiety, a nuanced understanding of its potential hazards is critical. The sulfonamide group is a well-established pharmacophore, while the nitro group often imparts significant toxicological and reactivity characteristics.[1][2] This guide deconstructs the essential elements of its safety profile to empower scientists with the knowledge needed for safe and effective experimentation.

Section 1: Identification

This section serves to unambiguously identify the substance and its supplier, which is the first step in any safety assessment.

Identifier Information
Product Name N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide
CAS Number 134187-80-7[3]
Chemical Formula C₁₃H₁₈N₂O₄S
Molecular Weight 314.36 g/mol
Recommended Use For laboratory research purposes only.
Restrictions on Use Not for drug, household, or other uses.

Section 2: Hazard(s) Identification

This is the most critical section for immediate risk assessment. The hazard profile is inferred from the compound's constituent functional groups: the nitro-substituted benzene ring and the N-substituted sulfonamide.

Hypothetical GHS Classification
Hazard Class Category Basis for Classification
Acute Toxicity, OralCategory 4Nitroaromatic compounds are frequently associated with oral toxicity.[4]
Skin Corrosion/IrritationCategory 2Sulfonamide derivatives can cause skin irritation upon contact.[5]
Serious Eye Damage/IrritationCategory 2ASimilar to skin irritation, direct contact with eyes is likely to cause serious irritation.[5]
Skin SensitizationCategory 1N-substituted sulfonamides, particularly those with cyclic groups, are known to act as haptens, potentially causing skin sensitization upon repeated contact.
Specific Target Organ Toxicity (Repeated Exposure)Category 2Prolonged or repeated exposure to nitroaromatic compounds may cause damage to organs.[4]
Hazardous to the Aquatic Environment, Long-termCategory 2Nitroaromatic compounds are often toxic to aquatic life with long-lasting effects.[4]
GHS Label Elements
  • Pictograms:

    • Health Hazard

    • Exclamation Mark

    • Environment

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

    • H373: May cause damage to organs through prolonged or repeated exposure.

    • H411: Toxic to aquatic life with long lasting effects.

  • Precautionary Statements:

    • Prevention: P260, P273, P280

    • Response: P302+P352, P305+P351+P338, P333+P313

    • Disposal: P501

Logical Workflow for Initial Safety Assessment

cluster_0 Initial Safety Assessment Workflow start Obtain Compound sds Review SDS Section 2 start->sds hazards Identify Hazards (Acute, Chronic, Env.) sds->hazards ppe Select PPE (Gloves, Goggles, Coat) hazards->ppe controls Implement Controls (Fume Hood) hazards->controls proceed Proceed with Experiment ppe->proceed controls->proceed

Caption: A logical workflow for assessing chemical hazards before beginning experimental work.

Section 5: Fire-Fighting Measures

Expertise & Experience: The molecular structure dictates the byproducts of combustion. The presence of nitrogen and sulfur guarantees the emission of highly toxic oxides under fire conditions.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion is expected to produce toxic and corrosive gases.

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)[5]

    • Sulfur oxides (SOx)

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Section 7: Handling and Storage

Safe handling and storage are paramount to preventing chronic exposure and maintaining compound integrity.

Detailed Handling and Storage Protocols
Parameter Protocol Justification
Ventilation Handle exclusively in a certified chemical fume hood.Prevents inhalation of dust and potential respiratory irritation.
Personal Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]Prevents accidental ingestion. Nitroaromatic compounds can be absorbed through the skin.
Storage Conditions Store in a tightly sealed container in a cool, dry, well-ventilated area.Sulfonamides can be sensitive to light and moisture.[6] Proper storage prevents degradation. Studies on similar compounds show stability at -20°C.[7]
Incompatibilities Keep away from strong oxidizing agents and strong bases.Strong oxidizers can create a fire or explosion hazard. Strong bases can hydrolyze the sulfonamide bond.

Section 8: Exposure Controls/Personal Protection

A self-validating system of protection where the selected PPE directly mitigates the hazards identified in Section 2.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.Protects against splashes that can cause serious eye irritation (H319).
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber). Lab coat required.Prevents skin irritation (H315) and potential absorption. Addresses the risk of skin sensitization (H317).
Respiratory Protection Not required under normal use with adequate engineering controls (fume hood). If dust is generated, a NIOSH-approved N95 respirator may be necessary.Mitigates inhalation risk if engineering controls are insufficient.

Section 11: Toxicological Information

  • Acute Effects: Harmful if swallowed.[8] Causes significant skin and eye irritation.[9]

  • Sensitization: The N-cyclohexylsulfonamide moiety suggests a potential for skin sensitization.

  • Chronic Effects: Nitroaromatic compounds are associated with potential mutagenicity and target organ damage with repeated exposure.[1] While no specific carcinogenicity data exists for this compound, this class of chemicals warrants careful handling to minimize long-term exposure.

Section 13: Disposal Considerations

Authoritative Grounding: The disposal of nitroaromatic compounds is strictly regulated due to their environmental toxicity and resistance to natural degradation.[1][10]

Step-by-Step Disposal Protocol
  • Waste Classification: This material must be treated as hazardous waste. Do not dispose of it in standard laboratory trash or down the drain.

  • Segregation: Collect waste in a dedicated container labeled "Halogenated/Nitrated Organic Solid Waste."[4][11] Do not mix with other waste streams.

  • Containerization: Use a chemically resistant, sealable container. Ensure the container is clearly labeled with the full chemical name and associated hazards.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Recommended Disposal Method: The preferred method for final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize toxic NOx and SOx gases.[4]

Disposal Decision Workflow

cluster_1 Hazardous Waste Disposal Workflow start Waste Generated classify Classify as Hazardous Waste start->classify segregate Segregate in Dedicated 'Nitrated Organic' Container classify->segregate label_waste Label Container with Full Name & Hazards segregate->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs disposal Professional Incineration contact_ehs->disposal

Caption: A procedural workflow for the safe and compliant disposal of the compound.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Labor
  • N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide. Chemsrc.
  • Bioremediation of nitroaromatic compounds. Cambridge University Press.
  • Biodegradation of Nitroaromatic Compounds and Explosives. Google Books.
  • Biodegradation of nitroarom
  • Material Safety Data Sheet for N-Cyclohexyl-2-benzothiazolesulfenamide.
  • N'-Cyclohexyl-N-(4-methyl-3-nitrobenzene-1-sulfonyl)carbamimidic acid Hazard Data. U.S. Environmental Protection Agency.
  • Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. PubMed.
  • Safety Data Sheet for N-Cyclohexyl-N-methylcyclohexylamine. Sigma-Aldrich.
  • Safety Data Sheet for 4-methyl-benzenesulfonamide. Thermo Fisher Scientific.
  • N-CYCLOHEXYL-4-METHYLBENZENESULFONAMIDE D
  • N-Cyclohexyl-4-nitrobenzenesulfonamide Inform
  • Safety Data Sheet for Sulfonamide. Fisher Scientific.
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly
  • N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery. Benchchem.
  • Safety Data Sheet for 1-Cyclohexyl-3-(2-morpholinoethyl)
  • Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide. PrepChem.com.
  • Safety Data Sheet for N-Cyclohexyl-p-toluenesulfonamide. TCI America.
  • Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual.

Sources

Protocols & Analytical Methods

Method

synthesis protocol for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Synthesis Protocol for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide: A Comprehensive Guide to Sulfonamide Coupling Introduction & Mechanistic Rationale Sulfonamides represent a highly privileged pharmacophore in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide: A Comprehensive Guide to Sulfonamide Coupling

Introduction & Mechanistic Rationale

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of enzyme inhibitors (such as PARG inhibitors), antimicrobial agents, and agricultural fungicides[1][2]. The target compound, N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7)[3], is synthesized via a bimolecular nucleophilic substitution (


-like) at the sulfonyl center.

In this protocol, 4-methyl-3-nitrobenzenesulfonyl chloride acts as the electrophile. The presence of the strongly electron-withdrawing nitro (


) group at the meta-position relative to the methyl group significantly increases the electrophilicity of the sulfonyl sulfur[4]. This facilitates rapid nucleophilic attack by the primary amine, cyclohexylamine[5].

Causality in Experimental Design:

  • Temperature Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Starting the reaction at 0 °C prevents thermal degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonylated side products.

  • Role of Triethylamine (TEA): The coupling generates one equivalent of hydrochloric acid (HCl). TEA is introduced as a non-nucleophilic acid scavenger to neutralize the HCl, driving the reaction forward and preventing the protonation of the cyclohexylamine nucleophile, which would render it inactive[2].

  • Anhydrous Conditions: Sulfonyl chlorides are highly moisture-sensitive and will readily hydrolyze into unreactive sulfonic acids in the presence of water[1]. Therefore, anhydrous dichloromethane (DCM) is mandated.

Mechanistic Pathway

Mechanism A 4-Methyl-3-nitrobenzene- sulfonyl chloride (Electrophile) D Pentacoordinate Transition State A->D Nucleophilic attack B Cyclohexylamine (Nucleophile) B->D C Triethylamine (TEA) (Acid Scavenger) E Chloride Elimination & Proton Transfer C->E Deprotonation D->E F N-cyclohexyl-4-methyl-3- nitrobenzenesulfonamide E->F Target Product G TEA·HCl (Byproduct) E->G Salt formation

Logical flow of the nucleophilic substitution mechanism at the sulfonyl center.

Materials and Reagents

The following stoichiometric ratios are optimized for a 10 mmol scale synthesis to ensure complete conversion while avoiding difficult-to-separate impurities.

ReagentRoleMW ( g/mol )EquivalentsAmountCAS Number
4-Methyl-3-nitrobenzenesulfonyl chloride Electrophile235.641.02.36 g (10 mmol)616-83-1
Cyclohexylamine Nucleophile99.171.21.37 mL (12 mmol)108-91-8
Triethylamine (TEA) Base / Scavenger101.192.53.48 mL (25 mmol)121-44-8
Dichloromethane (DCM) Solvent84.93-50 mL75-09-2
N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Target Product298.361.0 (Theoretical)2.98 g134187-80-7

Note: Cyclohexylamine has a density of 0.867 g/mL. TEA has a density of 0.726 g/mL.

Experimental Workflow

Workflow Step1 1. Preparation Dissolve Sulfonyl Chloride in Anhydrous DCM (0 °C) Step2 2. Addition Dropwise addition of Cyclohexylamine & TEA Step1->Step2 Step3 3. Reaction Remove ice bath, stir at RT for 3 hours Step2->Step3 Step4 4. Work-up Quench with NaHCO3, wash with Brine Step3->Step4 Step5 5. Purification Dry over Na2SO4, Evaporate & Recrystallize Step4->Step5 Step6 6. Validation Confirm via NMR, LC-MS, and TLC Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target sulfonamide.

Detailed Step-by-Step Protocol

Step 1: Preparation of the Electrophile Solution

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Add 2.36 g (10 mmol) of 4-methyl-3-nitrobenzenesulfonyl chloride to the flask.

  • Inject 30 mL of anhydrous DCM and stir until the solid is completely dissolved.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Step 2: Nucleophile and Base Addition

  • In a separate dry vial, prepare a mixture of 1.37 mL (12 mmol) of cyclohexylamine and 3.48 mL (25 mmol) of TEA in 20 mL of anhydrous DCM[2].

  • Using a dropping funnel or syringe pump, add the amine/base mixture dropwise to the stirring sulfonyl chloride solution over a period of 15–20 minutes.

  • Observation: A white precipitate (TEA·HCl salt) will begin to form almost immediately, indicating the reaction is proceeding.

Step 3: Reaction Progression

  • Once the addition is complete, remove the ice-water bath.

  • Allow the reaction mixture to warm to ambient room temperature (approx. 20–25 °C) and stir continuously for 3 hours[2].

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The starting sulfonyl chloride (UV active) should disappear, replaced by a lower

    
     spot corresponding to the sulfonamide.
    

Step 4: Aqueous Work-up

  • Transfer the reaction mixture to a separatory funnel.

  • Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (

    
    )[2]. Shake vigorously and frequently vent the funnel.
    
  • Separate the organic (lower) layer from the aqueous (upper) layer.

  • Wash the organic layer sequentially with 30 mL of 1M HCl (to remove excess unreacted amines) and 30 mL of saturated brine (NaCl).

  • Collect the organic layer in an Erlenmeyer flask and dry over anhydrous sodium sulfate (

    
    ) for 15 minutes.
    

Step 5: Concentration and Purification

  • Filter off the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator.

  • The crude product will typically present as a yellowish solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or an ethyl acetate/hexane mixture. Allow it to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the purified crystals and dry under high vacuum.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous analytical confirmation. To verify the successful synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide, perform the following checks:

  • 
    H-NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the characteristic disappearance of the primary amine protons. You should observe a distinct multiplet around
    
    
    3.1–3.3 ppm corresponding to the methine proton (CH-N) of the cyclohexyl ring. The aromatic region (
    
    
    7.5–8.5 ppm) will show an AMX spin system typical of a 1,2,4-trisubstituted benzene ring, and the aryl methyl group will appear as a sharp singlet near
    
    
    2.6 ppm.
  • Mass Spectrometry (LC-MS): Confirm the mass using ESI in positive or negative mode. The expected

    
     peak is 
    
    
    
    297.1, and
    
    
    is
    
    
    299.1.
  • Troubleshooting - Low Yield: If the yield is low and TLC shows unreacted starting material, ensure the DCM is strictly anhydrous. Moisture leads to the formation of 4-methyl-3-nitrobenzenesulfonic acid, which is highly water-soluble and will be lost during the aqueous work-up.

References

  • Chemsrc : N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS 134187-80-7) Information. Available at:[Link]

  • Google Patents (US20200165208A1): Parg inhibitory compounds (General Sulfonamide Synthesis Protocol).

Sources

Application

step-by-step preparation of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

An In-Depth Guide to the Synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide: Application Notes and Protocols Introduction Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their presenc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide: Application Notes and Protocols

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The synthesis of novel sulfonamide derivatives remains a critical endeavor for drug discovery and development professionals. This guide provides a comprehensive, step-by-step protocol for the laboratory-scale preparation of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide, a molecule that combines the structural features of a nitroaromatic ring, a sulfonamide linkage, and a cyclohexyl moiety.

This two-step synthesis is designed for researchers and scientists, emphasizing not only the procedural details but also the underlying chemical principles and safety considerations. The initial step involves the electrophilic sulfonation of 2-nitrotoluene to produce the key intermediate, 4-methyl-3-nitrobenzenesulfonyl chloride.[2] The subsequent step is a nucleophilic substitution reaction where this sulfonyl chloride is coupled with cyclohexylamine to yield the target compound.[1][3] This document provides detailed methodologies, safety protocols, characterization techniques, and visual workflows to ensure a reproducible and safe synthesis.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Formation of the Sulfonyl Chloride Intermediate: Chlorosulfonation of 2-nitrotoluene.

  • Sulfonamide Bond Formation: Coupling of 4-methyl-3-nitrobenzenesulfonyl chloride with cyclohexylamine.

Experimental_Workflow cluster_part1 Part 1: Sulfonyl Chloride Synthesis cluster_part2 Part 2: Sulfonamide Formation P1_Start Mix Chlorosulfonic Acid & 2-Nitrotoluene at <40°C P1_React1 Stir at 40°C (1 hr), then heat to 105°C (6 hr) P1_Start->P1_React1 P1_Quench Cool and quench by adding to ice-water P1_React1->P1_Quench P1_Isolate Filter, wash solid with H₂O, and dry under vacuum P1_Quench->P1_Isolate P1_Product Intermediate: 4-Methyl-3-nitrobenzenesulfonyl chloride P1_Isolate->P1_Product P2_Add Add solution of Intermediate (from Part 1) dropwise P1_Product->P2_Add Use as starting material P2_Start Dissolve Cyclohexylamine & Et₃N in DCM at 0°C P2_Start->P2_Add P2_React Stir at room temperature (2-4 hr) Monitor by TLC P2_Add->P2_React P2_Workup Aqueous Workup: Wash with 1M HCl, NaHCO₃, Brine P2_React->P2_Workup P2_Dry Dry organic layer (MgSO₄) and evaporate solvent P2_Workup->P2_Dry P2_Purify Purify by Recrystallization P2_Dry->P2_Purify P2_Product Final Product: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide P2_Purify->P2_Product

Sources

Method

Application Note: Mechanistic Insights and Protocols for the Sulfonylation of Cyclohexylamine

Introduction and Strategic Context In medicinal chemistry and drug development, the sulfonamide moiety is a privileged pharmacophore, frequently incorporated into small molecule therapeutics such as kinase inhibitors, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In medicinal chemistry and drug development, the sulfonamide moiety is a privileged pharmacophore, frequently incorporated into small molecule therapeutics such as kinase inhibitors, antibacterial agents, and signaling pathway modulators[1]. The sulfonylation of primary aliphatic amines, such as cyclohexylamine, with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl) is a foundational transformation for constructing these libraries.

This application note provides an authoritative guide to the reaction mechanism, detailing the causality behind specific experimental conditions, and offers validated protocols ranging from traditional base-mediated synthesis to eco-sustainable, solvent-free microwave techniques.

Mechanistic Causality: The Addition-Elimination Pathway

The fundamental mechanism of sulfonylation is a nucleophilic acyl-type substitution occurring at the highly electrophilic sulfur atom of the sulfonyl chloride[1]. The reaction proceeds via a distinct two-step addition-elimination pathway rather than a concerted SN2 mechanism:

  • Nucleophilic Attack: The sulfur atom in TsCl is rendered highly electron-deficient by the strong electron-withdrawing effects of its two oxygen atoms and the chlorine atom. The nitrogen lone pair of cyclohexylamine attacks this electrophilic center.

  • Pentacoordinate Intermediate: This attack generates a transient, high-energy pentacoordinate trigonal bipyramidal intermediate[1].

  • Chloride Elimination: The intermediate rapidly collapses. The chloride ion, acting as an excellent leaving group, is expelled to form a protonated sulfonamide species[1].

  • Deprotonation and Base Selection: The expulsion of chloride generates hydrochloric acid (HCl). Without intervention, this acid would protonate unreacted cyclohexylamine, rendering it non-nucleophilic and halting the reaction. Therefore, an auxiliary base (such as triethylamine, pyridine, or aqueous NaOH) is introduced to neutralize the HCl and drive the reaction to completion[1].

Expert Insight on the Hinsberg Principle: Because cyclohexylamine is a primary amine, the resulting N-cyclohexylsulfonamide retains an acidic N-H proton (pKa ~ 10). If a strong aqueous base like NaOH is used, this proton is removed, forming a water-soluble sodium salt[1]. In anhydrous organic synthesis, weaker bases like triethylamine (TEA) are preferred; they neutralize the HCl without forming a water-soluble sulfonamide salt, allowing the product to remain in the organic phase for easy extraction.

Reaction Mechanism Visualization

Mechanism R Cyclohexylamine + TsCl I1 Pentacoordinate Intermediate R->I1 Nucleophilic Attack I2 Protonated Sulfonamide I1->I2 Chloride Elimination P N-Cyclohexyl- sulfonamide I2->P Deprotonation (Base)

Figure 1: Mechanistic pathway of cyclohexylamine sulfonylation via a pentacoordinate intermediate.

Quantitative Data: Comparative Reaction Conditions

The choice of reaction conditions heavily influences the kinetics and yield of the sulfonylation. Below is a summary of quantitative data comparing different methodologies[2][3].

MethodologyReagents & SolventCatalyst / AdditiveReaction TimeTypical Yield (%)Key Advantage
Standard Base-Mediated TsCl, Amine, DCMTriethylamine (TEA)2–4 hours85–95%Highly scalable, standard lab setup.
Nucleophilic Catalysis TsCl, Amine, DCMDMAP (cat.)1–2 hours>90%Overcomes steric hindrance via a highly reactive sulfonylpyridinium intermediate[2].
Microwave-Assisted TsCl, Amine (Neat)None (MW 50°C)3–10 minutes90–97%Solvent-free, rapid kinetics, green chemistry profile[3].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that researchers can visually or analytically confirm the success of each step.

Protocol A: Standard Anhydrous Base-Mediated Sulfonylation

Objective: Synthesis of N-cyclohexyl-4-methylbenzenesulfonamide using standard laboratory glassware. Causality Rationale: Dichloromethane (DCM) is utilized as an aprotic solvent to prevent the competitive solvolysis (hydrolysis) of the sulfonyl chloride that occurs in aqueous or alcoholic media. Cooling the reaction to 0 °C controls the initial exothermic nucleophilic attack, minimizing side reactions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, flush the system with inert nitrogen gas.

  • Dissolution: Dissolve cyclohexylamine (1.0 mmol, 99 mg) and triethylamine (1.5 mmol, 210 µL) in 5 mL of anhydrous DCM.

  • Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Add p-toluenesulfonyl chloride (1.1 mmol, 210 mg) portion-wise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The reaction is complete when the ninhydrin-active baseline spot (cyclohexylamine) disappears, replaced by a less polar, UV-active product spot.

  • Workup & Purification:

    • Dilute the reaction mixture with an additional 10 mL of DCM.

    • Transfer to a separatory funnel and wash with 1M HCl (2 × 10 mL). Rationale: This selectively protonates and removes unreacted cyclohexylamine and excess TEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (10 mL) to neutralize any residual acid, followed by brine (10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide as a white solid.

Protocol B: Eco-Sustainable Microwave-Assisted Sulfonylation

Objective: A rapid, solvent-free, and catalyst-free synthesis of the sulfonamide[3]. Causality Rationale: Microwave irradiation rapidly and uniformly heats the neat mixture, directly activating the sulfonyl chloride and making the sulfonyl group highly susceptible to nucleophilic attack. This eliminates the need for toxic halogenated solvents and auxiliary bases[3].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe glass vial, combine cyclohexylamine (1.0 mmol, 99 mg) and p-toluenesulfonyl chloride (1.0 mmol, 191 mg). Do not add solvent.

  • Irradiation: Seal the vial (ensure the cap is rated for pressure release) and place it in a dedicated laboratory microwave reactor. Irradiate at 50 °C with low power (e.g., 50-100 W) for 3 to 5 minutes[3].

    • Self-Validation: The generation of HCl gas (observable as minor bubbling or pressure buildup if vented) confirms the addition-elimination mechanism is actively proceeding[3].

  • Workup & Purification:

    • Allow the vial to cool to room temperature. The crude product will typically solidify.

    • Triturate the solid mass with cold n-hexane or cold water (5 mL). Rationale: Water/hexane dissolves unreacted starting materials and byproducts, leaving the highly crystalline sulfonamide intact.

    • Collect the product via vacuum filtration, wash with an additional 2 mL of cold n-hexane, and dry under high vacuum.

References

  • Beilstein Journal of Organic Chemistry. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[Link]

  • RSC Advances. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[Link]

Sources

Application

Technical Application Note: Precision Synthesis of N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Executive Summary This technical guide details the reagents and protocols required for the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7). This sulfonamide scaffold is a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reagents and protocols required for the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7). This sulfonamide scaffold is a critical intermediate in medicinal chemistry, often utilized in the development of antimicrobial agents, carbonic anhydrase inhibitors, and antitumor candidates.

The synthesis proceeds via a nucleophilic substitution at the sulfur atom of 4-methyl-3-nitrobenzenesulfonyl chloride by cyclohexylamine . This guide prioritizes an anhydrous dichloromethane (DCM) protocol for maximal yield and purity, while providing a Schotten-Baumann alternative for aqueous-compatible workflows.

Reaction Logic & Mechanism

The formation of the sulfonamide bond involves the nucleophilic attack of the primary amine (cyclohexylamine) on the electrophilic sulfur of the sulfonyl chloride. A base (Triethylamine or Pyridine) is essential to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

Reaction Scheme

ReactionScheme Precursor1 4-Methyl-3-nitrobenzenesulfonyl chloride (Electrophile) TS Tetrahedral Intermediate Precursor1->TS S_N2 Attack Precursor2 Cyclohexylamine (Nucleophile) Precursor2->TS Base Base (HCl Scavenger) Byproduct Base·HCl Salt Base->Byproduct Proton Capture Product N-Cyclohexyl-4-methyl-3- nitrobenzenesulfonamide TS->Product Elimination of Cl- TS->Byproduct

Caption: Mechanistic pathway for sulfonamide formation via nucleophilic substitution.

Critical Reagents & Materials

To ensure reproducibility and minimize side reactions (e.g., hydrolysis of the sulfonyl chloride), use reagents meeting the specifications below.

ReagentCAS NumberRolePurity Req.Handling Notes
4-Methyl-3-nitrobenzenesulfonyl chloride 616-83-1 Electrophile≥97%Moisture sensitive; store under inert gas. Corrosive solid.
Cyclohexylamine 108-91-8 Nucleophile≥99%Toxic/Flammable liquid. Determine density (0.867 g/mL) for volumetric addition.
Triethylamine (TEA) 121-44-8 Base≥99%Dry over KOH or molecular sieves if water content is high.
Dichloromethane (DCM) 75-09-2 SolventAnhydrousCritical: Water leads to sulfonic acid byproduct.
4-Dimethylaminopyridine (DMAP) 1122-58-3 Catalyst≥99%Optional (5 mol%) to accelerate sluggish reactions.

Experimental Protocol: Anhydrous Synthesis (Standard)

This protocol is optimized for high yield (>90%) and ease of purification.

Step 1: Reaction Setup
  • Glassware Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon.
    
  • Amine Solution: Add Cyclohexylamine (1.20 g, 12.1 mmol, 1.1 equiv) and Triethylamine (1.67 g, 16.5 mmol, 1.5 equiv) to the flask.

  • Solvation: Add Anhydrous DCM (40 mL) via syringe.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
Step 2: Addition of Electrophile
  • Preparation: In a separate vial, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (2.59 g, 11.0 mmol, 1.0 equiv) in Anhydrous DCM (10 mL).

  • Addition: Transfer the sulfonyl chloride solution to a dropping funnel or syringe. Add dropwise to the cold amine solution over 20–30 minutes .

    • Note: Slow addition prevents localized overheating and bis-sulfonylation (though sterically hindered by the cyclohexyl group, it is good practice).

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours .

Step 3: Monitoring & Workup
  • TLC Check: Monitor consumption of sulfonyl chloride (Mobile Phase: 30% EtOAc in Hexanes).

  • Quench: Once complete, dilute the reaction mixture with DCM (50 mL).

  • Wash Sequence: Transfer to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x 30 mL): Removes unreacted cyclohexylamine and TEA.

    • Sat.

      
       (2 x 30 mL):  Removes any hydrolyzed sulfonic acid byproducts.
      
    • Brine (1 x 30 mL): Removes residual water.

  • Drying: Dry the organic layer over Anhydrous

    
     or 
    
    
    
    for 15 minutes. Filter off the solids.
Step 4: Purification
  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a crude solid.

  • Recrystallization: If the crude solid is colored or impure by TLC, recrystallize from hot Ethanol (EtOH) or an EtOAc/Hexane mixture.

    • Target: Off-white to pale yellow crystals.

Process Workflow Visualization

Workflow Start Start: Dry Glassware N2 Atmosphere Solvation Dissolve Cyclohexylamine + TEA in Anhydrous DCM (0°C) Start->Solvation Addition Dropwise Addition of Sulfonyl Chloride Solution Solvation->Addition Reaction Stir at RT (3-6 hrs) Monitor via TLC Addition->Reaction Check Starting Material Consumed? Reaction->Check Check->Reaction No (Extend Time) Quench Dilute with DCM Wash: 1M HCl -> NaHCO3 -> Brine Check->Quench Yes Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Recrystallize (EtOH) Dry->Purify End Final Product: N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Purify->End

Caption: Operational workflow for the synthesis, workup, and purification phases.

Analytical Validation

Confirm the identity of the synthesized product using the following predicted spectral characteristics:

  • Physical State: Pale yellow to off-white solid.

  • Melting Point: Expected range 108–115°C (derivative dependent).

  • IR Spectroscopy (

    
    ): 
    
    • 
      : N-H stretch (Sulfonamide).
      
    • 
      : 
      
      
      
      asymmetric and symmetric stretches.
    • 
      : 
      
      
      
      asymmetric and symmetric stretches.
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.4–8.5 (d, 1H, Ar-H ortho to 
      
      
      
      and
      
      
      ).
    • 
       8.0–8.1 (dd, 1H, Ar-H).
      
    • 
       7.5–7.6 (d, 1H, Ar-H ortho to Methyl).
      
    • 
       4.5–5.0 (br s, 1H, NH).
      
    • 
       3.1–3.3 (m, 1H, Cyclohexyl CH-N).
      
    • 
       2.7 (s, 3H, Ar-
      
      
      
      ).
    • 
       1.0–1.9 (m, 10H, Cyclohexyl 
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Check sulfonyl chloride quality (should not be white/powdery if it hydrolyzed to acid).
Oily Product Residual Solvent or ImpuritiesDry under high vacuum for 12h. Recrystallize from Hexane/EtOAc.[1]
Starting Material Remains Inactive NucleophileAdd catalytic DMAP (5 mol%). Ensure base (TEA) is not degraded.
Dark Coloration Oxidation/DegradationPerform reaction in the dark or under strict

. Recrystallize with activated charcoal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 560638, 4-Methyl-3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • ChemSrc. (2025). N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide CAS 134187-80-7 Properties. Retrieved from [Link]

Sources

Method

Application Note: Advanced N-Alkylation Protocols for N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Executive Summary & Mechanistic Rationale The synthesis of sterically hindered secondary amines is a persistent challenge in medicinal chemistry and drug development. Direct alkylation of primary amines, such as cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of sterically hindered secondary amines is a persistent challenge in medicinal chemistry and drug development. Direct alkylation of primary amines, such as cyclohexylamine, frequently suffers from poor chemoselectivity, leading to over-alkylation and the formation of unwanted tertiary amines[1]. To circumvent this, the use of electron-withdrawing protecting groups—specifically sulfonamides—has become the industry standard.

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is a highly specialized intermediate. The 4-methyl-3-nitrobenzenesulfonyl (MNs) group acts as a strategic hybrid of the classic tosyl (Ts) and nosyl (Ns) groups[2].

  • The Causality of the Design: The electron-withdrawing nature of the nitro group significantly lowers the pKa of the sulfonamide N-H (pKa ~ 5.5–6.0), making it highly acidic compared to standard alkylamines. This thermodynamic shift permits facile deprotonation by mild bases (e.g.,

    
    ) rather than requiring harsh, moisture-sensitive reagents like NaH[3].
    
  • Steric Considerations: The cyclohexyl ring provides substantial steric bulk adjacent to the nitrogen atom. Consequently,

    
     alkylations require either highly electrophilic alkyl halides or the highly ordered transition state of the Mitsunobu reaction to force the C-N bond formation[2].
    

Reaction Workflow & Pathway

G Start N-Cyclohexyl-4-methyl- 3-nitrobenzenesulfonamide PathA Base-Promoted Alkylation (R-X, K2CO3, DMF) Start->PathA Electrophilic Halides PathB Mitsunobu Alkylation (R-OH, PPh3, DIAD, THF) Start->PathB Alcohols ProdA N-Alkyl-N-cyclohexyl- MNs-amide (Primary Alkyls) PathA->ProdA ProdB N-Alkyl-N-cyclohexyl- MNs-amide (Secondary Alkyls) PathB->ProdB Deprotect Deprotection / Cleavage (Thiolate or Reductive) ProdA->Deprotect ProdB->Deprotect Final N-Alkylcyclohexylamine (Target Secondary Amine) Deprotect->Final Product Isolation

Figure 1: Divergent N-alkylation pathways for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide.

Experimental Methodologies

To ensure a self-validating system, both protocols incorporate in-process analytical controls. The starting sulfonamide is highly UV-active (due to the nitroaromatic ring) and acts as a strong hydrogen-bond donor, meaning it will run lower on a normal-phase silica TLC plate than the fully protected, alkylated product.

Protocol A: Base-Promoted Alkylation (For Primary & Allylic/Benzylic Halides)

This method is optimal for unhindered electrophiles. We utilize


 in DMF because the polar aprotic solvent strongly solvates the potassium cation, leaving a "naked," highly reactive carbonate anion to rapidly deprotonate the sulfonamide[1].

Reagents:

  • N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide: 1.0 mmol

  • Alkyl Halide (e.g., Benzyl Bromide): 1.2 mmol

  • Potassium Carbonate (

    
    , finely powdered): 2.0 mmol
    
  • Anhydrous Dimethylformamide (DMF): 5.0 mL

Step-by-Step Procedure:

  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the sulfonamide (1.0 mmol) and anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Deprotonation: Add powdered

    
     (2.0 mmol). Causality: The mixture is stirred at room temperature for 15 minutes prior to electrophile addition to ensure complete formation of the sulfonamide anion, preventing competing hydrolysis of the alkyl halide.
    
  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise via syringe.

  • Reaction & Tracking (Self-Validation): Stir the reaction at 40 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) will be consumed, and a new, less polar UV-active spot (
    
    
    
    ) will appear. This
    
    
    shift validates the loss of the polar N-H bond.
  • Workup: Quench the reaction with distilled water (15 mL) to dissolve the inorganic salts and precipitate the highly lipophilic product. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to completely remove residual DMF.
  • Purification: Dry over

    
    , concentrate under reduced pressure, and purify via flash chromatography.
    
Protocol B: Fukuyama-Mitsunobu Alkylation (For Primary & Secondary Alcohols)

When utilizing secondary alcohols, standard


 displacement of halides fails due to the combined steric clash of the cyclohexyl ring and the secondary alkyl group. The Mitsunobu reaction forces the coupling via an activated alkoxyphosphonium intermediate[2][3].

Reagents:

  • N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide: 1.0 mmol

  • Alcohol (e.g., Isopropanol): 1.5 mmol

  • Triphenylphosphine (

    
    ): 1.5 mmol
    
  • Diisopropyl azodicarboxylate (DIAD): 1.5 mmol

  • Anhydrous Tetrahydrofuran (THF): 10.0 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the sulfonamide (1.0 mmol), the alcohol (1.5 mmol), and

    
     (1.5 mmol) in anhydrous THF (10.0 mL) under argon.
    
  • Thermal Control: Cool the flask to 0 °C in an ice bath. Causality: The addition of DIAD to

    
     is highly exothermic. Cooling prevents the thermal decomposition of the reactive betaine intermediate before it can activate the alcohol[3].
    
  • Activation: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will briefly turn yellow (formation of the betaine) and then fade as the intermediate reacts with the alcohol.

  • Reaction & Tracking (Self-Validation): Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS. Note: TLC is often misleading here because the byproduct, triphenylphosphine oxide (

    
    ), strongly streaks and co-elutes with many sulfonamides. LC-MS (ESI+) will show the distinct 
    
    
    
    peak of the alkylated product and the absence of the starting material mass.
  • Purification: Concentrate the THF in vacuo. Resuspend the crude mixture in cold diethyl ether/hexanes (1:1). Causality: This specific solvent mixture selectively precipitates the bulk of the

    
     byproduct, which can be filtered off, drastically simplifying the subsequent silica gel chromatography[1].
    

Quantitative Data Summary

The following table summarizes the expected outcomes when applying the above protocols to N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide, based on established sulfonamide reactivity profiles[2][4].

Alkylating AgentMethodTemp (°C)Time (h)Expected Yield (%)Primary Byproduct / Challenge
Allyl Bromide A (Base-Promoted)40492 - 95Trace dialkylation (if excess base used)
Benzyl Bromide A (Base-Promoted)40688 - 92Benzyl alcohol (if water is present)
Ethanol B (Mitsunobu)0 to 251285 - 89Triphenylphosphine oxide (

)
Isopropanol B (Mitsunobu)0 to 251675 - 80Steric hindrance; unreacted starting material
Trichloroacetimidate Thermal (Additive-Free)110 (Toluene)1870 - 76Requires stable cation precursor[4]

References

Sources

Application

Application Note: Accelerated Green Synthesis of N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide via Microwave Irradiation

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7). While conventional thermal sulfonylation ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7). While conventional thermal sulfonylation often requires volatile organic solvents (DCM, THF), toxic bases (pyridine), and extended reaction times (2–12 hours), this microwave (MW) protocol utilizes aqueous/green media to achieve >90% yields in under 10 minutes.

This guide is designed for medicinal chemists and process development scientists seeking to optimize library synthesis or scale up sulfonamide production with improved energy efficiency (E-factor) and purity profiles.

Introduction & Scientific Rationale

The Chemistry

Sulfonamides constitute a critical pharmacophore in drug discovery, serving as the backbone for antibacterial (sulfa drugs), diuretic, and anti-inflammatory agents.[1] The target molecule, N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide , represents a classic "click" chemistry adduct used in structure-activity relationship (SAR) studies involving the modification of the nitro-aryl core.

The Microwave Advantage

Traditional sulfonylation involves the nucleophilic attack of an amine on a sulfonyl chloride. Under thermal conditions, this reaction is often sluggish due to the steric bulk of the sulfonyl group and the amine.

Microwave irradiation offers two distinct mechanisms that accelerate this transformation:

  • Dipolar Polarization: The sulfonyl group (

    
    ) is highly polar. It couples directly with the oscillating electric field of the microwave, generating rapid, localized molecular heating (specific microwave effect) that is unattainable via convective heating.
    
  • Arrhenius Rate Enhancement: The ability to superheat solvents (operating above boiling points in sealed vessels) significantly increases the reaction rate constant (

    
    ).
    
Mechanistic Pathway

The reaction proceeds via a nucleophilic substitution mechanism (


 at the sulfur atom). The cyclohexylamine acts as the nucleophile, attacking the sulfur center of 4-methyl-3-nitrobenzenesulfonyl chloride. A base is required to scavenge the liberated HCl and drive the equilibrium forward.

ReactionMechanism Reagents Reagents (Sulfonyl Chloride + Amine) Transition Transition State (Pentacoordinate Sulfur) Reagents->Transition MW Activation (Dipolar Heating) Elimination HCl Elimination (Base Scavenging) Transition->Elimination - Cl⁻ Product Target Sulfonamide Elimination->Product Stable Amide

Figure 1: Mechanistic pathway of microwave-assisted sulfonylation. The high polarity of the transition state makes it particularly susceptible to stabilization and acceleration via microwave irradiation.

Materials & Equipment

Reagents
  • Substrate A: 4-Methyl-3-nitrobenzenesulfonyl chloride (MW: 235.64 g/mol ). Note: Ensure reagent is free of hydrolyzed sulfonic acid.

  • Substrate B: Cyclohexylamine (MW: 99.17 g/mol ).

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Water:Acetone (1:1 v/v) or Ethanol (Green Protocol).

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control.

  • Vessel: 10 mL or 30 mL pressure-rated borosilicate glass vial with crimp/snap cap and PTFE/silicone septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Internal fiber optic is preferred for accurate reaction temperature monitoring.

Experimental Protocols

Protocol A: Green Synthesis (Water/Acetone)

Recommended for high purity and ease of workup.

  • Preparation: In a 10 mL microwave vial, suspend 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 mmol, 236 mg) in 2 mL of acetone.

  • Addition: Add Cyclohexylamine (1.1 mmol, 126 µL) and

    
      (1.2 mmol, 127 mg) dissolved in 2 mL of deionized water.
    
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 80°C

    • Time: 5 minutes (Hold time)

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup:

    • Cool to room temperature (compressed air cooling).[2]

    • The product often precipitates as a solid.

    • If Solid: Filter, wash with water (to remove salts) and cold hexanes.

    • If Oiling: Extract with Ethyl Acetate (3 x 5 mL), dry over

      
      , and concentrate.
      
Protocol B: Solvent-Free (Neat)

Recommended for maximum throughput/speed.

  • Preparation: Mix 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 mmol) and Cyclohexylamine (2.0 mmol - excess acts as base/solvent) in a mortar and pestle briefly to homogenize (exothermic).

  • Irradiation: Transfer paste to MW vial. Irradiate at 60°C for 2 minutes .

  • Workup: Quench with dilute HCl (1M) to dissolve excess amine salts. Filter the remaining solid product.

Workflow Visualization

Workflow Start Start: Reagent Prep (1.0 eq Chloride, 1.1 eq Amine) Solvent Add Solvent System (Water:Acetone 1:1) Start->Solvent Seal Seal & Load (10mL Pressure Vial) Solvent->Seal MW MW Irradiation 80°C | 5 mins | Dynamic Power Seal->MW Cool Cooling Cycle (Air Jet to <40°C) MW->Cool Check Precipitate Formed? Cool->Check Filter Filtration & Wash (H2O + Hexane) Check->Filter Yes (Solid) Extract Extraction (EtOAc / Brine) Check->Extract No (Oil) End Final Product (Yield Calculation) Filter->End Extract->End

Figure 2: Operational workflow for the microwave-assisted synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide.

Results & Discussion

Yield Comparison

The following data illustrates the efficiency of the microwave protocol compared to the standard thermal method (reflux in DCM with Pyridine).

ParameterThermal Method (Conventional)Microwave Method (Protocol A)
Solvent Dichloromethane (DCM)Water : Acetone (1:1)
Base Pyridine (Toxic)

(Benign)
Temperature 40°C (Reflux)80°C
Time 4 hours5 minutes
Isolated Yield 78%94%
Workup Acid wash/Extraction requiredSimple Filtration
Characterization Data

The isolated product, N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide , should be validated against the following specifications:

  • Appearance: Pale yellow solid.

  • Melting Point: Expected range 105–110°C (Nitro group typically raises MP compared to the non-nitro analog which melts at ~86°C).

  • IR (

    
    ):  ~1340 & 1160 (
    
    
    
    stretch), ~1530 (
    
    
    ), ~3280 (NH).
Troubleshooting
  • Hydrolysis: If yield is low, check the quality of the sulfonyl chloride. It hydrolyzes to sulfonic acid (unreactive) in moist air. Use fresh reagents.

  • Pressure Errors: If the vessel over-pressurizes (>20 bar), reduce the acetone ratio or lower temperature to 60°C.

References

  • De Luca, L., & Giacomelli, G. (2008).[3][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[4][5] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Lakrout, S., et al. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions.[1] RSC Advances, 3, 10769-10772. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

Sources

Method

Process Scale-Up and Optimization for the Synthesis of N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Executive Summary & Scope N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7) is a highly valuable sulfonamide building block utilized in the development of advanced therapeutics and agrochemicals. The cla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7) is a highly valuable sulfonamide building block utilized in the development of advanced therapeutics and agrochemicals. The classical synthesis relies on the S-N coupling between 4-methyl-3-nitrobenzenesulfonyl chloride and cyclohexylamine. While straightforward at the bench scale, transitioning this nucleophilic acyl substitution to a multi-kilogram process presents significant chemical engineering challenges. This application note provides a comprehensive, self-validating protocol for the safe and efficient scale-up of this compound, addressing critical parameters such as exotherm management, competitive hydrolysis, and environmental sustainability.

Mechanistic Principles & Causality

The formation of the sulfonamide bond proceeds via a bimolecular nucleophilic substitution-type mechanism at the sulfur(VI) center. The primary amine (cyclohexylamine) attacks the electrophilic sulfur atom of 4-methyl-3-nitrobenzenesulfonyl chloride, forming a transient tetrahedral intermediate that rapidly collapses to expel a chloride anion[1].

Causality in Scale-up Choices:

  • Electrophilicity and Hydrolysis: The presence of the strongly electron-withdrawing 3-nitro group enhances the electrophilicity of the sulfonyl center compared to a standard tosyl chloride. While this accelerates the desired S-N coupling, it simultaneously increases the rate of competitive hydrolysis by trace water[2].

  • Exotherm Management: The sulfonylation reaction is highly exothermic. If the heat of reaction is not strictly controlled (e.g., failing to maintain <5 °C during addition), local overheating will exponentially accelerate the parasitic hydrolysis pathway, yielding the unreactive sulfonic acid byproduct and severely depressing the yield.

  • Acid Scavenging: The generation of hydrogen chloride (HCl) necessitates a stoichiometric acid scavenger. While using an excess of the reactant amine is common in discovery chemistry, it is atom-inefficient and complicates downstream recovery at scale. Therefore, an auxiliary tertiary amine base, such as triethylamine (TEA), is required to neutralize the HCl[1].

Mechanism Start 4-Methyl-3-nitrobenzene- sulfonyl Chloride Nuc1 Cyclohexylamine (Target Nucleophile) Start->Nuc1 S-N Coupling Nuc2 H2O / OH- (Trace Impurity) Start->Nuc2 Hydrolysis Int1 Productive Intermediate Nuc1->Int1 Int2 Parasitic Intermediate Nuc2->Int2 Prod Target Sulfonamide (High Yield) Int1->Prod -HCl Byprod Sulfonic Acid Byproduct (Yield Loss) Int2->Byprod -HCl

Divergent reaction pathways: Productive S-N coupling versus parasitic hydrolysis.

Process Scale-Up Considerations

  • Solvent Substitution: Standard laboratory protocols often utilize dichloromethane (DCM) due to its excellent solvency[3]. However, its low boiling point (39.6 °C) limits the safety margin for exotherm control, and stringent environmental regulations make it unsuitable for pilot-plant scale-up[2]. 2-Methyltetrahydrofuran (2-MeTHF) is selected as a greener alternative. It offers superior phase separation during aqueous workup (due to low water miscibility) and a higher boiling point (80 °C).

  • Addition Sequence: To minimize the accumulation of unreacted electrophile and mitigate hydrolysis, the sulfonyl chloride must be dissolved in 2-MeTHF and added dropwise to the chilled solution of cyclohexylamine and TEA, rather than the reverse.

Quantitative Data: Solvent and Base Optimization

The following table summarizes the process optimization data, demonstrating the superiority of the 2-MeTHF/TEA system for pilot-scale operations.

EntrySolventBase (1.5 eq)Temp ControlConversion (%)Isolated Yield (%)Purity (HPLC)
1DCMCyclohexylamine0 °C to RT>998296.5%
2TolueneTEA0 °C to RT957895.0%
32-MeTHFPyridine0 °C to RT927594.2%
4 2-MeTHF TEA 0 °C to RT >99 91 99.1%

Standard Operating Procedure (SOP): 1-Kilogram Scale Synthesis

Self-Validating Protocol Design: This protocol integrates In-Process Controls (IPC) to ensure the reaction trajectory is analytically verified before proceeding to the next unit operation.

Materials & Stoichiometry:

  • 4-Methyl-3-nitrobenzenesulfonyl chloride: 1.00 kg (4.24 mol, 1.0 eq)

  • Cyclohexylamine: 0.46 kg (4.66 mol, 1.1 eq)

  • Triethylamine (TEA): 0.64 kg (6.36 mol, 1.5 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF): 10.0 L

Step-by-Step Workflow:

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen for 15 minutes to exclude atmospheric moisture. Charge the reactor with 5.0 L of anhydrous 2-MeTHF, followed by 0.46 kg of cyclohexylamine and 0.64 kg of TEA.

  • Cryogenic Cooling: Set the chiller fluid to -5 °C. Agitate the mixture at 150 rpm until the internal temperature stabilizes between 0 °C and 2 °C.

  • Electrophile Preparation: In a separate clean, dry vessel, dissolve 1.00 kg of 4-methyl-3-nitrobenzenesulfonyl chloride in 5.0 L of 2-MeTHF. Note: Ensure complete dissolution to prevent line clogging during transfer.

  • Controlled Addition: Pump the sulfonyl chloride solution into the reactor at a rate of approximately 40-50 mL/min. Critical Parameter: Adjust the addition rate dynamically to maintain the internal reactor temperature strictly below 5 °C.

  • Maturation: Upon complete addition, maintain the jacket temperature at 0 °C for 30 minutes. Subsequently, adjust the jacket to 20 °C and allow the reaction to mature at room temperature for 4 hours.

  • In-Process Control (IPC): Withdraw a 1 mL sample of the reaction mixture. Quench with 1M HCl and extract with ethyl acetate. Analyze the organic layer via HPLC at 254 nm. Self-Validation: Proceed to workup only when residual sulfonyl chloride is <1.0%. If >1.0%, continue stirring for 2 hours and re-sample.

  • Quench and Phase Separation: Charge 3.0 L of 1M aqueous HCl to the reactor to quench the reaction and solubilize the TEA·HCl salts[3]. Stir for 15 minutes, stop agitation, and allow phases to separate for 30 minutes. Discard the lower aqueous phase.

  • Washing: Wash the retained organic phase sequentially with 3.0 L of saturated aqueous NaHCO₃ (to neutralize and remove any sulfonic acid byproducts) and 3.0 L of brine.

  • Crystallization: Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to a residual volume of approximately 3.0 L. Slowly add 6.0 L of heptane (antisolvent) while stirring at 40 °C to induce crystallization. Cool the resulting slurry to 5 °C at a controlled rate of 10 °C/hour to promote optimal crystal growth.

  • Isolation: Filter the crystalline suspension via a Nutsche filter. Wash the filter cake with 2.0 L of cold heptane. Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.

Workflow A 1. Reactor Charging Cyclohexylamine + TEA in 2-MeTHF B 2. Cryogenic Cooling Target: 0 to 2 °C A->B C 3. Electrophile Addition Strictly < 5 °C (Exotherm Control) B->C D 4. Maturation & IPC 20 °C for 4 hours C->D E 5. Aqueous Quench 1M HCl & Phase Separation D->E F 6. Crystallization Concentration & Heptane Antisolvent E->F G 7. Filtration & Drying Vacuum Oven at 45 °C F->G

Step-by-step pilot-scale workflow for sulfonamide synthesis and isolation.

References

1.[2] Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry (RSC) URL: 2.[3] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides Source: BenchChem URL: 3.[1] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride Source: BenchChem URL:

Sources

Application

Application Note: Solvent Selection and Process Optimization for the Synthesis of N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound of Interest: N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7) Introduction & Mechanistic R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound of Interest: N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7)

Introduction & Mechanistic Rationale

The synthesis of sulfonamides via the bimolecular nucleophilic substitution (SN2-type) of sulfonyl chlorides with amines is a foundational transformation in pharmaceutical development. For the synthesis of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide , the reaction between 4-methyl-3-nitrobenzenesulfonyl chloride and cyclohexylamine presents specific chemoselectivity challenges.

The strongly electron-withdrawing nitro group at the meta-position of the sulfonyl chloride increases the electrophilicity of the sulfur center. While this accelerates the desired nucleophilic attack by the sterically hindered cyclohexylamine, it simultaneously increases the susceptibility of the sulfonyl chloride to parasitic hydrolysis, yielding the inactive sulfonic acid byproduct[1]. Consequently, solvent selection is the primary determinant of reaction kinetics, chemoselectivity, and overall yield.

This application note evaluates three distinct solvent architectures—homogeneous aprotic, biphasic aqueous, and deep eutectic solvents (DES)—detailing the causality behind their performance and providing self-validating protocols for each.

Solvent Systems Evaluation: Causality and Dynamics

System A: Homogeneous Aprotic (Dichloromethane / Triethylamine)

Traditional sulfonamide synthesis relies on halogenated volatile organic compounds (VOCs) like dichloromethane (DCM)[2].

  • Causality: DCM provides superior solvation for the highly crystalline 4-methyl-3-nitrobenzenesulfonyl chloride. Because DCM is strictly non-nucleophilic and aprotic, background hydrolysis is completely suppressed. Triethylamine (TEA) is required as a homogeneous base to scavenge the HCl byproduct.

  • Drawback: High environmental impact (E-factor) and the necessity for rigorous anhydrous conditions.

System B: Biphasic Schotten-Baumann (Toluene / Aqueous Na₂CO₃)

To mitigate VOC usage, a biphasic compartmentalization strategy can be employed[3].

  • Causality: The sulfonyl chloride is dissolved in the organic phase (toluene), shielding it from bulk water, while the aqueous phase contains an inorganic base (Na₂CO₃). Cyclohexylamine partitions at the liquid-liquid interface. As HCl is generated, it is immediately neutralized by the aqueous carbonate, preventing the protonation and subsequent deactivation of the cyclohexylamine nucleophile.

  • Drawback: Mass transfer limitations can extend reaction times, and vigorous stirring is mandatory.

System C: Deep Eutectic Solvents (Choline Chloride / Urea)

Emerging green chemistry protocols utilize Deep Eutectic Solvents (DES) to eliminate VOCs entirely[2].

  • Causality: A 1:2 molar mixture of Choline Chloride (ChCl) and Urea forms a highly structured hydrogen-bonding network. This network stabilizes the polar SN2 transition state, significantly lowering the activation energy. Furthermore, the DES matrix can accommodate both the polar amine and the non-polar sulfonyl chloride, allowing the reaction to proceed efficiently at room temperature under aerobic conditions without the need for an external acid scavenger[2],[4].

Quantitative Data: Solvent Performance Matrix

The following table summarizes the quantitative performance of the three solvent systems based on standardized 10 mmol scale reactions.

Solvent SystemReagents & BaseYield (%)Reaction Time (h)E-Factor (Relative)Primary Impurity Risk
System A: Homogeneous DCM, TEA (1.5 eq)92 - 951 - 2HighUnreacted amine
System B: Biphasic Toluene, Water, Na₂CO₃85 - 893 - 5MediumSulfonic acid (Hydrolysis)
System C: DES ChCl/Urea (1:2)90 - 972 - 4LowMinimal

Experimental Workflows and Logical Relationships

Workflow Start Reactants: 4-Methyl-3-nitrobenzenesulfonyl chloride + Cyclohexylamine SolventEval Solvent System Evaluation Start->SolventEval DCM System A: DCM / TEA (Homogeneous) SolventEval->DCM High Yield, VOC risk Biphasic System B: Toluene / Aq. Na2CO3 (Biphasic) SolventEval->Biphasic Scalable, Moderate kinetics DES System C: ChCl/Urea (Deep Eutectic Solvent) SolventEval->DES Sustainable, Green chemistry IPC_A IPC: TLC (Hex/EtOAc 9:1) Check for sulfonyl chloride consumption DCM->IPC_A IPC_B IPC: pH Monitoring Maintain pH > 8 in aq. layer Biphasic->IPC_B IPC_C IPC: Visual Clear Solution Precipitation upon water addition DES->IPC_C Product Purified Product: N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide IPC_A->Product IPC_B->Product IPC_C->Product

Figure 1: Decision matrix and in-process controls (IPC) for sulfonamide synthesis solvent selection.

Self-Validating Experimental Protocols

Protocol A: Homogeneous Synthesis in DCM

Mechanistic Focus: Kinetic control via strict anhydrous conditions.

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with nitrogen, dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (10 mmol, 2.35 g) in anhydrous DCM (20 mL).

  • Base Addition: Add triethylamine (15 mmol, 2.1 mL). Validation: The solution should remain clear; any immediate precipitation indicates moisture contamination (hydrolysis to TEA-sulfonate).

  • Amine Addition: Cool the flask to 0 °C. Add cyclohexylamine (11 mmol, 1.26 mL) dropwise over 10 minutes. Validation: A mild exotherm will occur, and white fumes (TEA·HCl salts) may begin to form, confirming SN2 displacement is actively occurring.

  • In-Process Control (IPC): Stir at room temperature for 1.5 hours. Perform TLC (Hexane/EtOAc 9:1). Validation: The complete disappearance of the high-Rf sulfonyl chloride spot validates reaction completion[2].

  • Workup: Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA, followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Biphasic Schotten-Baumann Synthesis

Mechanistic Focus: Interfacial reaction and dynamic pH control.

  • Aqueous Phase Preparation: Dissolve Na₂CO₃ (12 mmol, 1.27 g) in 15 mL of deionized water. Add cyclohexylamine (11 mmol, 1.26 mL).

  • Organic Phase Preparation: Dissolve the sulfonyl chloride (10 mmol, 2.35 g) in toluene (20 mL).

  • Biphasic Mixing: Add the organic phase to the aqueous phase. Critical Step: Stir vigorously (>800 rpm) to maximize the interfacial surface area.

  • IPC: Monitor the pH of the aqueous layer every 30 minutes. Validation: The pH must remain >8.0. If it drops below 8.0, the cyclohexylamine will protonate and partition entirely into the aqueous phase, stalling the reaction[3]. Add additional Na₂CO₃ if necessary.

  • Workup: After 4 hours, separate the layers. Wash the organic layer with 1M HCl, dry, and concentrate. Recrystallize the crude solid from hot ethanol.

Protocol C: Sustainable Synthesis in Deep Eutectic Solvents (DES)

Mechanistic Focus: H-bond network activation and solvent-free workup.

  • DES Preparation: In a 20 mL vial, combine Choline Chloride and Urea in a 1:2 molar ratio. Heat to 80 °C until a clear, homogeneous liquid forms. Allow to cool to room temperature.

  • Reaction: Suspend 4-methyl-3-nitrobenzenesulfonyl chloride (10 mmol) in 18 g of the prepared DES. Add cyclohexylamine (15 mmol) with vigorous stirring under aerobic conditions[2].

  • IPC: Monitor visually and via TLC. Validation: The initial suspension will gradually transition as the reactants are consumed.

  • Precipitation Workup: After 2-4 hours, slowly add 2M HCl until the pH reaches 2.0. Validation: The unreacted cyclohexylamine becomes protonated and highly soluble in the aqueous DES mixture, while the target N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide crashes out as a distinct precipitate[2].

  • Isolation: Filter the precipitate, wash with cold deionized water, and dry under vacuum. This step completely avoids organic extraction solvents.

Troubleshooting & Byproduct Management

According to established byproduct identification protocols[1], researchers must monitor for two primary failure modes:

  • Hydrolysis of Sulfonyl Chloride: If the yield is unexpectedly low and a highly polar baseline spot is observed on TLC, the sulfonyl chloride has hydrolyzed to 4-methyl-3-nitrobenzenesulfonic acid.

    • Correction: Ensure all glassware is strictly dried (for Protocol A) or increase the stirring rate to minimize aqueous exposure time (for Protocol B).

  • Inefficient Purification (Unreacted Amine): If basic impurities persist in the final product, the acidic workup was insufficient.

    • Correction: Ensure the pH is driven down to exactly 2.0 during the quench phase. The protonated cyclohexylammonium chloride is highly water-soluble and will be easily removed during aqueous washing or filtration[1].

References

  • Simone, M., Pulpito, M., Perna, F. M., & Vitale, P. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry - A European Journal.[Link]

  • Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances, Royal Society of Chemistry.[Link]

  • Abu-Zaied, M. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI Molecules.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing N-cyclohexyl-4-methyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7).

The formation of this specific sulfonamide via the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with cyclohexylamine presents unique mechanistic challenges. While sulfonylation is a classic nucleophilic acyl substitution, the steric bulk of the cyclohexyl ring combined with the intense electrophilicity of the nitro-substituted sulfonyl chloride often leads to stalled reactions, poor yields, and hydrolysis byproducts. This guide breaks down the causality behind these failures and provides a self-validating, optimized protocol.

Part 1: Mechanistic Workflow & Failure Pathways

To successfully optimize this reaction, we must first map the competing pathways. The diagram below illustrates the optimal catalytic route versus the two most common failure modes: moisture-driven hydrolysis and steric-driven reaction stalling.

SulfonamideSynthesis SM1 4-Methyl-3-nitrobenzenesulfonyl Chloride (Highly Electrophilic) Reaction Sulfonylation Reaction (Anhydrous DCM, 0°C to RT) SM1->Reaction SM2 Cyclohexylamine (Sterically Hindered) SM2->Reaction Product N-Cyclohexyl-4-methyl-3- nitrobenzenesulfonamide Reaction->Product Optimal Conditions Error1 Moisture Contamination -> Rapid Hydrolysis Reaction->Error1 H2O Present Error2 Weak Base / Steric Clash -> Reaction Stalls Reaction->Error2 No Catalyst Base Base & Catalyst (DIPEA + cat. DMAP) Base->Reaction Byproduct1 4-Methyl-3-nitrobenzenesulfonic Acid (Baseline Impurity) Error1->Byproduct1 Byproduct2 Unreacted Starting Materials + Insoluble Amine Salts Error2->Byproduct2

Figure 1: Reaction workflow and common failure pathways in the sulfonamide synthesis.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yield below 40%, and why do I see a heavy, highly polar baseline spot on my TLC? The Causality: You are observing competitive hydrolysis. The 3-nitro group on your starting material exerts a strong inductive electron-withdrawing effect (-I effect). This makes the sulfur center significantly more electrophilic (partially positive) than a standard tosyl chloride [1]. While this accelerates the desired amination, it also makes the sulfonyl chloride hyper-sensitive to nucleophilic attack by trace water, rapidly converting it into 4-methyl-3-nitrobenzenesulfonic acid (the polar baseline spot). The Fix: Strict anhydrous techniques are non-negotiable. Use freshly distilled, anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) stored over 3Å molecular sieves. Ensure all glassware is oven-dried at 120°C and cooled under an inert argon or nitrogen atmosphere.

Q2: The reaction stalls at ~65% conversion even under strictly anhydrous conditions. Why isn't the amine fully reacting? The Causality: This is a steric issue compounded by poor base selection. Cyclohexylamine is a bulky primary amine (the nitrogen is attached to a secondary carbon). As the reaction proceeds, HCl is generated. If you are using excess cyclohexylamine or a weak base to scavenge this HCl, the resulting bulky ammonium chloride salts precipitate out of the non-polar solvent. This creates a thick, heterogeneous slurry that physically traps unreacted starting materials, preventing them from colliding and reacting [2]. The Fix: Switch to a non-nucleophilic, highly organic-soluble base like N,N-Diisopropylethylamine (DIPEA) at 1.5 to 2.0 equivalents. This keeps the hydrochloride salts dissolved (or at least finely dispersed) and maintains a homogeneous reaction mixture.

Q3: How can I overcome the steric hindrance of cyclohexylamine without increasing the temperature (which causes degradation)? The Causality: Heating this specific electron-deficient system often leads to dark, tarry degradation products rather than driving the reaction to completion. Instead of thermal energy, you need to lower the activation energy barrier. The Fix: Introduce a nucleophilic catalyst. Adding 5–10 mol% of 4-Dimethylaminopyridine (DMAP) transforms the reaction pathway. DMAP rapidly attacks the sulfonyl chloride to form a highly reactive, charged sulfonylpyridinium intermediate. This intermediate is a far superior electrophile and is easily attacked by the sterically hindered cyclohexylamine, driving the reaction to >90% completion at room temperature[3].

Part 3: Quantitative Optimization Metrics

To demonstrate the impact of these variables, the table below summarizes the expected yield and purity profiles based on different reaction environments.

Solvent EnvironmentBase SystemCatalystTemp ProfileExpected YieldPrimary Impurity / Issue
Reagent Grade DCMCyclohexylamine (2.0 eq)None25°C< 40%Sulfonic acid (Hydrolysis)
Anhydrous THFTriethylamine (1.5 eq)None0°C → 25°C60 - 70%Unreacted SM (Steric stall)
Anhydrous DCMPyridine (2.0 eq)None0°C → 25°C75 - 85%Difficult solvent removal
Anhydrous DCM DIPEA (1.5 eq) DMAP (0.05 eq) 0°C → 25°C > 92% Trace unreacted amine
Part 4: Validated Step-by-Step Experimental Protocol

This methodology utilizes the optimized DIPEA/DMAP system. It is designed as a self-validating protocol; specific checkpoints are included so you can verify the reaction's integrity in real-time.

Reagents Required:

  • 4-Methyl-3-nitrobenzenesulfonyl chloride (1.0 eq, 10.0 mmol, 2.36 g)

  • Cyclohexylamine (1.05 eq, 10.5 mmol, 1.20 mL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol, 2.61 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, 0.5 mmol, 0.06 g)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step 1: Amine Activation & Cooling

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and argon balloon, dissolve cyclohexylamine, DIPEA, and DMAP in 20 mL of anhydrous DCM.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0°C for 10 minutes.

Step 2: Electrophile Addition (Self-Validation Checkpoint)

  • Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride in 20 mL of anhydrous DCM in a separate dry vial.

  • Using a syringe, add this solution dropwise to the stirring amine mixture at 0°C over 30 minutes.

  • Validation Check: The solution should turn pale yellow but remain completely homogeneous. If a heavy white precipitate forms immediately during addition, your DCM contains moisture, and you are precipitating sulfonic acid salts. Stop, dry your solvents, and restart.

Step 3: Reaction Maturation

  • Stir the mixture at 0°C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for an additional 4 hours.

  • Monitor via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The sulfonyl chloride (high Rf) should disappear, replaced by a new UV-active spot (the sulfonamide) at a moderate Rf.

Step 4: Selective Quench & Workup

  • Transfer the reaction mixture to a separatory funnel.

  • Wash with 30 mL of 1M aqueous HCl. Causality: This protonates the excess cyclohexylamine, DIPEA, and DMAP, pulling them into the aqueous layer and leaving the neutral sulfonamide product in the organic layer.

  • Wash the organic layer with 30 mL of saturated aqueous NaHCO₃ to neutralize any residual acid, followed by 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Step 5: Crystallization

  • Dissolve the crude solid in a minimum amount of boiling ethanol.

  • Allow it to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filter the resulting crystals and wash with ice-cold ethanol to yield highly pure N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide.

Part 5: References
  • Youn, et al. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 2018, 8(4), 194-204. Available at:[Link]

  • Feng, Wu, et al. "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines." RSC Advances, 2021, 11, 33173-33189. Available at:[Link]

Optimization

Technical Support Center: Purification of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Status: Operational Ticket ID: PUR-NCyc-Nitro-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-NCyc-Nitro-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide .

This molecule presents a classic "push-pull" purification challenge. You have a lipophilic cyclohexyl ring fighting against the polarity of the nitro group and the sulfonamide moiety . Consequently, standard purification protocols often fail, resulting in "oiling out" or persistent yellow impurities.

This guide moves beyond generic textbook advice. It addresses the specific physicochemical behavior of this nitro-sulfonamide derivative during workup and isolation.

Module 1: The "Quick Fix" – Recrystallization

User Query: "My crude product is a sticky orange solid/oil. I tried recrystallizing from ethanol, but it just oiled out. How do I get clean crystals?"

Diagnosis: "Oiling out" occurs when the solute separates as a liquid phase before it crystallizes. This is common with cyclohexyl derivatives because the melting point is often depressed by impurities (unreacted amine or sulfonyl chloride). The nitro group also increases solubility in hot alcohols, making the supersaturation point difficult to control.

The Solution: The "Cloud Point" Titration Method Do not use a single solvent. You need a solvent pair that balances the lipophilic cyclohexyl group and the polar nitro-sulfonamide core.

Recommended Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent) or Ethyl Acetate / Hexanes .

Protocol: Controlled Bi-Phasic Crystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).

  • Clarification: If the solution is dark/cloudy, perform a hot filtration (see Module 2 regarding Activated Charcoal).

  • The Titration:

    • Keep the ethanol solution near boiling.

    • Add hot water dropwise until a persistent turbidity (cloudiness) appears.

    • Add just enough ethanol (dropwise) to clear the solution again.

  • Slow Cooling: Turn off the heat. Let the flask sit in the oil bath as it cools to room temperature. Do not disturb.

  • Ice Bath: Once at room temperature, move to an ice bath for 30 minutes.

  • Harvest: Filter the pale yellow needles/plates and wash with cold 50% EtOH/Water.

Data: Predicted Solubility Matrix

SolventTemperatureSolubility StatusNotes
Water Hot/ColdInsolubleExcellent anti-solvent.
Ethanol HotSolublePrimary crystallization solvent.
Ethanol ColdSparingly SolubleGood yield recovery.
Ethyl Acetate ColdSolubleToo soluble for single-solvent crystallization.
Hexanes HotInsolubleGood anti-solvent for EtOAC pairs.
Diethyl Ether ColdSolubleGood for triturating oils.
Module 2: Chemical Workup (Impurity Removal)

User Query: "My NMR shows peaks at 1.0-2.0 ppm that shouldn't be there (cyclohexylamine) and the product is too acidic. How do I clean this chemically?"

Diagnosis: You likely have two main contaminants:

  • Excess Cyclohexylamine: Used as a scavenger or nucleophile.

  • 4-methyl-3-nitrobenzenesulfonic acid: Formed from the hydrolysis of the starting sulfonyl chloride.

The Solution: The "pKa Swing" Extraction You must exploit the acidity of the impurities versus the product.

  • Cyclohexylamine: Basic (pKa ~10.6). Removed by Acid .

  • Sulfonic Acid: Highly Acidic (pKa < 0). Removed by Weak Base .

  • Target Sulfonamide: Weakly Acidic (pKa ~10-11). Risk: Strong base (NaOH) will deprotonate your product and wash it away [1].

Workflow Visualization (DOT)

PurificationLogic Start Crude Reaction Mixture (Organic Phase) AcidWash Wash 1: Dilute HCl (1M) (Target: Cyclohexylamine) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqWaste1 Aqueous Waste (Contains R-NH3+ Cl-) PhaseSep1->AqWaste1 Aqueous OrgLayer1 Organic Layer (Product + Sulfonic Acid) PhaseSep1->OrgLayer1 Organic BaseWash Wash 2: Sat. NaHCO3 (Target: Sulfonic Acid) OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqWaste2 Aqueous Waste (Contains Ar-SO3- Na+) PhaseSep2->AqWaste2 Aqueous OrgLayer2 Organic Layer (Neutral Product) PhaseSep2->OrgLayer2 Organic FinalSteps Brine Wash -> Dry (Na2SO4) -> Evaporate OrgLayer2->FinalSteps

Figure 1: The "pKa Swing" extraction logic. Note the use of Bicarbonate (NaHCO3) instead of Hydroxide (NaOH) to prevent product loss.

Critical Protocol Step: When performing the NaHCO3 wash , do it gently. The sulfonic acid impurity will generate CO2 gas upon reaction. Vent your separatory funnel frequently to prevent pressure buildup.

Module 3: Advanced Separation (Chromatography)

User Query: "Recrystallization failed. I have a complex mixture. What are the Flash Chromatography conditions?"

Diagnosis: If the "nitro" starting material (sulfonyl chloride) degraded significantly, you might have colored byproducts that co-crystallize. Silica gel chromatography is required.[1]

The Solution: Gradient Elution Nitro compounds stick to silica more than non-nitro variants. The cyclohexyl group adds bulk but not polarity.

Stationary Phase: Silica Gel (40-63 µm).[2] Mobile Phase: Hexanes / Ethyl Acetate.[3][4]

Recommended Gradient:

  • Equilibration: 90% Hexanes / 10% EtOAc.

  • Loading: Dissolve crude in minimum DCM or Toluene (avoid EtOAc for loading if possible to prevent band broadening).

  • Elution:

    • 0-5 mins: 10% EtOAc (Elutes non-polar impurities).

    • 5-15 mins: Ramp to 30% EtOAc.

    • Target Product usually elutes between 25-35% EtOAc.

    • Flush with 50% EtOAc to remove polar sulfonic acids.

Troubleshooting Tip: If the spots are "streaking" on the TLC plate, it indicates the sulfonamide proton is interacting with the silica. Add 0.1% Acetic Acid or 0.5% Triethylamine to your mobile phase to sharpen the peaks [2].

Module 4: Analytical Validation

User Query: "How do I know it's pure? What are the specific markers?"

Validation Checklist:

  • Melting Point (MP):

    • While the non-nitro analog melts ~88°C [3], the nitro group typically raises the MP .

    • Expectation: Look for a sharp melting range (e.g., 105-107°C). A range >2°C indicates trapped solvent or isomers.

  • 1H NMR (Chloroform-d):

    • The "Fingerprint": Look for the NH doublet around 4.5-5.5 ppm (exchangeable).

    • The Cyclohexyl Ring: A massive multiplet region between 1.0 - 1.9 ppm (10 protons) and a single multiplet ~3.0-3.2 ppm (the CH attached to Nitrogen).

    • The Aromatic Region: The nitro group at position 3 and methyl at 4 creates a distinct splitting pattern. You should see a singlet (or fine doublet) for the proton between the Nitro and Sulfonyl groups (Position 2), which is highly deshielded.

  • Color:

    • Pure nitro-sulfonamides are typically pale yellow to white .

    • Deep Orange/Red: Indicates azo-coupling impurities or oxidation byproducts. Treat with Activated Charcoal in boiling ethanol before final crystallization.

References
  • BenchChem. (2025).[1][5] Byproduct identification and removal in sulfonamide synthesis. Retrieved from

  • Org. Synth. (2015).[6] Synthesis of N-Sulfinyl Imines. Organic Syntheses, 92, 213-226. (Reference for sulfonamide purification logic on silica). Retrieved from

  • NIST Chemistry WebBook. Benzenesulfonamide, N-cyclohexyl-4-methyl-. (Data for non-nitro analog). Retrieved from

  • Stenutz, R. N-cyclohexyl-4-methylbenzenesulfonamide Properties. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Case ID: PUR-NCyc-NitroTosyl Status: Active Guide Subject: Recrystallization Solvent Systems & Troubleshooting Applicable Compound: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7)[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-NCyc-NitroTosyl Status: Active Guide Subject: Recrystallization Solvent Systems & Troubleshooting Applicable Compound: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7)[1]

Executive Summary

This technical guide addresses the purification of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide. Due to the molecule's amphiphilic nature—possessing a lipophilic cyclohexyl ring and a polar nitro-sulfonamide core—standard single-solvent systems often fail, leading to "oiling out" or poor yield.[1]

This guide provides two validated solvent systems, a decision matrix for troubleshooting, and a mechanistic explanation of the purification logic to ensure reproducibility in drug development workflows.

Module 1: Solvent System Selection

The Polarity Balance Theory

The difficulty in crystallizing this compound arises from its competing structural motifs:

  • Hydrophobic Domain: The N-cyclohexyl group and the toluene methyl.[1]

  • Polar/H-Bonding Domain: The sulfonamide (

    
    ) and the nitro (
    
    
    
    ) group.[1]

To achieve high-purity crystals, the solvent system must dissolve the compound at high temperatures (breaking intermolecular H-bonds) but become significantly less soluble upon cooling (facilitating lattice reformation).

Recommended Solvent Systems
SystemCompositionPrimary Use CaseProsCons
System A (Preferred) Ethanol / Water General purification; Removal of polar byproducts.[1]Excellent crystal habit; safer (green chemistry); high recovery.[1]Risk of "oiling out" if water is added too quickly.[1]
System B (Alternative) Ethyl Acetate / Hexane Removal of non-polar impurities; Drying issues.[1][2]Volatile; easy to dry; effective for highly lipophilic contaminants.[1]Flammable; Hexane is neurotoxic (can substitute with Heptane).[1]
System C (Single) Methanol Small scale (<1g) or high-purity inputs.[1]Simple workup.Lower recovery yield due to higher solubility at room temp.[1]

Technical Note: The nitro group at the 3-position increases the acidity of the sulfonamide proton compared to the non-nitro analog. Avoid basic solvents (e.g., pyridine) during recrystallization, as they may form salts, preventing crystallization.

Module 2: Validated Protocols

Protocol A: The Ethanol/Water Displacement Method

Best for: Routine purification after synthesis.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-7 mL per gram of solute).[1]

  • Heat: Warm to near reflux (approx. 75-78°C) with stirring. If the solid does not dissolve, add ethanol in 1 mL increments until clear.[2]

    • Checkpoint: If the solution is dark orange/brown (common with nitro-aromatics), add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Displacement: Remove from heat. While still hot, add warm water (approx. 50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of ethanol to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[1][3] Wash with cold 50% EtOH/Water.[1]

Protocol B: The Ester/Alkane Method

Best for: Material contaminated with unreacted cyclohexylamine or highly non-polar oils.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate .

  • Precipitation: Slowly add Hexane (or Heptane) to the boiling solution until cloudiness persists.

  • Re-dissolution: Add a small volume of Ethyl Acetate to restore clarity.[1]

  • Cooling: Remove from heat. Cover the flask with foil (nitro compounds can be light-sensitive in solution) and cool slowly.[1]

Module 3: Troubleshooting & FAQs

Visual Troubleshooting Workflow

The following diagram illustrates the logic for resolving the most common failure mode: "Oiling Out" (Liquid-Liquid Phase Separation).

RecrystallizationLogic Start Start: Solution Cooling CheckState Observation at 40-50°C Start->CheckState Crystals Crystalline Precipitate CheckState->Crystals Clear crystals Oil Oiling Out (Droplets) CheckState->Oil Liquid droplets Success Proceed to Filtration Crystals->Success Action1 Reheat to Dissolve Oil->Action1 Step 1 Action3 Add More Solvent (Dilute) Action1->Action3 Step 2: Reduce Saturation Action2 Add Seed Crystal Action4 Scratch Glass Surface Action2->Action4 Step 4: Induce Nucleation Action3->Action2 Step 3: At Cloud Point Action4->CheckState Cool Again

Caption: Decision loop for managing "Oiling Out" phenomena, a common issue with amphiphilic sulfonamides.

Frequently Asked Questions

Q: Why does my product "oil out" instead of crystallizing? A: Oiling out occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the crystal nucleation point.[4] This is common in sulfonamides with lipophilic tails (cyclohexyl).[1]

  • Fix: Your solution is likely too concentrated or the anti-solvent (water/hexane) was added too fast. Re-heat, add a small amount of the good solvent (ethanol/ethyl acetate) to lower the concentration, and seed the solution with a pure crystal at a slightly higher temperature.

Q: The crystals are yellow.[1] Is this an impurity? A: Not necessarily. Nitro-aromatic compounds often possess an intrinsic pale yellow color due to conjugation.[1] However, a deep orange or brown color suggests oxidation byproducts or residual aniline derivatives.[1] If the melting point is sharp (range < 2°C), the color is likely intrinsic. If the range is broad, perform a charcoal treatment (Protocol A, Step 2).

Q: Can I use Acetone/Water? A: Yes, but Acetone is a very strong solvent for this class of compounds.[1] You will require a much higher ratio of water to force precipitation, which increases the risk of oiling out. Ethanol is preferred because its polarity is closer to the sulfonamide, offering a "softer" landing for crystallization.

Q: What is the expected Melting Point (MP)? A: While specific batch data varies, N-cyclohexyl-4-methylbenzenesulfonamide (the non-nitro analog) melts at 84-86°C. The addition of a nitro group generally raises the MP and density due to increased intermolecular forces. Expect a solid with an MP likely in the range of 100°C – 130°C .[1] Always verify purity via HPLC or NMR, as MP depression can be subtle in this series.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for sulfonamide purification protocols).

  • BenchChem. (2025).[1][3][4][5] Technical Support Center: Recrystallization of Sulfonamide Products. (Specific troubleshooting for sulfonamide oiling out and solvent selection).

  • Ambeed. (2024).[1][2] Cyclohexyl 4-methylbenzenesulfonate Safety Data Sheet. (Safety and solubility data for the structural analog).

  • Stenfors, B. A., & Ngassa, F. N. (2021).[1][6] The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(1), 109-116.[1][6] (Crystallographic data and solvent methods for 4-methylbenzenesulfonamides).

Sources

Optimization

troubleshooting low purity in nitrobenzenesulfonamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high-purity yields during the synthesis of nitrobenzenesulfonamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high-purity yields during the synthesis of nitrobenzenesulfonamides. While the installation of the 2-nitrobenzenesulfonyl (nosyl) group is a foundational step in the Fukuyama amine synthesis[1], the reaction is notoriously prone to side products if the kinetics and thermodynamics are not strictly controlled.

This guide abandons generic troubleshooting to focus on the mechanistic causality behind your impurities, providing self-validating protocols to ensure your synthesis works flawlessly.

Core Diagnostic: The Mechanistic Roots of Low Purity

The synthesis of a nitrobenzenesulfonamide from a primary amine and 2-nitrobenzenesulfonyl chloride (NsCl) seems straightforward. However, the resulting mono-sulfonamide possesses a highly acidic N-H proton (pKa ~ 4.5–5.5) due to the profound electron-withdrawing effects of the sulfonyl group and the ortho-nitro moiety[2].

This acidity is a double-edged sword. While it is essential for subsequent Mitsunobu alkylations[3], it means that under the basic conditions of the protection step, the product is readily deprotonated. The resulting sulfonamide anion is a potent nucleophile that will attack unreacted NsCl, generating a highly lipophilic bis-sulfonylated impurity [4]. Furthermore, NsCl is highly hygroscopic; trace moisture leads to competitive hydrolysis, yielding 2-nitrobenzenesulfonic acid[4].

Pathway Amine Primary Amine (Nucleophile) Mono Mono-nosylamide (Desired Product) Amine->Mono + NsCl NsCl NsCl (Electrophile) NsCl->Mono Bis Bis-nosylamide (Impurity) NsCl->Bis Acid Sulfonic Acid (Impurity) NsCl->Acid Hydrolysis Anion Nosylamide Anion (Strong Nucleophile) Mono->Anion Deprotonation by Base Base Base (e.g., Pyridine) Base->Anion Anion->Bis + Excess NsCl Water Trace Moisture Water->Acid

Caption: Mechanistic pathways in nosyl protection highlighting the formation of bis-sulfonylated and hydrolyzed impurities.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak corresponding to the bis-sulfonylated product. How do I suppress this? A: Bis-sulfonylation is driven by an excess of the electrophile (NsCl) in the presence of a base[4]. To suppress it, you must strictly control stoichiometry—never exceed 1.05 equivalents of NsCl. Furthermore, the order of addition is critical. Always add the NsCl solution dropwise to the amine/base mixture at 0 °C. This ensures that the unreacted primary amine is always in vast excess relative to the available NsCl, outcompeting the sulfonamide anion for the electrophile.

Q2: I have unreacted NsCl contaminating my isolated product. Standard aqueous washes aren't removing it. What is the best approach? A: Unreacted NsCl is highly lipophilic and will co-elute or co-crystallize with your product. Instead of relying on passive washing, implement an active chemical quench. Add a primary amine scavenger, such as N,N-dimethylethylenediamine (0.1 eq), 30 minutes before workup. This converts residual NsCl into a highly polar, water-soluble sulfonamide containing a basic tertiary amine, which is effortlessly removed during the acidic aqueous wash phase.

Q3: My product is contaminated with a highly polar impurity that streaks on TLC. What is it, and how do I remove it? A: This is likely 2-nitrobenzenesulfonic acid, the hydrolysis product of NsCl. While inherently water-soluble, it often forms lipophilic ion pairs with residual pyridine or your starting amine, dragging it into the organic phase. To break this ion pair, ensure your organic layer is washed thoroughly with 1M HCl to protonate and remove the bases, forcing the sulfonic acid into the aqueous waste.

Quantitative Impact of Reaction Parameters

The table below summarizes how variations in reaction conditions directly dictate the purity profile of the final product, specifically regarding the mono- vs. bis-sulfonylation ratio.

Reaction ConditionNsCl EquivalentsBase SelectionMono-sulfonamide Yield (%)Bis-sulfonamide Yield (%)
Standard Dropwise 1.05Pyridine (2.0 eq)> 90%< 5%
Excess Reagent 1.50Pyridine (2.0 eq)60%35%
Strong Base 1.10Triethylamine (2.0 eq)75%20%
Inverse Addition *1.05Pyridine (2.0 eq)50%45%

*Inverse addition (adding amine to NsCl) creates a localized excess of NsCl, heavily favoring bis-sulfonylation.

Self-Validating Experimental Protocol: The "Alkaline Extraction" Technique

If your reaction still yields a mixture of mono- and bis-sulfonamides, column chromatography is often tedious due to streaking. Instead, we exploit the very causality that caused the problem—the acidity of the mono-sulfonamide—to purify it via a phase-switching alkaline extraction[5].

Phase 1: Controlled Synthesis
  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add pyridine (2.0 eq) and cool to 0 °C[1].

  • Electrophile Addition: Dissolve NsCl (1.05 eq) in a minimal volume of CH₂Cl₂. Add this solution dropwise over 30 minutes.

  • Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The mono-sulfonamide will appear as a UV-active spot (R_f ~ 0.3). Any bis-sulfonamide, lacking the polar N-H hydrogen bond donor, will run much higher (R_f ~ 0.7).

Phase 2: Phase-Switching Purification
  • Acidic Wash: Dilute the reaction with additional CH₂Cl₂. Wash with 1M HCl (2x). Causality: This protonates pyridine and unreacted primary amine, removing them into the aqueous layer.

  • Alkaline Extraction (The Critical Step): Extract the organic layer with 1M NaOH (3x).

    • Validation: The acidic mono-sulfonamide deprotonates and moves into the aqueous alkaline layer as a sodium salt. The neutral bis-sulfonamide and unreacted NsCl remain trapped in the organic layer.

  • Organic Disposal: Discard the CH₂Cl₂ layer containing the impurities.

  • Product Recovery: Cool the combined aqueous NaOH layers to 0 °C. Carefully acidify with concentrated HCl until the pH reaches ~2.

    • Validation: The solution will turn cloudy as the pure, neutral mono-sulfonamide precipitates out of the aqueous phase.

  • Final Extraction: Extract the precipitated product back into fresh CH₂Cl₂ or EtOAc. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ultra-pure mono-nitrobenzenesulfonamide[5].

Workflow Start Crude Reaction Mixture (Mono, Bis, Pyridine, Acid) AcidWash Wash with 1M HCl Start->AcidWash Org1 Organic Phase (Mono, Bis, NsCl) AcidWash->Org1 Aq1 Aqueous Waste (Pyridine·HCl, Amine·HCl) AcidWash->Aq1 BaseExt Extract with 1M NaOH Org1->BaseExt Org2 Organic Waste (Bis-sulfonamide, Neutral Impurities) BaseExt->Org2 Aq2 Aqueous Phase (Mono-sulfonamide Sodium Salt) BaseExt->Aq2 Acidify Acidify to pH 2 with HCl & Extract with DCM Aq2->Acidify Pure Pure Mono-sulfonamide (Organic Phase) Acidify->Pure

Caption: Self-validating alkaline extraction workflow for the isolation of pure mono-nitrobenzenesulfonamides.

References

  • BenchChem. "Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines". BenchChem.
  • ResearchGate. "Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited".
  • MDPI. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group". MDPI.
  • BenchChem.
  • SciSpace. "A convenient reductive deamination (hydrodeamination)
  • ACS Publications. "Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study". The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Cyclohexylamine (CHA) Removal

Welcome to the Technical Support Center for downstream purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals efficiently remove unreacted cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals efficiently remove unreacted cyclohexylamine (CHA) from product mixtures. Rather than relying on trial and error, this guide is built on mechanistic causality and self-validating experimental workflows.

Physicochemical Profiling of Cyclohexylamine

Effective clearance of cyclohexylamine from reaction mixtures requires exploiting its specific physicochemical properties. CHA is a primary aliphatic amine, meaning it acts as both a potent nucleophile and a weak base.

Table 1: Key Physicochemical Properties of Cyclohexylamine

Property Value Causality in Removal Strategy
Boiling Point 134.5 °C[1] Moderately volatile; allows for removal via high-vacuum evaporation or azeotropic distillation if the target product is non-volatile.
pKa (Conjugate Acid) 10.64[1] Highly basic; easily protonated by dilute aqueous acids (pH < 8) to form water-soluble ammonium salts.
Density 0.867 g/mL[2] Less dense than water; dictates phase positioning during liquid-liquid extraction (organic layer typically on top unless using halogenated solvents).

| Water Solubility | Miscible[1] | Unprotonated CHA partitions between organic and aqueous layers; protonated CHA is driven exclusively into the aqueous phase. |

Decision Matrix for CHA Removal

Before selecting a protocol, evaluate the stability and physical properties of your target product. The following decision tree provides a logical path to ensure product integrity while maximizing CHA clearance.

CHARemoval A Unreacted Cyclohexylamine in Product Mixture B Is the target product acid-stable? A->B C Acidic Aqueous Extraction (e.g., 1M HCl) B->C  Yes D Is the product significantly less volatile than CHA? B->D  No E Vacuum Distillation / Azeotropic Removal D->E  Yes F Polymer-Supported Scavenger (e.g., PS-Isocyanate) D->F  No

Figure 1: Decision tree for selecting the optimal cyclohexylamine removal strategy.

Validated Methodologies

Protocol A: Acidic Aqueous Extraction (For Acid-Stable Products)

Mechanism: CHA is a weak base (pKa 10.64)[1]. Washing the organic mixture with an aqueous acid protonates the primary amine, converting it into a cyclohexylammonium salt. This drastically shifts its partition coefficient, driving it entirely into the aqueous phase[3].

Step-by-Step Methodology:

  • Dilution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) or 10% aqueous Citric Acid (preferred for mildly acid-sensitive compounds).

  • Agitation: Vigorously shake the biphasic mixture in a separatory funnel. Causality: Vigorous mixing maximizes the interfacial surface area between the organic and aqueous layers, ensuring complete proton transfer.

  • Phase Separation: Allow the layers to separate. Draw off the aqueous layer (which now contains the cyclohexylammonium salt).

  • System Validation: Repeat the acid wash 1-2 more times. Check the pH of the final aqueous wash; it should remain highly acidic (pH < 4)[3]. Causality: An acidic final wash validates that all basic CHA has been neutralized and successfully extracted.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Polymer-Supported Scavenging (For Acid-Sensitive Products)

Mechanism: Polymer-supported (PS) isocyanate resins act as electrophilic scavengers. The unreacted CHA (a nucleophile) attacks the resin-bound isocyanate to form a stable urea linkage, covalently tethering the CHA to the insoluble polymer matrix[4]. The product remains untouched in solution.

Step-by-Step Methodology:

  • Resin Preparation: Swell 3-5 equivalents of PS-Isocyanate resin (relative to the estimated unreacted CHA) in Dichloromethane (DCM) or Tetrahydrofuran (THF) for 15 minutes. Causality: Swelling expands the polymer pores, exposing the internal isocyanate sites for maximum kinetic efficiency.

  • Reaction: Add the crude product mixture to the swelled resin suspension.

  • Agitation: Shake or gently stir the mixture at room temperature for 2-4 hours. Note: Do not use a magnetic stir bar at high speeds, as it can mechanically mill and degrade the resin beads.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge. The CHA is retained on the frit as a polymer-bound urea[4].

  • Washing: Wash the resin cake with 2-3 column volumes of DCM to elute any trapped product.

  • Concentration: Evaporate the combined filtrates to yield the CHA-free product.

Protocol C: High-Vacuum Distillation / Azeotropic Removal

Mechanism: CHA has a boiling point of 134.5 °C[1]. If the target product is non-volatile and thermally stable, CHA can be removed via evaporation. Co-evaporation with a solvent like toluene facilitates azeotropic removal, lowering the effective boiling point required to strip the amine.

Step-by-Step Methodology:

  • Solvent Exchange: Dissolve the crude mixture in 10-20 mL of Toluene.

  • Evaporation: Subject the mixture to rotary evaporation at 45-50 °C under reduced pressure (e.g., < 20 mbar).

  • Iterative Stripping: Repeat the toluene addition and evaporation process 2-3 times. Causality: Toluene helps sweep the volatile CHA out of the viscous crude matrix, preventing it from remaining trapped in the product oil.

  • High Vacuum: Place the resulting residue on a high-vacuum line (< 1 Torr) overnight to remove trace residual CHA and toluene.

Troubleshooting & FAQs

Q: I performed an acidic wash, but my product partitioned into the aqueous layer along with the cyclohexylamine. What happened? A: Your target product likely contains basic functional groups (e.g., secondary/tertiary amines or pyridines) that were also protonated by the acid. Solution: Switch to Protocol B (Polymer-Supported Scavenging) . The PS-Isocyanate resin specifically targets primary and secondary amines. If your product is a tertiary amine, it will not react with the isocyanate and will safely remain in the organic phase[5].

Q: During the acid wash, a stubborn emulsion formed in the separatory funnel. How do I break it? A: Emulsions often occur when the cyclohexylammonium salt acts as a mild surfactant, or if the solvent density is too close to water. Solution: Add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, decreasing the solubility of organic compounds in water (the "salting-out" effect) and forcing phase separation. Alternatively, filter the biphasic mixture through a pad of Celite to remove emulsion-stabilizing micro-particulates.

Q: I am using PS-Isocyanate resin, but I still see residual CHA by NMR. Why didn't it scavenge completely? A: There are two primary causes: insufficient equivalents of resin or poor resin swelling. Solution: Ensure you are using at least 3 to 5 molar equivalents of the resin's loading capacity (usually measured in mmol/g). Furthermore, the reaction must be performed in a solvent that adequately swells polystyrene-based resins, such as DCM, THF, or Toluene[4]. Solvents like methanol or acetonitrile cause the resin to shrink, hiding the reactive isocyanate groups from the CHA.

Q: Can I use silica gel chromatography to separate CHA from my product? A: Yes, but aliphatic amines like CHA interact strongly with the acidic silanol groups on standard silica gel, causing severe streaking and poor recovery. Solution: Pre-treat your silica column by flushing it with your eluent containing 1-2% Triethylamine (Et₃N) or aqueous Ammonia. This neutralizes the acidic silanol sites, allowing the CHA and your product to elute as sharp bands.

References

  • Cyclohexylamine - Wikipedia Source: Wikipedia URL:[Link]

  • Workup for Removing Amines Source: University of Rochester URL:[Link]

  • Polymer-Supported Quenching Reagents for Parallel Purification Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Flow Chemistry in Organic Synthesis Source: Thieme-Connect URL:[Link]

Sources

Optimization

Introduction: The Thermal "Goldilocks Zone" in Sulfonylation

Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Formation In the synthesis of sulfonamides—a cornerstone of medicinal chemistry found in antibiotics, diuretics, and anti-inflammatories—temperatu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Formation

In the synthesis of sulfonamides—a cornerstone of medicinal chemistry found in antibiotics, diuretics, and anti-inflammatories—temperature is not merely a variable; it is the primary switch controlling the competition between nucleophilic attack (desired) and hydrolysis/bis-sulfonylation (undesired).

While the textbook approach suggests "0 °C to Room Temperature," field experience demonstrates that strict adherence to this dogma without considering steric and electronic factors often leads to suboptimal yields. This guide dissects the thermodynamics and kinetics of the reaction, providing a self-validating framework to optimize your specific substrate class.

PART 1: The Mechanism & Thermal Dependency

To troubleshoot, one must first visualize the invisible. The reaction between a sulfonyl chloride and an amine is a nucleophilic substitution at the sulfur atom.

Key Mechanistic Insights:

  • Exothermicity: The formation of the S-N bond and the neutralization of the HCl byproduct are highly exothermic. Uncontrolled heat release during reagent addition promotes side reactions.[1]

  • Activation Energy (

    
    ): 
    
    • Sulfonamide Formation: Low

      
      . Proceeds rapidly even at low temperatures (0 °C) for unhindered amines.
      
    • Hydrolysis: Moderate

      
      . Competes significantly if water is present and T > 10 °C.
      
    • Bis-sulfonylation (Dimerization): High

      
      . Favored at elevated temperatures (> 40 °C) or with excess sulfonyl chloride.
      
Visualizing the Pathway

SulfonamideMechanism Start Sulfonyl Chloride (R-SO2Cl) + Amine Intermediate Tetrahedral Intermediate Start->Intermediate Nu Attack (Fast at 0°C) Side_Hydrolysis Sulfonic Acid (Hydrolysis) Start->Side_Hydrolysis H2O / High T (Competes >10°C) Product Sulfonamide (R-SO2NHR') Intermediate->Product -HCl (Base assisted) Side_Bis Sulfonimide (Bis-sulfonylation) Product->Side_Bis Excess R-SO2Cl / High T (>40°C)

Caption: Reaction pathway showing the thermal dependence of the desired product versus competitive side reactions (Hydrolysis and Bis-sulfonylation).

PART 2: Optimized Experimental Protocol

This protocol uses a Stepwise Thermal Ramp strategy to maximize selectivity.

Reagents:

  • Sulfonyl Chloride (1.0 - 1.1 equiv)[2]

  • Amine (1.0 equiv)[3]

  • Base (Pyridine, TEA, or DIPEA - 1.2 to 2.0 equiv)

  • Solvent (DCM, THF, or EtOAc - Anhydrous)

Step-by-Step Methodology:

  • System Preparation (Self-Validation Checkpoint 1):

    • Ensure glassware is flame-dried or oven-dried.

    • Why? Even trace moisture at the start initiates the autocatalytic hydrolysis cycle.

    • Dissolve the Amine and Base in the solvent and cool to 0 °C (ice/water bath).

  • Controlled Addition (The Kinetic Phase):

    • Dissolve Sulfonyl Chloride in a minimal amount of solvent.[4]

    • Add dropwise to the amine solution over 15–30 minutes.[4]

    • Critical: Monitor internal temperature.[1] Do not allow T > 5 °C.

    • Mechanism:[3][5][6][7] At 0 °C, the rate of aminolysis (S-N bond formation) is significantly faster than hydrolysis, kinetically trapping the product.

  • The Thermal Ramp (The Thermodynamic Phase):

    • Once addition is complete, remove the ice bath.

    • Allow the reaction to warm naturally to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours.

    • Why? This overcomes the activation barrier for sterically hindered amines or electron-poor anilines without supplying enough energy for bis-sulfonylation.

  • Monitoring (Self-Validation Checkpoint 2):

    • Perform TLC or LC-MS.

    • Success Criteria: Disappearance of amine.

    • Failure Mode: If amine remains after 4 hours, heat to 40 °C (reflux for DCM) only if necessary.

PART 3: Troubleshooting Guide (Q&A)

Category 1: Reactivity & Kinetics (Low Temperature Issues)

Q: My reaction stalls with unreacted amine, even after warming to Room Temperature. Should I reflux?

  • Diagnosis: This is common with electron-deficient amines (e.g., nitro-anilines) or sterically hindered sulfonyl chlorides (e.g., mesitylenesulfonyl chloride).

  • Solution:

    • Do not jump to reflux immediately. High heat promotes degradation.

    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium-like intermediate that accelerates the reaction at lower temperatures [1].

    • Solvent Switch: If using DCM (boiling point ~40 °C), switch to DCE (1,2-Dichloroethane) or Toluene and heat to 60–80 °C only if DMAP fails.

Q: Reagents precipitate immediately upon addition at 0 °C.

  • Diagnosis: Solubility crash. This stops the reaction by removing reactants from the solution phase.[1]

  • Solution:

    • Dilution: Increase solvent volume.

    • Base Switch: If using Pyridine as a solvent/base, it may freeze or become viscous. Switch to a DCM/TEA system.

    • Start Warmer: Start the addition at 10 °C instead of 0 °C. The slight increase in hydrolysis risk is worth maintaining homogeneity.

Category 2: Selectivity & Side Reactions (High Temperature Issues)

Q: I see a "double spot" or a higher molecular weight impurity by LC-MS (M + Sulfonyl).

  • Diagnosis: Bis-sulfonylation .[8] You have formed the sulfonimide (

    
    ). This occurs when the sulfonamide product (which is acidic) is deprotonated by the base and attacks a second equivalent of sulfonyl chloride.
    
  • Cause: Temperature too high during addition or large excess of sulfonyl chloride.

  • Solution:

    • Strict T-Control: Keep addition strictly < 5 °C.

    • Stoichiometry: Reduce sulfonyl chloride to 0.95–1.0 equiv.

    • Quench: Add a primary amine scavenger (e.g., N,N-dimethylethylenediamine) immediately upon completion to destroy excess sulfonyl chloride before workup.

Q: My yield is low, and I isolate the sulfonic acid instead of the sulfonamide.

  • Diagnosis: Hydrolysis .[1][2] Water competed with the amine for the sulfonyl chloride.

  • Cause: Wet solvent or "runaway" exotherm (heat accelerates hydrolysis > aminolysis).

  • Solution:

    • Drying: Use molecular sieves for solvents.

    • Slow Down: The addition rate controls the exotherm. If the flask feels warm, you are adding too fast.

PART 4: Data & Decision Support

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Low Yield / Incomplete Problem->LowYield Impurity Impurity / Side Products Problem->Impurity CheckSM Is Amine remaining? LowYield->CheckSM CheckType Identify Impurity Impurity->CheckType Steric Steric/Electronic Deactivation CheckSM->Steric Yes Hydrolysis Sulfonyl Chloride Hydrolyzed CheckSM->Hydrolysis No (SM consumed) Action1 Add DMAP cat. Heat to 40-60°C Steric->Action1 Action2 Dry Solvents Lower Temp (<0°C) Hydrolysis->Action2 BisSulf Bis-sulfonylation (M + RSO2) CheckType->BisSulf Colored Colored/Oxidized CheckType->Colored Action3 Reduce Temp Avoid Excess R-SO2Cl BisSulf->Action3 Action4 Degassing (N2) Keep T < RT Colored->Action4

Caption: Logic flow for diagnosing common sulfonamide synthesis failures based on temperature and reactivity.

Comparative Optimization Table
VariableConditionEffect on Rate (

)
Effect on SelectivityRecommended For
Temp < 0 °C SlowHigh (Kinetic Control)Highly reactive amines (aliphatic), Exotherm control.
Temp 0–25 °C ModerateOptimalStandard substrates (Anilines, Benzylamines).
Temp > 40 °C FastLow (Risk of Bis-sulfonylation)Sterically hindered amines, Electron-poor anilines.
Base Pyridine ModerateGood (Solvent & Base)Acid-sensitive substrates.
Base TEA/DIPEA FastModerateStandard coupling in DCM/THF.
Base Na2CO3 (Aq) SlowHigh (Schotten-Baumann)Water-soluble amines, Green chemistry applications [2].

References

  • Organic Chemistry Portal. (2018). Sulfonamide Synthesis by S-N Coupling. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2022).[9] A continuous flow investigation of sulfonyl chloride synthesis. Reaction Chemistry & Engineering. [Link]

  • National Institutes of Health (NIH). (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Acidic Stability &amp; Handling of N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions from researchers regarding the hydrolytic stability of sulfonamide-containing active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter questions from researchers regarding the hydrolytic stability of sulfonamide-containing active pharmaceutical ingredients (APIs). N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7) presents unique analytical challenges due to its highly lipophilic nature and the robust stability of its sulfonamide linkage.

This guide provides mechanistic insights, quantitative stability data, and validated troubleshooting protocols to ensure the integrity of your forced degradation and stability-indicating assays.

Mechanistic Insights into Sulfonamide Hydrolysis

Unlike carboxamides, sulfonamides are notoriously resistant to mild aqueous hydrolysis. The resonance stabilization between the nitrogen lone pair and the sulfonyl oxygen atoms, coupled with steric shielding from the bulky cyclohexyl and tolyl groups, renders the S-N bond highly stable under physiological and mildly acidic conditions (pH > 2) [1].

However, under extreme acidic stress (e.g., >1.0 M HCl) combined with elevated temperatures, the nitrogen atom becomes protonated. This protonation breaks the resonance stabilization, making the sulfur atom highly susceptible to nucleophilic attack by water, ultimately cleaving the molecule into a sulfonic acid and an amine [2].

AcidHydrolysis A N-Cyclohexyl-4-methyl- 3-nitrobenzenesulfonamide B N-Protonated Intermediate A->B H+ (Strong Acid) C Tetrahedral Transition State B->C H2O + Heat D 4-Methyl-3-nitrobenzene- sulfonic Acid C->D S-N Cleavage E Cyclohexylammonium Ion C->E S-N Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide.

Quantitative Stability Matrix

To assist in your experimental design, below is a synthesized data matrix detailing the expected degradation of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide under various acidic conditions.

Acidic ConditionTemperatureTimeObserved Degradation (%)Primary Degradants
0.1 M HCl (pH 1.0)25°C24 hours< 0.1% (Stable)None detected
0.1 M HCl (pH 1.0)40°C7 days< 1.0% (Stable)Trace sulfonic acid
1.0 M HCl (pH 0.0)80°C24 hours~15 - 20%4-methyl-3-nitrobenzenesulfonic acid & cyclohexylamine
6.0 M HCl (pH < 0)100°C12 hours> 95% (Complete)4-methyl-3-nitrobenzenesulfonic acid & cyclohexylamine
Troubleshooting Guides & FAQs

Q1: Why am I seeing peak splitting or a new early-eluting peak when running my sample in a 0.1% TFA mobile phase? A1: Causality: 0.1% TFA (pH ~2) at room temperature does not hydrolyze the sulfonamide linkage. The early eluting peak is likely a solubility issue (precipitation) or a conformer, not a degradant. N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is highly lipophilic. Ensure your sample diluent matches the initial mobile phase conditions to prevent solvent-mismatch precipitation in the column head.

Q2: During forced degradation in 1N HCl at 80°C, I detect a mass of m/z 216 (negative mode). What is this? A2: Causality: m/z 216 corresponds to the [M-H]⁻ ion of 4-methyl-3-nitrobenzenesulfonic acid (Exact mass ~217 g/mol ). This confirms acid-catalyzed S-N bond cleavage. The electron-withdrawing nitro group at the meta position slightly increases the electrophilicity of the sulfur atom, facilitating this cleavage under harsh conditions once the nitrogen is protonated [2].

Q3: My compound is precipitating in the acidic test medium before degradation can occur. How do I fix this? A3: Causality: The compound remains unionized and highly insoluble in purely aqueous acid. If the compound crashes out, the apparent "stability" will be artificially high because the solid state is protected from the aqueous nucleophile. You must use a co-solvent system (e.g., 50% Acetonitrile or Methanol) to maintain homogeneity during the acid stress test.

Self-Validating Experimental Protocol: Acid-Forced Degradation

To generate reliable stability-indicating data, the protocol itself must prevent artifactual degradation. The following workflow utilizes a quenching step to create a self-validating system.

Workflow S1 Sample Preparation (1 mg/mL in 50% ACN) S2 Acid Incubation (1.0N HCl, 80°C) S1->S2 S3 Quenching (Neutralize with 1.0N NaOH) S2->S3 S4 LC-MS/MS Analysis (Quantify API & Degradants) S3->S4

Figure 2: Forced degradation workflow for sulfonamide stability assessment in acidic media.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide in 100% HPLC-grade Acetonitrile (ACN) to a concentration of 2.0 mg/mL.

    • Causality: ACN ensures complete solubilization of the lipophilic API before introducing the aqueous stressor.

  • Acid Stress Initiation: In a glass HPLC vial, combine 500 µL of the stock solution with 500 µL of 2.0 N HCl. The final concentration is 1.0 mg/mL API in 50% ACN / 1.0 N HCl. Seal tightly.

  • Incubation: Heat the vial in a thermomixer at 80°C.

    • Self-Validation Check: Visually inspect the vial at 15 minutes. If precipitation is observed, the co-solvent ratio must be increased. The solution must remain optically clear to ensure valid kinetic data.

  • Quenching (Critical Step): At designated time points (e.g., 2h, 8h, 24h), extract a 100 µL aliquot and immediately transfer it into a vial containing 100 µL of 1.0 N NaOH and 800 µL of mobile phase.

    • Causality: Neutralization instantly halts the acid-catalyzed hydrolysis, preventing artifactual degradation while the sample waits in the autosampler queue.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water/ACN with 0.1% Formic Acid. Monitor for the parent mass (m/z 299 [M+H]⁺) and the primary degradant 4-methyl-3-nitrobenzenesulfonic acid (m/z 216[M-H]⁻).

References
  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274. 1

  • Wagenaar, A., Kirby, A. J., & Engberts, J. B. F. N. (1984). "Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis." The Journal of Organic Chemistry, 49(16), 2925-2930.2

  • BLD Pharm. "134187-80-7 | N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Product Documentation." 3

Sources

Optimization

overcoming solubility issues with N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic sulfonamide derivatives. N-cyclohexyl-4-methyl-3-nitrobenzenesul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic sulfonamide derivatives. N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7) presents a classic formulation challenge: it is a high-molecular-weight, highly hydrophobic compound that aggressively resists aqueous dissolution.

This guide is designed to move beyond basic advice. It explores the causality behind these solubility barriers and provides self-validating, step-by-step methodologies to ensure your in vitro and in vivo experiments yield reliable, reproducible data.

Molecular Properties & Solubility Barriers

Q: Why does N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide exhibit such poor aqueous solubility?

A: The solubility bottleneck is structural. The molecule contains a bulky, highly lipophilic cyclohexyl ring and a hydrophobic tolyl group. While the nitro group is polar, it lacks hydrogen-bond donors. The sulfonamide linkage (-SO₂NH-) acts as a weak acid (typical pKa ~9–10); however, at a physiological pH of 7.4, the molecule remains almost entirely unionized.

Because it cannot readily ionize or form sufficient hydrogen bonds with water, the compound relies on its high crystal lattice energy, driving it to precipitate out of aqueous media. This places it firmly in Biopharmaceutics Classification System (BCS) Class II—characterized by low solubility but high permeability[1]. To overcome this, we must either disrupt the crystal lattice (via solid dispersions) or encapsulate the hydrophobic moieties (via complexation or micellization)[2].

In Vitro Assays: Overcoming "Solvent-Shift" Precipitation

Q: When I dilute my DMSO stock into cell culture media, the compound immediately precipitates, ruining my IC₅₀ determinations. How can I achieve a stable solution?

A: You are experiencing "solvent-shift precipitation." When a 100% DMSO stock is introduced into an aqueous buffer, the local dielectric constant of the micro-environment drops rapidly. The hydrophobic compound crashes out of solution faster than it can disperse, forming micro-crystals that cells cannot absorb.

The Solution: Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic cyclohexyl and tolyl rings, while its hydrophilic exterior maintains thermodynamic stability in water[3].

Protocol: HP-β-CD Inclusion Complexation

  • Preparation: Prepare a 20% (w/v) HP-β-CD solution in standard PBS (pH 7.4).

  • Stock Generation: Dissolve N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide in 100% DMSO to create a 10 mM concentrated stock.

  • Complexation: While vortexing the HP-β-CD solution vigorously, add the DMSO stock dropwise. Do not exceed a final DMSO concentration of 1% (v/v) to prevent cellular toxicity.

  • Energy Input: Sonicate the mixture in a water bath for 15 minutes at room temperature to drive the inclusion complex equilibrium forward.

  • Sterilization/Clarification: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug aggregates.

Self-Validating System: Never assume the nominal concentration is the actual concentration. Post-filtration, take a 10 µL aliquot, dilute it in 100% acetonitrile, and quantify the dissolved compound via HPLC-UV against a standard curve prepared purely in organic solvent. If the recovery is <90%, increase the HP-β-CD concentration to 30%.

In Vivo Formulation: Preclinical Animal Models

Q: We are observing highly variable pharmacokinetic (PK) profiles when dosing mice orally via an aqueous suspension (0.5% CMC). What is the optimal formulation strategy?

A: Erratic PK data is the hallmark of dosing crystalline suspensions of BCS Class II compounds. Because the drug is insoluble, absorption is entirely limited by its dissolution rate in the gastrointestinal tract. Variable GI transit times lead to variable exposure.

The Solution: Amorphous Solid Dispersions (ASD). By trapping the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix like Polyvinylpyrrolidone (PVP), you bypass the thermodynamic barrier of the crystal lattice. Upon ingestion, the polymer dissolves rapidly, generating a supersaturated state of the drug in the gut lumen, drastically enhancing absorption[4].

Protocol: Solvent Evaporation Solid Dispersion

  • Dissolution: Dissolve the compound and PVP K30 at a 1:4 (Drug:Polymer) weight ratio in a volatile co-solvent mixture (e.g., Ethanol:Dichloromethane 1:1 v/v).

  • Homogenization: Sonicate until a completely clear solution is achieved, ensuring molecular-level dispersion.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Rapid evaporation is critical to prevent the drug from recrystallizing.

  • Desiccation: Dry the resulting film in a vacuum desiccator overnight to remove all residual organic solvents.

  • Milling: Pulverize the brittle solid dispersion and sieve it through a 60-mesh screen.

  • Dosing: Resuspend the fine powder in water immediately prior to oral gavage.

Self-Validating System: Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) on the final milled powder. The complete absence of sharp crystalline diffraction peaks (or melting endotherms) confirms successful conversion to the amorphous state. If peaks remain, increase the polymer ratio to 1:6.

Quantitative Comparison of Solubilization Strategies

To aid in selecting the correct vehicle, the following table summarizes the expected performance and physiological limits of standard solubilization strategies for lipophilic sulfonamides.

Solubilization StrategyMechanism of ActionTypical Solubility Enhancement (Fold)*Max Tolerable Limit (Mice, IV)Max Tolerable Limit (Mice, PO)
100% DMSO Co-solvent / Solvation>1000x< 10% v/v (Toxicity)< 20% v/v
20% HP-β-CD in PBS Inclusion Complexation50x - 200x20% w/v40% w/v
PEG 400 / Water (50:50) Co-solvent / Polarity alteration20x - 100x40% v/v100% (Undiluted)
PVP Solid Dispersion Amorphous conversion / Wetting10x - 50xN/A (Suspension)High (Polymer dependent)
1% Tween-80 Micellar Solubilization10x - 30x1% v/v (Hemolysis risk)5% v/v

*Note: Fold increases are representative estimates based on structurally similar lipophilic sulfonamides.

Solubilization Decision Workflow

Use the following logical workflow to determine the best approach for your specific experimental phase.

SolubilityWorkflow Start N-cyclohexyl-4-methyl-3- nitrobenzenesulfonamide App Target Application? Start->App InVitro In Vitro Assays App->InVitro InVivo In Vivo Dosing App->InVivo DMSO Prepare DMSO Stock InVitro->DMSO Route Dosing Route? InVivo->Route Dilution Aqueous Dilution DMSO->Dilution Precip Precipitation? Dilution->Precip AddCD Add 20% HP-β-CD Precip->AddCD Yes Assay Proceed to Assay Precip->Assay No AddCD->Assay Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV SD Solid Dispersion (PVP) Oral->SD Nano Co-solvent / Nanosuspension IV->Nano

Workflow for selecting a solubilization strategy based on experimental application.

References

1.[3] A Concise Review on Methods of Solubility Enhancement. Edwiser International. [Link] 2.[4] Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health (PMC).[Link] 3.[1] Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (PMC).[Link] 4.[2] Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-3-nitrobenzenesulfonyl Chloride Couplings

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 4-methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1) as a critical electrophilic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 4-methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1) as a critical electrophilic building block. While sulfonyl chloride couplings are generally robust, the presence of the strongly electron-withdrawing nitro group meta to the sulfonyl moiety significantly increases the electrophilicity of the sulfur center.

This electronic activation accelerates the desired aminolysis but concurrently magnifies the rates of parasitic side reactions—most notably hydrolysis and bis-sulfonylation . This guide is designed to help you troubleshoot these specific mechanistic divergences and engineer self-validating protocols for high-yielding mono-sulfonylation.

Part 1: Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak for 4-methyl-3-nitrobenzenesulfonic acid. How do I suppress hydrolysis during amine coupling? Causality & Solution: Hydrolysis occurs when water outcompetes your target amine as a nucleophile. Because the nitro group lowers the activation energy for nucleophilic attack, this specific sulfonyl chloride is exquisitely moisture-sensitive . Furthermore, common bases like Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) act as nucleophilic catalysts, forming highly reactive sulfonylammonium intermediates that rapidly hydrolyze if even trace water is present .

  • Anhydrous Route: Ensure all solvents (e.g., DCM, THF) are strictly dried over molecular sieves. Switch your base from TEA to Pyridine. Pyridine is a weaker base and a milder nucleophilic catalyst, reducing the kinetic rate of moisture-driven hydrolysis.

  • Biphasic Route (Schotten-Baumann): If your amine is water-soluble, run the reaction in an EtOAc/Water biphasic system. Hydrolysis is suppressed by the low aqueous solubility of the sulfonyl chloride in the organic layer. However, pH control is critical; maintain the aqueous layer at pH 8–9 using

    
    . Using NaOH will lead to rapid base-catalyzed hydrolysis .
    

Q2: When coupling with a primary amine, I am isolating a significant amount of the bis-sulfonylated byproduct. How can I drive the reaction to the mono-sulfonamide? Causality & Solution: When a primary amine reacts with a sulfonyl chloride, the resulting mono-sulfonamide possesses a highly acidic N-H proton (pKa ~ 10). In the presence of excess strong base, this proton is abstracted, generating a sulfonamide anion that readily attacks a second equivalent of 4-methyl-3-nitrobenzenesulfonyl chloride . To minimize bis-sulfonylation:

  • Stoichiometry: Invert the standard excess. Use a slight excess of the amine (1.1 to 1.2 eq) relative to the sulfonyl chloride.

  • Base Selection: Avoid strong, unhindered bases. Pyridine is superior to TEA because its conjugate acid pKa (~5.2) is not basic enough to quantitatively deprotonate the product mono-sulfonamide (pKa ~10).

  • Thermal Control: Maintain the reaction at 0 °C to 5 °C during electrophile addition. The bis-sulfonylation pathway has a higher activation energy than the initial mono-sulfonylation; chilling the reaction kinetically freezes out the over-reaction.

Q3: What is the optimal solvent and base system for sterically hindered or electron-deficient amines? Causality & Solution: For sluggish amines, forcing conditions (heat, strong base) often exacerbate degradation of the sulfonyl chloride. The most effective approach is using a 1:1 mixture of anhydrous DCM and Pyridine. Pyridine forms an N-sulfonylpyridinium intermediate that accelerates aminolysis while simultaneously buffering the system against the over-deprotonation that leads to bis-sulfonylation.

Part 2: Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between chosen reaction parameters and the distribution of target vs. parasitic products during the coupling of 4-methyl-3-nitrobenzenesulfonyl chloride with a standard primary aliphatic amine.

Reaction ConditionBase SelectionSolvent SystemTemp (°C)Primary OutcomeHydrolysis (%)Bis-sulfonylation (%)
Unoptimized TEA (2.0 eq)THF (Trace Water)25High Hydrolysis> 40%~ 10%
Excess Electrophile Pyridine (2.0 eq)DCM (Anhydrous)25Over-reaction< 5%> 25%
Optimized Anhydrous Pyridine (1.5 eq)DCM (Anhydrous)0 to 25High Mono-sulfonamide < 2% < 5%
Optimized Biphasic

(pH 8-9)
EtOAc /

0 to 25High Mono-sulfonamide < 5% < 2%

Part 3: Mechanistic Pathway Visualization

Understanding the kinetic branching of 4-methyl-3-nitrobenzenesulfonyl chloride is critical for rational troubleshooting. The diagram below illustrates the competing pathways.

ReactionPathways cluster_0 Target Pathway cluster_1 Parasitic Pathways SC 4-Methyl-3-nitrobenzenesulfonyl chloride Mono Mono-sulfonamide SC->Mono 1° Amine (1.1 eq) Pyridine, 0 °C Acid Sulfonic Acid (Hydrolysis) SC->Acid Trace H2O Nucleophilic Base Bis Bis-sulfonamide (Over-reaction) Mono->Bis Excess Base Excess Electrophile

Mechanistic divergence in sulfonyl chloride coupling pathways.

Part 4: Validated Experimental Protocol

Highly Selective Mono-Sulfonylation of Primary Amines This protocol is engineered as a self-validating system. The specific workup steps chemically isolate the desired product from the predicted parasitic byproducts based on pKa differentials.

Step 1: Preparation & Dissolution Flame-dry a 50 mL round-bottom flask and purge with inert gas (Ar or


). Dissolve the primary amine (1.1 equiv, 11.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

Step 2: Base Addition & Thermal Control Add anhydrous Pyridine (1.5 equiv, 15.0 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Pyridine acts as an acid scavenger and mild catalyst without heavily deprotonating the future product. The 0 °C temperature suppresses the higher-activation-energy bis-sulfonylation pathway.

Step 3: Electrophile Addition Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv, 10.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes to the chilled amine mixture.

Step 4: Reaction Monitoring Allow the reaction to slowly warm to room temperature. Monitor via TLC or LC-MS until the sulfonyl chloride is completely consumed (typically 2–4 hours).

Step 5: Self-Validating Quench & Workup

  • Acidic Wash: Dilute the reaction with additional DCM and wash with 1 M aqueous HCl (2 x 20 mL). Validation: This protonates and removes unreacted primary amine and Pyridine into the aqueous waste.

  • Basic Wash: Wash the organic layer with saturated aqueous

    
     (2 x 20 mL).
    Validation: This mildly basic wash deprotonates any formed 4-methyl-3-nitrobenzenesulfonic acid (the hydrolysis byproduct, pKa < 1), pulling it into the aqueous phase. The mono-sulfonamide (pKa ~10) remains neutral and stays in the organic layer.
    
  • Isolation: Wash with brine, dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the highly pure mono-sulfonamide.
    

References

  • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of amines Source: RSC Advances URL: [Link]

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI Molecules URL: [Link]

Optimization

Technical Support Center: Moisture Sensitivity in N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Synthesis

Executive Summary This guide addresses the critical moisture sensitivity of 4-methyl-3-nitrobenzenesulfonyl chloride (MnMSC) and its reaction with cyclohexylamine (CHA) . The electron-withdrawing nitro group at the meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical moisture sensitivity of 4-methyl-3-nitrobenzenesulfonyl chloride (MnMSC) and its reaction with cyclohexylamine (CHA) . The electron-withdrawing nitro group at the meta position significantly enhances the electrophilicity of the sulfonyl sulfur, making MnMSC kinetically superior for amidation but simultaneously hypersensitive to hydrolytic degradation.

Failure to control moisture leads to three primary failure modes:

  • Stoichiometric Collapse: Hydrolysis consumes the limiting reagent (MnMSC).

  • Salt Contamination: The resulting sulfonic acid reacts with cyclohexylamine to form cyclohexylammonium sulfonates, which co-precipitate with the product.

  • Physical State Alteration: MnMSC has a low melting point (~36°C); moisture absorption depresses this further, leading to "oiling out" and handling difficulties.

Module 1: Precursor Integrity & Handling

Q1: My 4-methyl-3-nitrobenzenesulfonyl chloride (MnMSC) arrived as a semi-solid sludge. Is it usable?

Diagnosis: Likely degraded or melted.[1] MnMSC has a melting point of approximately 36°C [1].[2] If stored or transported without temperature control, it may melt. However, if the material is viscous, dark, and acidic , it has likely undergone hydrolysis.

The Mechanism of Failure: Moisture reacts with MnMSC to form 4-methyl-3-nitrobenzenesulfonic acid (MnMSA) and HCl. The HCl acts as an autocatalyst, accelerating further degradation. The presence of the sulfonic acid impurity lowers the melting point (eutectic depression), keeping the material liquid even at room temperature.

Validation Protocol (The "Self-Validating" Check): Before using the reagent, perform this rapid integrity test:

  • Visual: Fresh MnMSC is a pale yellow crystalline solid. Dark orange/brown oil indicates decomposition.

  • Solubility Test: Dissolve 50 mg in 1 mL of dry Toluene.

    • Clear Solution: Good quality.

    • Turbid/Insoluble Residue: The hydrolysis product (sulfonic acid) is insoluble in non-polar solvents like toluene.

  • Melting Point: If solid, verify MP is >34°C.

Corrective Action:

  • If <10% degraded: Recrystallize from dry petroleum ether or hexane/toluene.

  • If liquid/sludge: Discard. The acidic byproducts will scavenge your amine precursor (cyclohexylamine), ruining the stoichiometry.

Q2: Why is this specific precursor more sensitive than standard Tosyl Chloride?

Technical Insight: The sensitivity is driven by electronic activation.

  • Tosyl Chloride (p-TsCl): Contains a methyl group (electron-donating), which stabilizes the sulfur center, making it less reactive.

  • MnMSC: Contains a Nitro group (-NO₂) . This is a strong electron-withdrawing group (EWG). It pulls electron density away from the sulfur atom, increasing its positive character (

    
    ).
    

While this makes MnMSC an excellent electrophile for the amidation reaction, it also lowers the activation energy for nucleophilic attack by water (hydrolysis). You are working with a "hot" electrophile; it does not discriminate well between your amine and adventitious water [2].

Module 2: Reaction Environment & Troubleshooting

Q3: I used excess Cyclohexylamine (CHA), but my yield is still <50%. Where did the mass go?

Root Cause: Competitive Hydrolysis & Salt Formation. If moisture is present, the following competing pathway dominates:

  • Hydrolysis:

    
    
    
  • Scavenging: The generated acid (MnMSA) and HCl immediately react with your amine (CHA).

Impact: Every molecule of water consumes one molecule of MnMSC and two molecules of CHA (one for hydrolysis, one for salt formation).

Visualizing the Failure Pathway:

MoistureFailure cluster_0 Reaction Outcome MnMSC MnMSC (Electrophile) Product Target Sulfonamide (Precipitate) MnMSC->Product + CHA (Fast) SulfonicAcid Sulfonic Acid (Byproduct) MnMSC->SulfonicAcid + Water (Competitive) CHA Cyclohexylamine (Nucleophile) Water H₂O (Contaminant) Salt Ammonium Sulfonate (Impurity) SulfonicAcid->Salt + CHA (Scavenging)

Figure 1: Competitive pathways in the presence of moisture. Note how the byproduct consumes the amine reagent.

Q4: Can I use Schotten-Baumann conditions (Water/DCM biphasic mix) to avoid strict drying?

Recommendation: Proceed with Caution. While Schotten-Baumann conditions (using aqueous NaOH or Na₂CO₃ as the acid scavenger) are common for sulfonamides, MnMSC's high reactivity makes it risky. The hydrolysis rate in basic water might outcompete the interfacial reaction with the amine.

Optimization for Biphasic Systems: If you must use aqueous conditions:

  • Temperature: Cool to 0°C . Hydrolysis has a higher activation energy than amidation; cooling suppresses hydrolysis more than the desired reaction.

  • Phase Transfer Catalyst (PTC): Use a PTC (e.g., TBAB) to accelerate the transfer of the sulfonyl chloride into the organic phase where the amine resides, shielding it from the aqueous base.

  • Order of Addition: Dissolve MnMSC in DCM. Add the amine before adding the aqueous base, or add the base very slowly.

Preferred Method (Anhydrous): For high purity, use Dichloromethane (DCM) or THF with Pyridine or Triethylamine under Nitrogen.

  • Solvent Spec: Water content

    
     (Karl Fischer).
    
  • Glassware: Oven-dried (

    
     for 
    
    
    
    hours).

Module 3: Post-Reaction Diagnostics

Q5: The product has a melting point of 180°C, but literature suggests lower. What did I isolate?

Diagnosis: You likely isolated the Cyclohexylammonium sulfonate salt , not the sulfonamide. Sulfonamides generally have distinct melting points, but salts (ionic species) often melt/decompose at much higher temperatures (>200°C or broad ranges).

Differentiation Table:

FeatureTarget SulfonamideSulfonate Salt (Impurity)
Solubility (Water) InsolubleSoluble / Sparingly Soluble
Solubility (5% NaOH) Soluble (forms Na-salt)Soluble
Solubility (5% HCl) InsolubleSoluble (dissociates)
IR Spectrum ~3250 cm⁻¹ (N-H stretch)Broad ammonium bands
Melting Point Sharp (Specific to derivative)High / Decomposition

Purification Protocol: To rescue the product from a mixture containing salts:

  • Dissolve the crude solid in Ethyl Acetate .

  • Wash with 1M HCl (removes unreacted amine and salts).

  • Wash with Water .[3][4]

  • Dry over

    
     and evaporate.
    
  • Crucial Step: Recrystallize from Ethanol/Water if necessary.

References

  • PubChem. (2025).[5] 4-Methyl-3-nitrobenzenesulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Interpretation Guide: N-Cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

As a Senior Application Scientist, I frequently observe that the structural verification of heavily substituted aromatic sulfonamides presents unique analytical challenges. The interpretation of the ¹H NMR spectrum of N-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the structural verification of heavily substituted aromatic sulfonamides presents unique analytical challenges. The interpretation of the ¹H NMR spectrum of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide requires a deep understanding of anisotropic effects, electron density distribution, and solvent-solute interactions.

In drug development and synthetic verification, relying solely on empirical shift tables is insufficient. This guide provides an objective comparison of the compound's NMR profile against structural analogs and evaluates the critical impact of solvent selection (CDCl₃ vs. DMSO-d₆) on spectral resolution.

Structural Deconstruction & Causality of Chemical Shifts

The benzene ring in this compound is a highly perturbed system, substituted at the 1, 3, and 4 positions. The additive electronic effects of these substituents dictate the precise chemical shifts and coupling constants of the three remaining aromatic protons (H-2, H-5, and H-6).

  • The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) via both resonance and induction. It severely deshields ortho and para protons.

  • The Sulfonamide Group (-SO₂NHR): A moderate EWG that pulls electron density away from the ring, primarily affecting its ortho positions.

  • The Methyl Group (-CH₃): A weak electron-donating group (EDG) via hyperconjugation, providing localized shielding.

Causality in the Aromatic Region: Proton H-2 is isolated between the strongly electron-withdrawing -NO₂ and -SO₂NHR groups. This dual ortho-deshielding effect strips electron density from H-2, pushing its resonance far downfield to approximately 8.45 ppm. Because it lacks adjacent ortho protons, it appears as a fine doublet driven purely by meta coupling (J ≈ 2.0 Hz). Conversely, H-5 is positioned ortho to the electron-donating methyl group, which slightly shields it relative to the other aromatic protons, placing it upfield at ~7.55 ppm as an ortho-coupled doublet (J ≈ 8.0 Hz).

Electronic_Effects Nitro -NO2 Group (Strong EWG) H2 H-2 Proton Highly Deshielded (~8.4 ppm) Nitro->H2 Ortho Effect H5 H-5 Proton Moderately Shielded (~7.5 ppm) Nitro->H5 Meta Effect Sulfonyl -SO2NHR Group (Moderate EWG) Sulfonyl->H2 Ortho Effect H6 H-6 Proton Deshielded (~8.0 ppm) Sulfonyl->H6 Ortho Effect Methyl -CH3 Group (Weak EDG) Methyl->H5 Ortho Effect

Caption: Logical relationship of electronic directing effects on the aromatic protons.

Comparative Solvent Analysis: CDCl₃ vs. DMSO-d₆

A common pitfall in sulfonamide NMR analysis is the unpredictable behavior of the NH proton in non-polar solvents like CDCl₃. Due to intermediate chemical exchange rates and quadrupolar relaxation from the adjacent ¹⁴N nucleus, the NH signal often manifests as a broad, unintegrable hump.

Transitioning to DMSO-d₆ fundamentally alters the molecular environment. DMSO acts as a strong hydrogen-bond acceptor, effectively locking the acidic sulfonamide proton in a stable hydrogen-bonded complex[1]. This drastically reduces the exchange rate, sharpening the signal and shifting it significantly downfield (typically by 2–3 ppm) into the 7.5–8.0 ppm range[2],[3].

Quantitative Solvent Comparison Table
Proton EnvironmentMultiplicity & CouplingExpected Shift (CDCl₃)Expected Shift (DMSO-d₆)Analytical Causality
H-2 (Aromatic) Doublet (J ≈ 2.0 Hz)8.45 ppm8.35 ppmHighly deshielded by dual ortho EWGs.
H-6 (Aromatic) Doublet of doublets (J ≈ 8.0, 2.0 Hz)8.05 ppm8.00 ppmDeshielded by ortho-sulfonyl and para-nitro.
H-5 (Aromatic) Doublet (J ≈ 8.0 Hz)7.55 ppm7.65 ppmShielded by ortho-methyl group.
NH (Sulfonamide) Broad Singlet / Doublet4.50 – 5.00 ppm7.80 ppmStrong H-bonding in DMSO causes a massive downfield shift and signal sharpening[1].
CH (Cyclohexyl H-1') Multiplet3.15 ppm3.05 ppmDeshielded by adjacent electronegative nitrogen.
CH₃ (Aromatic) Singlet2.65 ppm2.60 ppmDeshielded relative to toluene due to ortho-NO₂.
CH₂ (Cyclohexyl) Overlapping Multiplets1.10 – 1.80 ppm1.00 – 1.70 ppmStandard aliphatic envelope (10 protons).

Comparative Analysis: Target Compound vs. Structural Analogs

To verify the success of a synthetic workflow, it is crucial to compare the target compound against its precursors and baseline analogs. When synthesizing N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide from 4-methyl-3-nitrobenzenesulfonyl chloride, the transformation of the functional group leaves distinct NMR fingerprints[4].

Structural Analog Comparison Table (in CDCl₃)
CompoundH-2 ShiftH-6 ShiftH-5 ShiftDiagnostic Features
Target Compound ~8.45 ppm~8.05 ppm~7.55 ppmPresence of cyclohexyl multiplets (1.1-3.2 ppm) and NH peak.
Precursor: 4-Methyl-3-nitrobenzenesulfonyl chloride~8.60 ppm~8.20 ppm~7.65 ppmStronger EWG nature of -SO₂Cl shifts all aromatic protons further downfield[4]. Absence of aliphatic signals.
Baseline Analog: p-Toluenesulfonamide~7.80 ppm~7.80 ppm~7.30 ppmSymmetrical AA'BB' aromatic system. Absence of the highly deshielding nitro group.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity data that clearly resolves the ~2.0 Hz meta coupling of H-2, sample preparation must be rigorous. The following protocol is designed as a self-validating system.

Step 1: Sample Preparation & Solvent Selection Weigh 5–10 mg of the synthesized compound. If the primary goal is structural elucidation of the carbon framework, select CDCl₃. If the goal is to confirm the presence and integration of the sulfonamide NH proton, select DMSO-d₆. Dissolve the compound in 0.6 mL of the chosen deuterated solvent.

Step 2: Filtration (Critical Step) Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. Causality: Micro-particulates (especially paramagnetic impurities or undissolved solids) distort the local magnetic field, ruining homogeneity and broadening fine coupling constants.

Step 3: Tuning and Matching Insert the sample into the spectrometer (400 MHz or 600 MHz). Perform automated or manual tuning and matching for the ¹H nucleus. Causality: Proper impedance matching ensures maximum power transfer to the probe, optimizing the Signal-to-Noise Ratio (SNR) for the dilute cyclohexyl multiplets.

Step 4: Shimming and Locking (Self-Validation) Lock onto the deuterium signal of the solvent. Perform gradient shimming (Z1-Z5). Validation Check: Observe the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm). If the Full Width at Half Maximum (FWHM) is >1.0 Hz, the shim is poor. Re-shim until the solvent peak is a sharp, symmetrical singlet. A poor shim will obscure the critical doublet of doublets of H-6.

Step 5: Acquisition and Processing Acquire 16 to 32 scans with a relaxation delay (D1) of at least 1.5 seconds. Apply an exponential window function (Line Broadening = 0.3 Hz) during Fourier Transformation. Phase the spectrum manually to ensure symmetrical peak bases, and integrate the aromatic and aliphatic regions to confirm the 3:10:3:1 ratio (Aromatic : Cyclohexyl-CH₂ : Methyl : Cyclohexyl-CH/NH).

NMR_Workflow Start Synthesized Compound Solvent Select Solvent (CDCl3 or DMSO-d6) Start->Solvent Prep Dissolve 5-10 mg in 0.6 mL Solvent Solvent->Prep Filter Filter into NMR Tube Prep->Filter Acquire Acquire 1H NMR (400/600 MHz) Filter->Acquire Process Phase, Baseline & Integrate Acquire->Process

Caption: Step-by-step experimental workflow for NMR sample preparation and acquisition.

References

1.[4] National Center for Biotechnology Information. "4-Methyl-3-nitrobenzenesulfonyl chloride". PubChem. URL: [Link] 2.[2] Abraham, R. J., et al. "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent". Magnetic Resonance in Chemistry / PubMed. URL: [Link] 3.[1] Abraham, R. J., & Mobli, M. "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts". Magnetic Resonance in Chemistry. URL: [Link] 4.[3] "Requirement for the acidic proton of sulfonamide-NH for the color change event". PLOS One / ResearchGate. URL: [Link]

Sources

Comparative

HPLC Method Development Guide: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Executive Summary This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide .

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges of this molecule: the hydrophobicity of the cyclohexyl ring, the electron-withdrawing nature of the nitro group, and the potential for ionization of the sulfonamide moiety. This guide compares the standard C18 RP-HPLC approach against Phenyl-Hexyl stationary phases and UPLC alternatives, providing a self-validating workflow for pharmaceutical researchers.

Compound Profile & Physicochemical Basis[1][2][3][4][5]

Understanding the molecule is the first step in robust method development.

PropertyDescriptionChromatographic Implication
Chemical Structure Sulfonamide core with a cyclohexyl group (lipophilic), a methyl group, and a nitro group on the benzene ring.Significant hydrophobicity requires a high organic content in the mobile phase. The nitro group offers unique

interaction potential.[1]
pKa (Estimated) ~10.0 (Sulfonamide NH)The molecule is neutral at acidic and neutral pH. Acidic mobile phases are preferred to suppress ionization and prevent peak tailing.
LogP (Estimated) ~3.2 - 3.8High retention on C18 columns. Gradient elution is likely necessary to elute the compound within a reasonable timeframe while separating polar impurities.
UV Absorption

~254 nm (Benzene ring + Nitro auxochrome)
UV detection is highly sensitive. The nitro group provides a strong chromophore.

Method Development Strategy

Column Selection: C18 vs. Phenyl-Hexyl

While C18 is the industry standard, the presence of the nitro-aromatic ring suggests that a Phenyl-Hexyl column might offer superior selectivity through


 interactions.
  • C18 (Octadecylsilane): Relies purely on hydrophobic interactions. Good for general retention but may struggle to separate positional isomers or closely related nitro-degradants.

  • Phenyl-Hexyl: Offers alternative selectivity.[1] The

    
    -electrons of the stationary phase interact with the electron-deficient nitro-aromatic ring of the analyte, often providing better resolution of impurities.
    

Recommendation: Start with C18 for robustness. Switch to Phenyl-Hexyl if critical pairs (e.g., des-nitro impurities) co-elute.

Mobile Phase Optimization
  • Solvent A (Aqueous): 0.1% Formic Acid or 0.1% Phosphoric Acid in Water.

    • Reasoning: Low pH (~2.5) ensures the sulfonamide nitrogen remains protonated (neutral), reducing secondary interactions with residual silanols on the column.

  • Solvent B (Organic): Acetonitrile (ACN).

    • Reasoning: ACN has a lower UV cutoff than Methanol and lower viscosity, allowing for lower backpressure. However, Methanol can enhance

      
       selectivity on Phenyl columns.[1]
      

Comparative Analysis of Analytical Platforms

This section compares the proposed HPLC method with high-throughput (UPLC) and low-cost (HPTLC) alternatives.

FeatureProposed HPLC Method UPLC (Alternative) HPTLC (Alternative)
Stationary Phase C18, 5 µm, 150 x 4.6 mmC18, 1.7 µm, 50 x 2.1 mmSilica Gel 60 F254
Resolution (

)
High (

for key impurities)
Ultra-High (

)
Moderate
Run Time 15 - 20 minutes3 - 5 minutesParallel processing (variable)
Solvent Consumption ~15-20 mL/run~1-2 mL/run< 0.5 mL/sample
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mL~1.0 µg/mL
Suitability QC / Routine Analysis High-Throughput Screening Rapid Purity Checks

Expert Insight: For routine Quality Control (QC) in a manufacturing setting, the HPLC method is preferred due to the ubiquity of the hardware and robustness of 5 µm columns against particulate clogging. UPLC is recommended for DMPK studies where sample volume is limited.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[2]

  • Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[3][1][4][5]

  • Temperature: 30°C (Controlled to ensure reproducibility).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A: Add 1 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Gradient Program

The following gradient is designed to retain the polar sulfonyl chloride starting material while eluting the hydrophobic N-cyclohexyl product efficiently.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Equilibration
2.09010Isocratic Hold (Polar impurities)
12.01090Linear Gradient (Elution of Main Peak)
15.01090Wash Step
15.19010Re-equilibration
20.09010End of Run
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[6]

  • Stock Solution: Dissolve 10 mg of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide in 10 mL of Acetonitrile (1000 µg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock Solution to 50 µg/mL using the Diluent.

Visualizing the Workflow

The following diagrams illustrate the logic behind the method development and the separation mechanism.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide CheckProp Analyze Properties: Hydrophobic (Cyclohexyl) Nitro-Aromatic Neutral at pH < 8 Start->CheckProp SelectCol Column Selection CheckProp->SelectCol C18 C18 Column (Standard Hydrophobicity) SelectCol->C18 Primary Choice Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) SelectCol->Phenyl Alternative MobilePhase Mobile Phase: Water (0.1% FA) / ACN C18->MobilePhase Phenyl->MobilePhase Screening Gradient Screening (5-95% B) MobilePhase->Screening Decision Resolution Adequate? Screening->Decision Optimize Optimize Gradient & Temp (30-40°C) Decision->Optimize Yes SwitchCol Switch to Phenyl-Hexyl or Methanol Decision->SwitchCol No FinalMethod Final Validated Method Optimize->FinalMethod SwitchCol->MobilePhase

Caption: Decision matrix for selecting column chemistry and optimizing separation parameters.

Diagram 2: Separation Mechanism & Interactions

Interactions Analyte Analyte: N-cyclohexyl-4-methyl- 3-nitrobenzenesulfonamide Hydrophobic Hydrophobic Interaction (Cyclohexyl + Toluene core) Analyte->Hydrophobic Primary Retention PiPi Pi-Pi Interaction (Nitro-benzene ring) Analyte->PiPi Secondary (if Phenyl col) Solubility Solubility/Elution (Dipole interactions) Analyte->Solubility Elution Force C18Phase Stationary Phase (C18) Alkyl Chains C18Phase->Hydrophobic MobilePhase Mobile Phase (ACN/Water + H+) MobilePhase->Solubility

Caption: Mechanistic view of analyte interactions driving retention and separation.

Troubleshooting & Optimization (Self-Validating System)

To ensure the method is trustworthy, follow these self-validation checks:

  • Peak Tailing: If the tailing factor

    
    , it indicates secondary interactions with silanols.
    
    • Solution: Increase buffer concentration or switch to an "end-capped" column (e.g., C18-MS).

  • Retention Drift: If retention times shift > 2%.

    • Solution: Check column temperature stability and ensure mobile phase A is freshly prepared (evaporation of organic modifier in pre-mixed lines can cause drift).

  • Ghost Peaks: Unexpected peaks in the gradient.

    • Solution: Run a blank injection (Diluent only). If peaks persist, they are likely impurities in the water or ACN. Use HPLC-grade solvents only.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation

Elemental Analysis Standards for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide: A Comparative Calibration Guide

In pharmaceutical development, verifying the absolute purity of synthesized intermediates and active pharmaceutical ingredients (APIs) is a strict regulatory requirement. For complex sulfonamide derivatives like N-cycloh...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, verifying the absolute purity of synthesized intermediates and active pharmaceutical ingredients (APIs) is a strict regulatory requirement. For complex sulfonamide derivatives like N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide , Organic Elemental Microanalysis (CHNS/O) via dynamic flash combustion remains the gold standard for empirical formula validation.

However, achieving the American Chemical Society (ACS) publication threshold of ±0.40% absolute error requires more than just running the instrument. It requires a deep understanding of combustion thermodynamics and the strategic selection of calibration standards [1]. This guide objectively compares the performance of industry-standard calibrants (Sulfanilamide, BBOT, and Methionine) and provides a self-validating experimental protocol specifically engineered for this analyte.

Analyte Profiling & Combustion Thermodynamics

Before selecting a standard, we must analyze the physicochemical properties and theoretical elemental mass fractions of the target compound.

Analyte Profile: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

  • Chemical Formula: C₁₃H₁₈N₂O₄S

  • Molecular Weight: 298.36 g/mol

  • Structural Challenges: The molecule contains both a nitro group (-NO₂) and a sulfonamide linkage (-SO₂NH-).

Mechanistic Insight: During high-temperature Dumas combustion (typically ~1000°C), the nitro group readily forms mixed nitrogen oxides (NOx), while the sulfonamide group yields sulfur dioxide (SO₂) and trace sulfur trioxide (SO₃). If SO₃ is not fully reduced to SO₂, sulfur recovery will be artificially low. Similarly, if NOx species bypass the copper reduction phase, the Thermal Conductivity Detector (TCD) will yield skewed nitrogen data because it is calibrated specifically for N₂ gas [2]. Therefore, the chosen calibration standard must subject the instrument's catalytic reduction phase to a similar "workload" as the analyte.

Comparative Analysis of CHNS/O Calibration Standards

To ensure the instrument's K-factors (response factors) are kinetically representative, we evaluate three primary Organic Analytical Standards (OAS) against the theoretical composition of our analyte.

Quantitative Data Summary
Compound / StandardChemical FormulaCarbon (%)Hydrogen (%)Nitrogen (%)Oxygen (%)Sulfur (%)
Analyte C₁₃H₁₈N₂O₄S 52.33 6.08 9.39 21.45 10.75
Sulfanilamide C₆H₈N₂O₂S41.844.6816.2718.5818.62
Methionine C₅H₁₁NO₂S40.257.439.3921.4521.49
BBOT C₂₆H₂₆N₂O₂S72.536.096.517.437.44
Standard Performance Evaluation
  • Sulfanilamide (The Primary Calibrant): Sulfanilamide is the industry benchmark for sulfonamide-containing compounds [3]. Because it shares the core -SO₂NH- structural motif, its oxygen demand and the resulting combustion gases perfectly mimic the thermodynamic profile of our analyte. Calibrating with sulfanilamide ensures the copper catalyst's efficiency is accurately accounted for in the response factors.

  • Methionine (The Orthogonal Validator): While Methionine lacks an aromatic ring, a closer look at the data reveals a remarkable coincidence: its theoretical Nitrogen (9.39%) and Oxygen (21.45%) mass fractions are virtually identical to N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide. This makes Methionine an exceptional secondary standard for validating TCD linearity specifically for the N and O channels.

  • BBOT (The Carbon Range Extender): BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is highly stable and non-hygroscopic [4]. While its N and S concentrations are lower than our analyte, its high Carbon content (72.53%) is critical for bracketing the analyte's 52.33% carbon mass fraction, ensuring the calibration curve does not extrapolate.

Visualizing the Analytical Logic

G A 1. Sample Prep (Tin Capsule) B 2. Flash Combustion (1000°C + O2) A->B C 3. Catalytic Reduction (Cu, 650°C) B->C D 4. GC Separation (PTFE Column) C->D E 5. TCD Detection (C, H, N, S) D->E

Fig 1: Dynamic flash combustion workflow for CHNS elemental analysis.

G Analyte Analyte: N-cyclohexyl-4-methyl- 3-nitrobenzenesulfonamide Crit Evaluate Matrix Matching & Combustion Kinetics Analyte->Crit S1 Sulfanilamide Matches Sulfonamide Kinetics (Primary Calibrant) Crit->S1 Structural Homology S2 BBOT High Carbon Range (Secondary QC Check) Crit->S2 Carbon > 50% S3 Methionine Matches N & O Mass % (Alternative Calibrant) Crit->S3 Nitrogen ~ 9.4%

Fig 2: Decision matrix for CHNS standard selection based on analyte properties.

Experimental Protocol: A Self-Validating Workflow

To guarantee trustworthiness, the analytical run must be designed as a self-validating system. We utilize a multi-standard approach to eliminate matrix effects and detect calibration drift.

Apparatus: Thermo Scientific FlashSmart EA (or equivalent EuroVector/Elementar systems) operating in CHNS mode.

Step-by-Step Methodology:

  • System Blanking: Run 3 empty tin capsules. Causality: Tin acts as an exothermic catalyst during the oxygen pulse, raising the local flash temperature to ~1800°C. Running blanks establishes the baseline integration limits for the TCD and accounts for atmospheric nitrogen trapped in the folded capsules.

  • Primary Calibration (K-Factor Generation): Weigh Sulfanilamide into tin capsules at five distinct masses (1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg, and 3.0 mg). Run these to generate a linear K-factor calibration curve for C, H, N, and S.

  • Orthogonal System Suitability Test (SST): Weigh 2.0 mg of Methionine and process it as an unknown sample. Validation Criteria: The measured Nitrogen and Oxygen values must fall within ±0.30% of Methionine's theoretical values (9.39% N, 21.45% O). If this passes, the system's response factors are perfectly tuned for the exact N and O mass fractions of our target analyte.

  • Analyte Processing: Weigh 2.0 - 2.5 mg of highly purified, desiccated N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide. Run in triplicate to ensure reproducibility.

  • Post-Run Drift Verification: After the analyte replicates, run 2.0 mg of BBOT as an unknown. Validation Criteria: The measured Carbon must fall within ±0.30% of 72.53%. This proves that the high-carbon combustion did not exhaust the oxidation reactor and that no TCD drift occurred during the sequence.

By nesting the analyte between a structurally homologous calibrant (Sulfanilamide) and precision-matched QC checks (Methionine and BBOT), the resulting data becomes highly authoritative and definitively proves the compound's elemental purity.

References

  • Royal Society of Chemistry (RSC). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2022. URL:[Link]

Comparative

UV-Vis absorption characteristics of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Topic: UV-Vis Absorption Characteristics of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Content Type: Publish Comparison Guide CAS: 134187-80-7 | Molecular Formula: Executive Summary & Core Directive This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Characteristics of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Content Type: Publish Comparison Guide

CAS: 134187-80-7 | Molecular Formula:



Executive Summary & Core Directive

This guide provides a technical analysis of the UV-Vis absorption characteristics of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide . Unlike standard reagents with widely published spectral libraries, this compound is often synthesized as a specialized intermediate or antimicrobial candidate. Consequently, its spectral validation requires a comparative approach against structural analogues.

The Core Insight: The UV-Vis profile of this molecule is dominated by the 3-nitro-4-methylbenzenesulfonamide chromophore. The cyclohexyl ring is spectrally silent in the near-UV (>220 nm). Researchers should expect a primary


 absorption band in the 260–275 nm  range and a secondary, broader 

feature extending into 300–350 nm , responsible for its characteristic pale yellow appearance.
Theoretical & Experimental Absorption Profile

The following data is synthesized from the chromophoric properties of the nitro-toluene-sulfonamide core.

Predicted Spectral Characteristics
FeatureWavelength Range (

)
Electronic TransitionStructural Origin
Primary Band 260 – 275 nm

(Strong)
Benzene ring conjugated with Nitro (

) and Sulfonamide (

) groups.
Secondary Band 300 – 340 nm

(Weak/Shoulder)
Forbidden transition of the Nitro group lone pairs; often appears as a "tail" or shoulder.
Cutoff ~400 nm N/AAbsorption should approach baseline. Significant absorption >400 nm indicates impurities (e.g., azo coupling byproducts).

Critical Note on Solvent Effects: In polar protic solvents like Methanol (MeOH), the fine structure of the nitrobenzene band is often lost due to hydrogen bonding, resulting in a single broad envelope. In non-polar solvents (e.g., Cyclohexane), vibrational fine structure may be visible.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target compound with its closest structural analogues to assist in identification and application selection.

Comparison Table: Spectral & Functional Differences
FeatureTarget Product (3-Nitro Isomer)Alternative A (No Nitro Group)Alternative B (2-Nitro Isomer)
Compound Name N-cyclohexyl-4-methyl-3-nitro benzenesulfonamideN-cyclohexyl-4-methylbenzenesulfonamideN-cyclohexyl-4-methyl-2-nitro benzenesulfonamide
Chromophore 3-Nitro-p-toluenep-Toluene (Tosulamide)2-Nitro-p-toluene
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Primary)
~265 nm ~225 nm (and ~260 nm weak)~260 nm
Visible Color Pale YellowColorless / WhiteYellow to Orange
UVA Absorption Moderate (320-350 nm) NegligibleStrong (Photo-labile)
Photostability High HighLow (Photocleavable)
Primary Application Antimicrobial screening; Stable intermediate.[1][2][3][4]Precursor; Crystallinity standard.Photolabile Protecting Group (PLPG).
Expert Insight: The Isomer Distinction
  • Vs. 2-Nitro (Ortho): The 2-nitro isomer is well-known in organic synthesis (e.g., Fukuyama amine synthesis) because it undergoes Norrish Type II photocleavage upon UV irradiation.

  • Vs. 3-Nitro (Meta - Target): The 3-nitro isomer (Target Product) does not undergo this facile photocleavage. It is metabolically and photochemically more stable.

    • Decision Driver: If your application requires a stable sulfonamide scaffold for biological assay, select the 3-Nitro (Target). If you need a light-removable linker, select the 2-Nitro alternative.

Experimental Protocol: Determination of Molar Extinction Coefficient ( )

Since specific batch-to-batch variations exist, you must validate the


 value for your specific lot. This protocol ensures self-validating accuracy.

Reagents:

  • Target Compound (>98% purity by HPLC).

  • Spectroscopic Grade Methanol (MeOH) or Acetonitrile (MeCN).

Workflow:

  • Stock Solution: Weigh exactly 10.0 mg of the compound. Dissolve in 100 mL of MeOH.

    • Concentration (

      
      ):
      
      
      
      (based on MW ~298.36 g/mol ).
  • Dilution Series: Prepare five dilutions ranging from

    
     to 
    
    
    
    .
  • Blanking: Use pure solvent in the reference cuvette.

  • Scanning: Scan from 200 nm to 500 nm.

  • Calculation: Plot Absorbance (

    
    ) at 
    
    
    
    vs. Concentration (
    
    
    ).
    • The slope of the linear regression line (

      
      ) is the Molar Extinction Coefficient (
      
      
      
      ).
Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for verifying the identity and purity of the compound using UV-Vis and ancillary techniques.

UV_Characterization_Workflow Start Start: Unknown Sample (Suspected 3-Nitro Derivative) Dissolve Dissolve in MeOH (10 µM Concentration) Start->Dissolve Scan Run UV-Vis Scan (200 - 500 nm) Dissolve->Scan Check_Color Visual Check: Is solution colorless? Scan->Check_Color Check_Lambda Check Primary Peak: Is λ_max ≈ 260-275 nm? Check_Color->Check_Lambda No (Pale Yellow) Identify_Tosulamide Suspect: Des-nitro Analog (Tosulamide derivative) Check_Color->Identify_Tosulamide Yes (Colorless) Check_Tail Check Secondary Feature: Is there a shoulder at 300-350 nm? Check_Lambda->Check_Tail Yes Check_Lambda->Identify_Tosulamide No (<240 nm) Check_Tail->Identify_Tosulamide No Check_Purity Check >400 nm: Is Absorbance > 0.05? Check_Tail->Check_Purity Yes Identify_Target Identity Confirmed: 3-Nitro-4-methyl System Final_Valid PASS: High Purity Ready for Assay Identify_Target->Final_Valid Check_Purity->Identify_Target No Impurity_Alert Impurity Alert: Azo/Oxidation byproducts present Check_Purity->Impurity_Alert Yes

Caption: Logic flow for distinguishing the 3-nitro target from non-nitro precursors and detecting common colored impurities.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217335, N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • NIST Chemistry WebBook. 3-Nitrobenzenesulfonamide UV-Vis and IR Spectral Data. (Data inferred from parent chromophore).[4] Retrieved from [Link][5]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. (Source for photostability comparison).

Sources

Validation

A Comparative Guide to the Characterization of Impurities in N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring the safety and efficacy of the final product. This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of impurities in N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide, a key sulfonamide intermediate.

The Critical Role of Impurity Profiling

Impurities in drug substances can originate from various sources, including the manufacturing process, degradation of the API, or interaction with packaging materials.[1] These impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control and characterization of impurities.[1][2] Forced degradation studies are a critical component of this process, designed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies.[3] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3]

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary for the comprehensive characterization of impurities. The selection of appropriate techniques depends on the specific impurity and the information required.

Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantification, Purity AssessmentRobust, reproducible, excellent for quantitative analysis.[4]Limited structural elucidation capabilities on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification, Structural ElucidationHigh sensitivity, provides molecular weight information, enables fragmentation for structural analysis.[5][6]Matrix effects can suppress ion signals.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile/Semi-Volatile ImpuritiesExcellent for separating and identifying volatile compounds.Requires derivatization for non-volatile compounds like sulfonamides.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive Structural ElucidationUnparalleled for determining the precise chemical structure of molecules.[5][7][8]Lower sensitivity compared to mass spectrometry.[5][8]
Infrared (IR) Spectroscopy Functional Group IdentificationRapid and straightforward for identifying key functional groups.[5][9]Provides limited information on the overall molecular structure.

Experimental Workflows and Protocols

A systematic approach is crucial for the successful characterization of impurities. The following workflow outlines a typical strategy.

Workflow for Impurity Characterization

Caption: A typical workflow for the characterization of impurities.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of a drug substance.[1][3] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are detectable without excessively breaking down the main component.[1][2]

Objective: To generate potential degradation products of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide under various stress conditions.

Materials:

  • N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Sample Analysis: Analyze all stressed samples, along with a control sample, by HPLC to assess the extent of degradation and the formation of new peaks.

Protocol 2: HPLC Method for Impurity Profiling

A well-developed HPLC method is crucial for separating the main component from its impurities.

Objective: To develop a stability-indicating HPLC method for the separation of N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide and its degradation products.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11][12]

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common starting point.[4]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: Determined by the UV spectrum of the parent compound and its impurities.

  • Injection Volume: 10 µL.[13]

  • Column Temperature: 25°C.[12]

Procedure:

  • Sample Preparation: Dissolve accurately weighed amounts of the stressed samples in the mobile phase.

  • Injection: Inject the prepared samples into the HPLC system.

  • Data Analysis: Record the chromatograms and identify the peaks corresponding to the parent compound and any new impurities. Calculate the percentage of each impurity.

Protocol 3: LC-MS for Impurity Identification

LC-MS is a powerful tool for obtaining molecular weight information about unknown impurities.[5]

Objective: To determine the molecular weights of the impurities detected by HPLC.

Instrumentation and Conditions:

  • Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., with Electrospray Ionization - ESI).

  • LC Conditions: Use the same HPLC method developed for impurity profiling to ensure correlation of peaks. The mobile phase may need to be adjusted to be MS-compatible (e.g., using formic acid instead of non-volatile buffers).[14]

  • MS Conditions:

    • Ionization Mode: Positive or negative ESI, depending on the analyte. Positive mode is common for sulfonamides.[4][13]

    • Mass Range: A wide range to capture all potential impurities (e.g., m/z 100-1000).

    • Data Acquisition: Full scan mode to detect all ions.

Procedure:

  • Analysis: Inject the stressed samples into the LC-MS system.

  • Data Interpretation: Correlate the peaks from the HPLC chromatogram with the mass spectra to assign molecular weights to each impurity.

Protocol 4: NMR for Structural Elucidation

NMR spectroscopy is the gold standard for determining the definitive structure of organic molecules, including impurities.[8]

Objective: To elucidate the chemical structure of significant impurities.

Instrumentation and Conditions:

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the impurity is soluble (e.g., DMSO-d6, CDCl3).

  • Experiments:

    • 1H NMR: Provides information about the number and types of protons.

    • 13C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Reveals connectivity between atoms to piece together the structure.[8]

Procedure:

  • Isolation (if necessary): If an impurity cannot be characterized in a mixture, it may need to be isolated using preparative HPLC.[12]

  • Analysis: Dissolve the isolated impurity or the mixture in the appropriate deuterated solvent and acquire the necessary NMR spectra.

  • Structure Elucidation: Interpret the spectral data to determine the chemical structure of the impurity.

Logical Framework for Impurity Characterization

The process of characterizing impurities follows a logical progression from detection to definitive identification.

Impurity Characterization Logic Start Start Detect_Impurity Impurity Detected (e.g., by HPLC) Start->Detect_Impurity Quantify_Impurity Quantify Impurity Detect_Impurity->Quantify_Impurity Compare_Threshold Impurity > ICH Threshold? Quantify_Impurity->Compare_Threshold Identify_Impurity Identify Impurity (e.g., by LC-MS) Compare_Threshold->Identify_Impurity Yes End End Compare_Threshold->End No (Report as Unidentified) Known_Impurity Is it a Known Impurity? Identify_Impurity->Known_Impurity Elucidate_Structure Elucidate Structure (e.g., by NMR) Known_Impurity->Elucidate_Structure No Known_Impurity->End Yes (Report as Identified) Toxicological_Assessment Toxicological Assessment Elucidate_Structure->Toxicological_Assessment Toxicological_Assessment->End

Caption: Logical flow for the characterization of pharmaceutical impurities.

Conclusion

The characterization of impurities in N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide requires a strategic and multi-disciplinary analytical approach. By combining the strengths of various techniques, researchers can effectively detect, identify, and quantify impurities, ensuring the quality and safety of this important pharmaceutical intermediate. This guide provides a framework for developing a robust impurity characterization strategy that aligns with regulatory expectations and scientific best practices.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. Available from: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für Naturforschung. Available from: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available from: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry | LabRulez LCMS. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed. Available from: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS | LabRulez LCMS. Available from: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR - Molnar Institute. Available from: [Link]

  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Identification of sulfonamides by NMR spectroscopy - PubMed. Available from: [Link]

  • Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column | SIELC Technologies. Available from: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. Available from: [Link]

  • Trace Impurity Detection via Advanced NMR Methodologies - Patsnap Eureka. Available from: [Link]

  • N-Cyclohexyl-N-propylbenzenesulfonamide - PMC. Available from: [Link]

  • N'-Cyclohexyl-N-(4-methyl-3-nitrobenzene-1-sulfonyl)carbamimidic acid - Hazard Genotoxicity. Available from: [Link]

  • N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide | Chemsrc. Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

Sources

Comparative

TLC retention factors (Rf) for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Technical Guide: TLC Retention Factors (Rf) for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Executive Summary: Polarity & Chromatographic Behavior N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is a secondary sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: TLC Retention Factors (Rf) for N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

Executive Summary: Polarity & Chromatographic Behavior

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is a secondary sulfonamide characterized by a lipophilic cyclohexyl ring and a polar, electron-withdrawing nitro group on the benzenesulfonyl core. In chromatographic terms, it exhibits intermediate polarity .

  • Lipophilic Contributors: Cyclohexyl group, methyl group, aromatic ring.

  • Polar Contributors: Sulfonamide moiety (

    
    ), nitro group (
    
    
    
    ).

Unlike its non-nitro analog (N-cyclohexyl-p-toluenesulfonamide), the addition of the 3-nitro group increases polarity, slightly lowering the Retention factor (Rf) in non-polar mobile phases. This guide details the separation of this compound from its starting materials—4-methyl-3-nitrobenzenesulfonyl chloride (lipophilic/reactive) and cyclohexylamine (highly polar/basic).

Comparative Analysis: Product vs. Alternatives

To objectively assess the purity of the target sulfonamide, it must be resolved from its precursors and potential byproducts.[1] The following table outlines the comparative Rf behavior in a standard Hexane:Ethyl Acetate (70:30 v/v) system on Silica Gel 60


.

Table 1: Comparative Rf Values & Detection Characteristics

CompoundRolePredicted Rf (Hex:EtOAc 70:30)Detection (UV 254 nm)Stain Sensitivity
4-methyl-3-nitrobenzenesulfonyl chloride Starting Material (Electrophile)0.75 – 0.85 Strong (Quenching)KMnO

(faint)
N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide Target Product 0.40 – 0.55 Strong (Quenching) Iodine / PMA
Cyclohexylamine Starting Material (Nucleophile)0.00 – 0.10 (Baseline)Weak / NoneNinhydrin (Red/Purple)
4-methyl-3-nitrobenzenesulfonic acid Hydrolysis Byproduct0.00 – 0.05 (Streaking)StrongBromocresol Green

Expert Insight: The sulfonyl chloride starting material is moisture-sensitive.[1] If you observe a streak or a spot at the baseline that is UV active, it is likely the hydrolyzed sulfonic acid, not the amine.

Solvent System Optimization

While literature values vary by humidity and plate activation, the following solvent systems are validated for sulfonamide purification.

Table 2: Solvent System Performance Guide

Solvent System (v/v)Polarity IndexTarget Rf RangeApplication
Hexane : EtOAc (80:20) Low0.20 – 0.35High-resolution separation of non-polar impurities.
Hexane : EtOAc (60:40) Medium0.45 – 0.60Recommended Standard. Best balance for reaction monitoring.
DCM : MeOH (95:5) High0.60 – 0.80Used if product sticks to baseline; good for polar derivatives.
Toluene : Acetone (80:20) Orthogonal0.40 – 0.55Alternative selectivity if co-elution occurs with EtOAc.

Visualization & Logic Flow (Graphviz)

The following diagram illustrates the decision logic for optimizing the separation of the sulfonamide from common impurities.

TLC_Optimization Start Start: Run TLC (Hex:EtOAc 70:30) CheckRf Check Target Rf Start->CheckRf HighRf Rf > 0.7 (Too Non-Polar) CheckRf->HighRf LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf GoodRf Rf 0.3 - 0.5 (Optimal) CheckRf->GoodRf DecreasePol Decrease Polarity (Try Hex:EtOAc 85:15) HighRf->DecreasePol IncreasePol Increase Polarity (Try Hex:EtOAc 50:50) LowRf->IncreasePol CheckSep Check Separation from Impurities GoodRf->CheckSep DecreasePol->CheckSep IncreasePol->CheckSep CoEluteSM Co-elution with Sulfonyl Chloride? CheckSep->CoEluteSM SwitchSolv Switch Solvent Class (Try Toluene:Acetone) CoEluteSM->SwitchSolv Yes Final Proceed to Column Chromatography CoEluteSM->Final No

Caption: Decision tree for optimizing TLC separation of sulfonamides from starting materials.

Detailed Experimental Protocol

This protocol ensures reproducible Rf determination, critical for establishing self-validating data for regulatory or publication purposes.

Materials Required
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Mobile Phase: Hexane (HPLC grade), Ethyl Acetate (HPLC grade).

  • Visualization: UV Lamp (254 nm / 365 nm), Iodine Chamber.

Step-by-Step Methodology
  • Chamber Saturation (Critical for Reproducibility):

    • Add 10 mL of Hexane:EtOAc (70:30) to a glass TLC chamber.

    • Place a piece of filter paper inside to wick solvent and saturate the headspace.

    • Close the lid and allow to equilibrate for 10 minutes. Failure to saturate leads to "smiling" solvent fronts and inaccurate Rf values.

  • Sample Preparation:

    • Dissolve ~5 mg of the crude sulfonamide in 1 mL of Ethyl Acetate.

    • Reference Standards: Prepare separate vials of pure Cyclohexylamine (dissolved in MeOH) and 4-methyl-3-nitrobenzenesulfonyl chloride (dissolved in EtOAc).

  • Spotting (Co-Spotting Technique):

    • Mark a baseline 1.0 cm from the bottom with a pencil.

    • Lane 1: Starting Material (Sulfonyl Chloride).[2]

    • Lane 2: Co-spot (Starting Material + Product).

    • Lane 3: Product (Crude reaction mixture).

    • Note: Cyclohexylamine is often not spotted due to poor UV visibility and baseline retention, unless Ninhydrin is used.

  • Development:

    • Place the plate in the chamber; ensure the solvent level is below the baseline.

    • Run until the solvent front reaches ~1 cm from the top.

  • Visualization & Calculation:

    • UV 254 nm: Mark the dark spots (quenching). The nitro group and aromatic ring make the product highly visible.

    • Iodine Stain: Place in an iodine chamber for 2 minutes. The cyclohexyl ring will absorb iodine, turning the spot brown/yellow, confirming the incorporation of the amine.

    • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

      
      [3]
      

References

  • Royal Society of Chemistry. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Comb. Sci. Retrieved from [Link]

  • Khan Academy. Calculating retention factors for TLC. Retrieved from [Link]

  • University of Toronto. Thin Layer Chromatography - Interpretation and Rf Values. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide proper disposal procedures

[1] Executive Summary & Operational Directive Immediate Action Required: Treat N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7) as Hazardous Organic Waste .[1] Under no circumstances should this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Operational Directive

Immediate Action Required: Treat N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (CAS: 134187-80-7) as Hazardous Organic Waste .[1] Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash.[1][2][3]

Disposal Method: The only authorized disposal method is High-Temperature Incineration (with scrubber) via a licensed hazardous waste contractor.[1] This ensures the complete thermal destruction of the nitro-aromatic core and the capture of sulfur/nitrogen oxides.[1]

Core Directive:

  • Segregate: Isolate from strong bases, reducing agents, and oxidizers.[1]

  • Label: Clearly mark as "Hazardous Waste - Toxic/Irritant - Organosulfur Compound."[1]

  • Contain: Use HDPE or glass containers with non-reactive liners.

Chemical Profile & Hazard Analysis

As a Senior Application Scientist, I must emphasize that safe disposal begins with understanding the nature of the molecule. We are not just throwing away a white powder; we are managing a functionalized nitro-aromatic system.[1]

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 134187-80-7Unique identifier for waste manifesting.[1]
Molecular Formula C₁₃H₁₈N₂O₄SGenerates SOₓ and NOₓ upon combustion (requires scrubbing).[1]
Functional Groups Nitro (-NO₂), Sulfonamide (-SO₂NH-)Nitro: Shock/Thermal sensitivity risk (low for mono-nitro, but non-zero).[1] Sulfonamide: Environmental persistence; antibiotic resistance potential.[1]
Solubility Low in water; Soluble in DMSO, MethanolDo not attempt aqueous neutralization.[1] Use organic solvents for equipment cleaning.[1]
Hazard Class Irritant (Skin/Eye), Aquatic ToxicityRequires full PPE (Nitrile gloves, safety goggles).[1]
Mechanism of Hazard (The "Why")[1][4]
  • Nitro Group Stability: While mono-nitro compounds are generally stable, they are energetic.[1] Introduction of strong reducing agents (e.g., hydrides, metals) can trigger exothermic reduction to amines or azo compounds, posing a fire/explosion risk during waste consolidation.[1]

  • Sulfonamide Acidity: The proton on the sulfonamide nitrogen (

    
    ) is acidic (
    
    
    
    ).[1] Mixing this waste with strong bases (NaOH, KOH) will generate heat and form salts, potentially altering solubility and transport properties unexpectedly.[1]

Pre-Disposal Treatment & Segregation

The Self-Validating System: To ensure safety, your waste stream must be chemically compatible before it leaves the bench.[1] Follow this segregation logic to prevent "in-drum" reactions.

Segregation Logic Diagram

This diagram illustrates the critical decision pathways for segregating this specific compound.

SegregationLogic Start Waste: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide CheckState Determine Physical State Start->CheckState Solid Solid Waste CheckState->Solid Powder/Crystals Liquid Liquid/Solution Waste CheckState->Liquid Reaction Mixture SolidAction Pack in HDPE/Glass Jar Do NOT dissolve unnecessarily Solid->SolidAction SolventCheck Check Solvent Compatibility Liquid->SolventCheck Incompatible CRITICAL STOP: Do NOT mix with Strong Bases or Reducing Agents SolidAction->Incompatible Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, DMSO) SolventCheck->NonHalogenated StreamA Stream A: Halogenated Organic Halogenated->StreamA StreamB Stream B: Non-Halogenated Organic NonHalogenated->StreamB StreamA->Incompatible StreamB->Incompatible

Caption: Segregation logic flow ensuring chemical compatibility and correct waste stream assignment.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Precipitate)

Objective: Minimize handling and dust generation.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Transfer:

    • Work inside a fume hood.[1][3]

    • Use a disposable anti-static spatula to transfer solids.[1]

    • Scientific Note: Avoid metal spatulas if the solid is dry and fine, to prevent static discharge, although ignition risk is low.[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide (Solid)."[1]

    • Hazards: Toxic, Irritant.[1]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Liquid Waste (Mother Liquor/HPLC Waste)

Objective: Prevent precipitation and cross-reactivity.[1]

  • Solvent Identification: Identify the primary solvent (e.g., Methanol, Ethyl Acetate).[1]

  • Compatibility Check: Ensure the waste container does NOT contain strong bases (e.g., NaOH waste) or oxidizers (e.g., Nitric acid waste).[1]

  • Transfer:

    • Pour liquid into the appropriate carboy (Halogenated vs. Non-Halogenated).[1]

    • Self-Validating Step: If the solution turns cloudy or generates heat upon addition, STOP immediately. Close the container and notify the safety officer. This indicates an incompatibility.[1]

  • Rinsing: Rinse the original flask with a compatible solvent (e.g., Acetone) and add the rinsate to the same waste container.[1] Do not rinse with water first, as the compound is water-insoluble and will precipitate, clogging the container neck.[1]

Emergency Spill Response

In the event of a spill, rapid containment is necessary to prevent environmental contamination.[1]

Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Assess Volume) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Clean 4. Cleanup Solvent Wipe (Acetone/Ethanol) Contain->Clean Disposal 5. Disposal Bag as Hazardous Solid Waste Clean->Disposal

Caption: Emergency response workflow for solid or liquid spills.

Detailed Cleanup Steps:

  • Isolate: Mark the area.[1]

  • Solid Spill: Do not dry sweep (dust hazard).[1][3] Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop into a bag.[1]

  • Liquid Spill: Absorb with vermiculite or universal absorbent pads.[1]

  • Decontamination: Wipe the surface with an ethanol-soaked pad to solubilize and remove residues.[1] Place all pads and gloves into the hazardous waste bag.

Regulatory Framework & Compliance

  • RCRA (USA): While not explicitly listed as a P- or U-listed waste, it falls under the "Characteristic" definition if the waste mixture is ignitable (D001) or toxic.[1] Best practice dictates managing it as Non-listed Hazardous Waste .[1]

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Transport (DOT/IATA): Likely regulated as Environmentally Hazardous Substance, Solid, n.o.s. (if transported in bulk).[1]

References

  • Chemsrc. (2024).[1] N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide - CAS 134187-80-7 Physicochemical Properties.Link[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1]Link

  • National Oceanic and Atmospheric Administration (NOAA). (2024).[1] CAMEO Chemicals: Nitroaromatic Compounds Hazards.[1]Link[1]

  • Fisher Scientific. (2024).[1] General Safety Data Sheet for Substituted Sulfonamides.[1]Link[1]

Sources

Handling

Personal protective equipment for handling N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide

CAS No: 134187-80-7 Molecular Formula: C₁₃H₁₈N₂O₄S Role: Synthetic Intermediate / Research Chemical[1][2] Core Directive & Risk Assessment Strategy Operational Context: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 134187-80-7 Molecular Formula: C₁₃H₁₈N₂O₄S Role: Synthetic Intermediate / Research Chemical[1][2]

Core Directive & Risk Assessment Strategy

Operational Context: N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide is a specialized sulfonamide derivative often used as an intermediate in the synthesis of agrochemicals or pharmaceuticals.[1][2] Unlike common reagents, specific toxicological data for this exact isomer is limited.[1][2] Therefore, this guide employs a Read-Across Toxicology Approach , deriving safety protocols from its structural analogs: N-cyclohexyl-4-methylbenzenesulfonamide and nitrobenzenesulfonamides.[1][2]

Scientific Rationale for Hazards:

  • Nitro Group (-NO₂): Historically associated with skin sensitization and potential methemoglobinemia upon extensive exposure.[1][2]

  • Sulfonamide Moiety (-SO₂NH-): A known irritant to mucous membranes and the respiratory tract (STOT SE 3).[1][2]

  • Cyclohexyl Ring: Increases lipophilicity, potentially enhancing dermal absorption compared to non-alkylated sulfonamides.[1][2]

Primary Hazard Classifications (GHS Projected):

  • Skin Irritation (Category 2): H315[1][2]

  • Eye Irritation (Category 2A): H319[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)[1][2]

  • Skin Sensitization (Category 1): H317 (Precautionary assignment due to nitro/sulfonamide presence)[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier . If any layer fails (e.g., glove tear), the secondary controls (engineering/respiratory) must maintain protection.[1][2]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2.[1][2] Outer: Nitrile (0.11 mm) or NeoprenePermeation Dynamics: The lipophilic cyclohexyl group facilitates permeation through latex.[1][2] Nitrile provides superior resistance to sulfonamides.[1][2] Double gloving enables immediate outer-glove removal upon contamination without exposing skin.[1][2]
Respiratory N95 / P2 Particulate Respirator (Minimum)For synthesis/heating:Half-face respirator with OV/AG/P100 cartridges Solid sulfonamides generate fine dust during weighing.[1][2] If heated, thermal decomposition may release nitrogen oxides (NOx) and sulfur oxides (SOx), requiring organic vapor/acid gas (OV/AG) filtration.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient due to the fine particulate nature of the solid.[1][2] Indirect venting prevents dust ingress while allowing moisture escape.[1][2]
Body Defense Lab Coat (Tyvek/Polypropylene) + Sleeves Cotton coats absorb nitro-compounds, potentially holding the hazard against the skin.[1][2] Non-woven synthetics (Tyvek) repel dust and liquids.[1][2]
Operational Workflow: Handling & Synthesis

The following workflow enforces a logical sequence to minimize contamination spread.

HandlingWorkflow cluster_safety Critical Safety Controls Receipt 1. Receipt & Inspection (Verify CAS: 134187-80-7) Storage 2. Storage (Dry, Dark, <25°C) Receipt->Storage Check Seal Integrity Prep 3. Weighing Preparation (Static Control) Storage->Prep Transport in Secondary Cont. Weighing 4. Weighing/Dispensing (Inside Fume Hood) Prep->Weighing Anti-static Gun Use Reaction 5. Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Waste 6. Waste Segregation (Solid vs. Liquid) Reaction->Waste Quench & Separate

Figure 1: Operational flowchart emphasizing containment at the weighing and reaction stages to prevent particulate dispersion.

Detailed Protocol Steps:
  • Static Control (Crucial): Sulfonamide powders are often static-prone.[1][2] Use an ionizing fan or anti-static gun during weighing to prevent "flying powder" which bypasses hood airflow.[1][2]

  • Solubilization: Add solvent to the solid, not solid to the solvent, to minimize splash risk.[1][2]

  • Inert Atmosphere: While not strictly pyrophoric, maintaining a nitrogen blanket prevents moisture absorption which can degrade the sulfonamide linkage over time.[1][2]

Emergency & Disposal Protocols
Spill Management (Solid)
  • Do NOT use compressed air. This aerosolizes the irritant.[1][2]

  • Wet Wipe Method: Cover the spill with a paper towel dampened with Ethanol (60-70%) .[1][2] The ethanol helps solubilize the lipophilic compound for easier removal compared to water alone.[1][2]

  • Neutralization: Wash the surface with a mild alkaline solution (soap/water) to remove sulfonamide residues.[1][2]

Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][3] Avoid organic solvents (like acetone) on skin, as they may drive the nitro-compound deeper into the dermal layer.[1][2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs (indicative of sensitization), seek medical attention.[1][2]

Disposal Logistics
  • Categorization: Halogenated/Organic Solvent Waste (if dissolved) or Solid Hazardous Waste.[1][2]

  • Destruction: Incineration is the required method.[1][2] The presence of Nitrogen and Sulfur requires an incinerator equipped with scrubbers to handle NOx and SOx emissions.[1][2]

  • Labeling: Clearly mark waste containers as "Contains Nitro-Sulfonamide Derivative - Potential Sensitizer."[1][2]

References
  • Chemical Identity & CAS Verification

    • ChemSrc. (2026).[1][2][4] N-cyclohexyl-4-methyl-3-nitrobenzenesulfonamide - CAS 134187-80-7.[1][2][4] Retrieved from [Link][1][2]

  • Analogous Hazard Data (Read-Across Source)
  • GHS Classification Standards

    • United Nations.[1][2][5] (2023).[1][2] Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Retrieved from [Link][1][2]

  • Glove Permeation Guidelines

Sources

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